molecular formula H3K7P B15556986 PKH 67

PKH 67

Número de catálogo: B15556986
Peso molecular: 307.686 g/mol
Clave InChI: CRUQEPGBJJOJLH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

PKH 67 is a useful research compound. Its molecular formula is H3K7P and its molecular weight is 307.686 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

H3K7P

Peso molecular

307.686 g/mol

InChI

InChI=1S/7K.H3P/h;;;;;;;1H3

Clave InChI

CRUQEPGBJJOJLH-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

PKH67 for General Cell Membrane Labeling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent dye PKH67, a powerful tool for general cell membrane labeling. PKH67 is a lipophilic dye that stably incorporates into the cell membrane, allowing for long-term tracking of cells both in vitro and in vivo. Its bright green fluorescence and stable labeling make it an invaluable reagent for a wide range of applications, including cell proliferation studies, cytotoxicity assays, and the tracking of extracellular vesicles.

Core Principles of PKH67 Labeling

PKH67 possesses long aliphatic tails that intercalate into the lipid bilayer of the cell membrane, a mechanism that ensures stable and long-term labeling.[1] The dye is partitioned equally between daughter cells upon cell division, making it a reliable tool for monitoring cell proliferation by dye dilution.[2] With an excitation maximum at approximately 490 nm and an emission maximum at 502 nm, PKH67 is compatible with standard fluorescein (B123965) (FITC) filter sets on flow cytometers and fluorescence microscopes.[1] The in vivo fluorescence half-life of PKH67 is estimated to be 10-12 days, making it suitable for short-to-medium term in vivo studies.[1]

Quantitative Data Summary

The optimal concentration of PKH67 for cell labeling is a critical parameter that can vary depending on the cell type. It is essential to balance bright fluorescence with minimal impact on cell viability. The following tables summarize key quantitative data from various studies.

Cell TypePKH67 Concentration (Final)Cell Concentration (Final)Labeling Efficiency / ViabilityReference
Rat Mesenchymal Stem Cells (rMSCs)Not specified, but used according to manufacturer's protocolNot specified99.3% ± 1.6% labeled; 91% ± 3.8% viability[3]
Acute Myeloid Leukemia (AML) Blasts10 µM5 x 10^6 cells/mLNot explicitly stated, but used for proliferation assays[4]
K562 cells1 µM1 x 10^7 cells/mLNot explicitly stated, but used in cytotoxicity assays[5]
Eimeria tenella sporozoites2 x 10^-6 M (Optimal)Not specifiedHigh labeling, viability unaffected at this concentration[6]
General Mammalian Cells (starting point)2 µM1 x 10^7 cells/mLRecommended starting concentration for optimization[1]
ParameterValueReference
Excitation Maximum490 nm[1]
Emission Maximum502 nm[1]
In vivo Fluorescence Half-life10-12 days[1]

Experimental Protocols

Detailed methodologies for key applications of PKH67 are provided below. It is crucial to optimize these protocols for specific cell types and experimental conditions.

General Cell Membrane Labeling Protocol

This protocol provides a general procedure for labeling suspended cells with PKH67.

Materials:

  • PKH67 dye solution

  • Diluent C (provided with most kits)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)

  • Conical polypropylene (B1209903) tubes

  • Centrifuge

Procedure:

  • Cell Preparation: Harvest cells and wash once with serum-free medium to remove any residual serum proteins. Centrifuge at 400 x g for 5 minutes and carefully aspirate the supernatant.

  • Prepare 2x Cell Suspension: Resuspend the cell pellet in 1 mL of Diluent C to create a 2x cell suspension (e.g., 2 x 10^7 cells/mL for a final concentration of 1 x 10^7 cells/mL).

  • Prepare 2x Dye Solution: Immediately before use, prepare a 2x PKH67 dye solution in Diluent C. For a final concentration of 2 µM, create a 4 µM solution. For example, add 4 µL of a 1 mM PKH67 stock to 1 mL of Diluent C.

  • Staining: Rapidly add the 1 mL of 2x cell suspension to the 1 mL of 2x dye solution and immediately mix by pipetting. The final volume will be 2 mL. Incubate for 2-5 minutes at room temperature.

  • Stop Staining: Stop the staining reaction by adding an equal volume (2 mL) of serum or a 1% BSA solution. Incubate for 1 minute.

  • Washing: Fill the tube with complete medium and centrifuge at 400 x g for 10 minutes. Carefully remove the supernatant.

  • Final Washes: Wash the cell pellet three more times with complete medium to ensure the removal of unbound dye.

  • Resuspension: Resuspend the final cell pellet in complete medium for analysis or further culture.

dot

Caption: General workflow for labeling suspended cells with PKH67.

Cell Proliferation Assay by Dye Dilution using Flow Cytometry

This protocol outlines the use of PKH67 to monitor cell proliferation.

Procedure:

  • Label Cells: Label the cells with PKH67 using the "General Cell Membrane Labeling Protocol".

  • Culture Cells: Culture the labeled cells under desired experimental conditions.

  • Harvest at Time Points: Harvest an aliquot of cells at day 0 (immediately after staining) and at subsequent time points (e.g., day 2, 4, 6).

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer using a 488 nm excitation laser and a standard FITC emission filter (e.g., 530/30 nm).

    • Record the fluorescence intensity of the PKH67-positive population.

  • Data Analysis:

    • Create histograms of PKH67 fluorescence intensity for each time point.

    • As cells divide, the fluorescence intensity will halve with each division, resulting in distinct peaks for each generation.

    • The decrease in the mean fluorescence intensity (MFI) of the parent peak or the appearance of daughter peaks indicates proliferation. A fluorescence ratio of Day 0 MFI / Day X MFI greater than 1.21 can be considered significant proliferation.[4]

G cluster_workflow Proliferation Assay Workflow cluster_data Data Interpretation Start Label Cells with PKH67 Culture Culture Cells Start->Culture Harvest Harvest at Time Points Culture->Harvest Analyze Flow Cytometry Analysis Harvest->Analyze End Analyze Data for Proliferation Analyze->End Parent Parent Generation (High Fluorescence) Daughter1 Generation 1 (1/2 Fluorescence) Parent->Daughter1 Division 1 Daughter2 Generation 2 (1/4 Fluorescence) Daughter1->Daughter2 Division 2

Caption: Workflow for a cytotoxicity assay using PKH67 and Propidium Iodide.

Extracellular Vesicle (Exosome) Labeling Protocol

This protocol details the labeling of exosomes with PKH67 for tracking studies.

Materials:

  • Isolated exosomes

  • PKH67 dye solution

  • Diluent C

  • 1% BSA in PBS

  • Ultracentrifuge

Procedure:

  • Exosome Preparation: Resuspend the exosome pellet in 1 mL of Diluent C.

  • Dye Preparation: In a separate tube, dilute 2 µL of PKH67 stock solution (typically 1 mM) into 1 mL of Diluent C to make a 2x dye solution.

  • Labeling: Add the 1 mL of exosome suspension to the 1 mL of 2x dye solution and mix gently by pipetting. Incubate for 5 minutes at room temperature.

  • Stop Reaction: Add 2 mL of 1% BSA in PBS to stop the labeling reaction.

  • Purification: To remove unincorporated dye, ultracentrifuge the sample at 100,000 x g for 1 hour at 4°C. Carefully aspirate the supernatant.

  • Washing: Resuspend the exosome pellet in PBS and repeat the ultracentrifugation step.

  • Final Resuspension: Resuspend the final exosome pellet in an appropriate buffer for downstream applications.

dot

Caption: Workflow for labeling extracellular vesicles (exosomes) with PKH67.

Concluding Remarks

PKH67 is a versatile and robust fluorescent dye for labeling cell membranes. Its stable incorporation and bright fluorescence make it an excellent choice for a variety of applications in cell biology and drug development. Successful and reproducible results depend on careful optimization of staining conditions for the specific cell type and experimental design. By following the detailed protocols and understanding the core principles outlined in this guide, researchers can effectively utilize PKH67 to advance their scientific investigations.

References

An In-depth Technical Guide to PKH67 Staining: Principles and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and applications of PKH67, a green fluorescent dye widely utilized for cell membrane labeling. PKH67 offers a robust method for tracking cells both in vitro and in vivo, as well as for assessing cell proliferation. Its stable incorporation into the lipid regions of the cell membrane and even distribution to daughter cells upon division make it a valuable tool in diverse research areas, including cytotoxicity assays, immunology, and regenerative medicine.[1][2]

Core Principle of PKH67 Staining

PKH67 is a lipophilic dye featuring long aliphatic tails that stably intercalate into the lipid bilayer of the cell membrane.[3][4] This process is rapid, typically requiring only a few minutes, and results in bright, uniform green fluorescence.[4][5] The staining is non-toxic to cells and does not significantly impact their biological functions or proliferative capacity.[2] The dye's fluorescence can be detected using standard fluorescein (B123965) filters.[4][6]

A key feature of PKH67 is its utility in cell proliferation studies.[1] As a labeled cell divides, the dye is distributed equally between the two daughter cells.[1][2] Consequently, the fluorescence intensity of each daughter cell is halved with each successive generation. This predictable dilution of fluorescence allows for the quantitative analysis of cell division by flow cytometry.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of PKH67 dye.

Parameter Value Reference
Excitation Maximum490 nm[3][7]
Emission Maximum502 nm[3][7]
In Vivo Fluorescence Half-Life10-12 days[3][4][5][6][8]
Recommended Staining Parameters Value Reference
Final PKH67 Concentration2 µM[3][9]
Final Cell Concentration1 x 10⁷ cells/mL[3][9]
Staining Time1-5 minutes[4][5]
Centrifugation Speed400 x g[3][9]

Experimental Protocols

General Cell Membrane Labeling

This protocol outlines the fundamental steps for labeling a single-cell suspension with PKH67. For optimal and reproducible results, it is crucial to use the provided Diluent C for cell and dye preparation, as the presence of physiologic salts can reduce staining efficiency.[9]

  • Cell Preparation:

    • Begin with a single-cell suspension containing at least 2 x 10⁷ cells in a conical polypropylene (B1209903) tube.

    • Wash the cells once with a serum-free medium to remove any residual serum proteins that could interfere with the staining.[3][9]

    • Centrifuge the cells at 400 x g for 5 minutes to form a loose pellet.[3][9]

    • Carefully aspirate the supernatant, leaving no more than 25 µL.

  • Staining:

    • Prepare a 2x cell suspension by resuspending the cell pellet in 1 mL of Diluent C.

    • Prepare a 2x dye solution (4 µM) by adding 4 µL of the PKH67 ethanolic dye solution to 1 mL of Diluent C in a separate polypropylene tube and mix thoroughly.[9]

    • Rapidly add the 1 mL of 2x cell suspension to the 1 mL of 2x dye solution and immediately mix by pipetting. The final concentrations will be 1 x 10⁷ cells/mL and 2 µM PKH67.[3]

  • Stopping the Reaction and Washing:

    • After 1-5 minutes of incubation at room temperature, stop the staining reaction by adding an equal volume (2 mL) of serum or a 1% BSA solution and incubate for 1 minute. This step binds excess dye.[9]

    • Centrifuge the cells at 400 x g for 10 minutes at room temperature.[3]

    • Carefully remove the supernatant and resuspend the cell pellet in 5 mL of complete medium.

    • Wash the cells two more times with 5 mL of complete medium to ensure the complete removal of unbound dye.[3]

    • The labeled cells are now ready for experimental use or analysis.

Cell Proliferation Assay

The principle of dye dilution is leveraged to monitor cell proliferation.

  • Label Cells: Label the cells with PKH67 following the "General Cell Membrane Labeling" protocol.

  • Culture Cells: Culture the labeled cells under the desired experimental conditions that promote proliferation.

  • Harvest and Analyze: At various time points, harvest the cells.

  • Flow Cytometry: Analyze the fluorescence intensity of the cell population using a flow cytometer. The resulting histogram will show distinct peaks, with each peak representing a successive generation of cell division, characterized by a halving of the fluorescence intensity.

Exosome Labeling

PKH67 can also be used to label extracellular vesicles such as exosomes.[10]

  • Isolate Exosomes: Prepare a fresh exosome pellet using ultracentrifugation or other established methods.[11]

  • Resuspend and Dilute: Resuspend the exosome pellet in Diluent C to a volume of 1 mL.[10]

  • Dye Preparation and Staining: Add 6 µL of PKH67 dye to the 1 mL of resuspended exosomes and mix continuously for 30 seconds by gentle pipetting. Let the mixture stand at room temperature for 5 minutes.[10]

  • Quench Staining: Add 2 mL of 10% BSA in PBS to stop the staining reaction.[10]

  • Purification: To separate the labeled exosomes from excess dye, bring the volume up to 8.5 mL with serum-free media and layer this solution on top of a sucrose (B13894) cushion (e.g., 1.5 mL of 0.971 M sucrose).[10][11]

  • Ultracentrifugation: Centrifuge at 190,000 x g for 2 hours at 2-8°C. The labeled exosomes will be in the pellet.[10][11]

  • Final Resuspension: Carefully aspirate the supernatant and resuspend the exosome pellet in 1X PBS for further use.[10]

Visualizations

PKH67_Staining_Mechanism cluster_0 Staining Process PKH67_Dye PKH67 Dye (Lipophilic Tails) Cell_Membrane Cell Membrane (Lipid Bilayer) PKH67_Dye->Cell_Membrane Intercalation Labeled_Cell Stably Labeled Cell (Green Fluorescence) Cell_Membrane->Labeled_Cell Stable Incorporation

Caption: Mechanism of PKH67 staining of the cell membrane.

Cell_Proliferation_Workflow Start Start: Single-cell suspension Labeling PKH67 Staining Start->Labeling Culture Cell Culture (Induce Proliferation) Labeling->Culture Harvest Harvest Cells at Time Points Culture->Harvest Analysis Flow Cytometry Analysis Harvest->Analysis Result Result: Fluorescence Histogram Analysis->Result

Caption: Experimental workflow for a cell proliferation assay using PKH67.

Dye_Dilution_Principle Parent Parent Cell (High Fluorescence) Gen1_1 Generation 1 (1/2 Fluorescence) Parent->Gen1_1 Division Gen1_2 Generation 1 (1/2 Fluorescence) Parent->Gen1_2 Division Gen2_1 Generation 2 (1/4 Fluorescence) Gen1_1->Gen2_1 Gen2_2 Generation 2 (1/4 Fluorescence) Gen1_1->Gen2_2 Gen2_3 Generation 2 (1/4 Fluorescence) Gen1_2->Gen2_3 Gen2_4 Generation 2 (1/4 Fluorescence) Gen1_2->Gen2_4

Caption: Principle of PKH67 fluorescence dilution with cell division.

References

PKH67 Dye: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on the PKH67 dye, a lipophilic cyanine (B1664457) dye used for fluorescently labeling cell membranes. This document summarizes its spectral properties, provides detailed experimental protocols, and outlines its primary applications in research.

Core Properties and Spectral Data

PKH67 is a green fluorescent dye that intercalates into the lipid bilayer of cell membranes.[1][2] Its stable labeling allows for long-term cell tracking both in vitro and in vivo.[3][4] The dye's fluorescence is independent of pH within physiological ranges.[5]

Spectral Characteristics

The key spectral properties of PKH67 are summarized in the table below.

PropertyWavelength (nm)Reference
Maximum Excitation (λex)490[1][6][7]
Maximum Emission (λem)502[1][6][7]

PKH67 is compatible with standard fluorescein (B123965) (FITC) filter sets.[4] Its emission spectrum has minimal overlap with red fluorescent probes, making it ideal for multi-color analysis in conjunction with dyes like propidium (B1200493) iodide (PI), 7-aminoactinomycin D (7-AAD), or phycoerythrin (PE).[4][8]

In Vivo Stability
PropertyDurationReference
In Vivo Fluorescence Half-Life10-12 days[2][9]

This extended half-life makes PKH67 suitable for short- to medium-term in vivo cell tracking studies.[9] For studies requiring tracking for periods longer than a few weeks, the red fluorescent dye PKH26, with a half-life greater than 100 days, is recommended.[2][4]

Experimental Protocols

Accurate and reproducible cell labeling with PKH67 requires careful adherence to established protocols. The following sections provide a general methodology for labeling cells in suspension and a protocol for labeling exosomes.

General Cell Membrane Labeling Protocol

This protocol is broadly applicable to various cell types, including lymphocytes, monocytes, and stem cells.[2] The procedure involves preparing the cells, the dye solution, and then combining them under optimal conditions.

G cluster_prep Preparation cluster_staining Staining cluster_quenching Quenching & Washing cluster_analysis Analysis wash_cells 1. Wash Cells (serum-free medium) pellet_cells 2. Centrifuge & Pellet (400 x g, 5 min) wash_cells->pellet_cells resuspend_cells 3. Resuspend in Diluent C (2x10^7 cells/mL) pellet_cells->resuspend_cells mix 5. Mix Cells & Dye (Rapidly add equal volumes) resuspend_cells->mix prepare_dye 4. Prepare 2X Dye Solution (4 µM in Diluent C) prepare_dye->mix incubate 6. Incubate (1-5 minutes, RT) mix->incubate quench 7. Stop Staining (Add equal volume of serum/BSA) incubate->quench wash1 8. Wash with Complete Medium (Centrifuge & resuspend) quench->wash1 wash2 9. Repeat Wash (2x) (Transfer to new tube) wash1->wash2 analyze 10. Analyze (Flow Cytometry / Microscopy) wash2->analyze

General workflow for labeling cells with PKH67.

Key Methodological Considerations:

  • Reagents: Use high-quality, anhydrous solvents for preparing stock solutions.[5] The provided Diluent C is an iso-osmotic, aqueous solution that maintains cell viability and maximizes staining efficiency.[2] Avoid using physiologic salts or buffers during the staining step as they can cause the dye to form micelles, reducing labeling efficiency.[10]

  • Cell Preparation: Cells should be washed with serum-free medium before staining because serum proteins can bind to the dye and reduce its effective concentration.[2]

  • Staining: The staining process is rapid.[9] It is crucial to quickly and thoroughly mix the cell suspension with the dye solution to ensure uniform labeling.[2]

  • Washing: After staining, it is important to wash the cells multiple times with complete medium to remove any unbound dye.[2] Transferring the cells to a fresh tube between washes can improve washing efficiency.

Exosome Labeling Protocol

PKH67 is also widely used for labeling extracellular vesicles, such as exosomes, for uptake and tracking studies.[8]

G cluster_prep Preparation cluster_staining Staining cluster_purification Purification cluster_analysis Analysis pellet_exosomes 1. Isolate & Pellet Exosomes resuspend_exosomes 2. Resuspend in Diluent C pellet_exosomes->resuspend_exosomes mix 4. Mix Exosomes & Dye (Pipette continuously, 30s) resuspend_exosomes->mix prepare_dye 3. Prepare PKH67 in Diluent C prepare_dye->mix incubate 5. Incubate (5 minutes, RT) mix->incubate quench 6. Quench with BSA incubate->quench sucrose_cushion 7. Layer on Sucrose (B13894) Cushion quench->sucrose_cushion ultracentrifuge 8. Ultracentrifuge (190,000 x g, 2h) sucrose_cushion->ultracentrifuge purify 9. Purify via Spin Column ultracentrifuge->purify analyze 10. Analyze Labeled Exosomes purify->analyze

Workflow for labeling exosomes with PKH67.

Key Methodological Considerations:

  • Purification: After labeling, it is critical to remove excess, unbound dye. This is often achieved through ultracentrifugation over a sucrose cushion followed by size-exclusion chromatography or spin columns.[8][11]

Applications in Research and Drug Development

The stable and bright fluorescence of PKH67 makes it a versatile tool for a variety of applications.

Primary Applications of PKH67
ApplicationDescriptionReference
Cell Tracking In vitro and in vivo monitoring of cell migration, localization, and fate.[3][6]
Cell Proliferation The dye is distributed equally among daughter cells, allowing for the tracking of cell division by measuring the progressive halving of fluorescence intensity.[3]
Cytotoxicity Assays Used in combination with viability dyes like propidium iodide to distinguish live and dead cells.[4]
Exosome/Liposome Uptake Monitoring the uptake of labeled extracellular vesicles or liposomes by cells.[2][8]
Cell-Cell Interactions Studying membrane transfer between cells and phagocytosis.[2]
Antigen Presentation Tracking the interaction of antigen-presenting cells with other immune cells.[2]

PKH67's utility in these applications stems from its ability to provide stable, long-term labeling with minimal impact on cell viability or biological function.[4] Its compatibility with other fluorophores further enhances its versatility in complex, multi-parameter experiments.

References

PKH67: A Technical Guide to Shelf Life, Storage, and Experimental Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the shelf life, storage conditions, and optimal handling of the green fluorescent cell linker, PKH67. Adherence to these guidelines is critical for ensuring experimental reproducibility and maximizing the performance of this lipophilic dye in cell tracking, proliferation, and various cell-based assays.

Core Concepts: Understanding PKH67

PKH67 is a fluorescent dye designed for the stable labeling of cell membranes. Its unique chemical structure features a fluorescent head group coupled with long aliphatic tails. This lipophilic nature allows the dye to rapidly and stably integrate into the lipid bilayer of cell membranes through non-covalent interactions.[1][2] This stable incorporation is a key advantage, enabling long-term in vivo cell tracking for periods of up to a few weeks.[3][4] The dye's fluorescence is evenly distributed among daughter cells upon cell division, making it a valuable tool for cell proliferation studies.[3]

Shelf Life and Storage: A Quantitative Overview

Proper storage of PKH67 is paramount to maintaining its efficacy. The shelf life and recommended storage conditions can vary slightly between manufacturers, but general principles apply. Below is a summary of typical storage recommendations.

ComponentFormStorage TemperatureShelf LifeCritical Notes
PKH67 Kit Complete Kit-20°CAt least 1 yearProtect from light and moisture.[3]
PKH67 Dye Stock Solution Ethanolic or DMSO SolutionRoom temperature or refrigerated[5]Varies by manufacturer; typically stable for at least one year when stored as directed.[4]Keep tightly capped to prevent evaporation. Protect from bright, direct light.[5] Prone to hydrolysis; should be aliquoted and stored frozen at ≤-20°C.[1][6]
Diluent C Aqueous SolutionRoom temperature or refrigeratedStable as providedProvided as a sterile solution; maintain sterility during use.[5]
PKH67 Working Solution Diluted in Diluent CN/AMust be prepared fresh for immediate use.[1][6]Highly susceptible to hydrolysis and decomposition in aqueous solutions.[6]
Stained Cells Cell Suspension/Tissue4°C (short-term), -70°C (long-term for tissues)Fluorescence is stable for at least 3 weeks in fixed samples protected from light.[4][5]For in vivo studies, the fluorescence half-life is predicted to be 10-12 days.[4][7]

Handling and Preparation: Mitigating Degradation

The chemical stability of PKH67, particularly in its working solution, is a critical factor for successful and reproducible staining. The primary degradation pathway is hydrolysis, which can significantly impact staining efficiency.[1][6]

Key Handling Precautions:
  • Protection from Light: PKH67 is photosensitive. All handling steps, from storage to staining, should be performed with minimal exposure to light.[5][8]

  • Moisture Sensitivity: The dye is susceptible to hydrolysis. Avoid introducing water into the stock solution.[1][6] The working solution should be prepared immediately before use.[1][6]

  • Temperature Considerations: The ethanolic dye solution may crystallize at lower temperatures. If crystals are observed, warm the vial to 37°C and vortex or sonicate until the dye is fully redissolved before use.[5]

  • Solvent Evaporation: Keep the stock solution vial tightly capped to prevent the evaporation of the ethanol (B145695) or DMSO solvent, which would increase the dye concentration.[5]

Experimental Protocols: A Step-by-Step Guide

The following is a generalized protocol for labeling cells in suspension with PKH67. Optimal conditions, particularly dye and cell concentrations, may vary depending on the cell type and experimental design, and should be empirically determined.

Materials:
  • PKH67 Dye Stock Solution

  • Diluent C

  • Complete cell culture medium containing serum

  • Serum-free medium or buffered salt solution (e.g., PBS or HBSS)

  • Polypropylene centrifuge tubes

  • Temperature-controlled centrifuge

  • Fluorescence detection instrument (e.g., flow cytometer, fluorescence microscope)

Staining Procedure:
  • Cell Preparation:

    • Start with a single-cell suspension. For adherent cells, detach them using standard trypsinization or other non-enzymatic methods.

    • Wash the cells once with serum-free medium to remove any residual serum proteins, which can interfere with staining.[5]

    • Centrifuge the cells and carefully aspirate the supernatant, leaving a minimal volume of liquid.

    • Resuspend the cell pellet in Diluent C to create a 2x cell suspension (e.g., 2 x 10^7 cells/mL).

  • Dye Preparation:

    • Immediately before use, prepare a 2x dye working solution by diluting the PKH67 stock solution in Diluent C. A common final concentration for staining is 2 µM, so the 2x working solution would be 4 µM.

  • Cell Staining:

    • Rapidly add an equal volume of the 2x cell suspension to the 2x dye working solution. Mix immediately and thoroughly by pipetting. The final concentrations will be 1x (e.g., 1 x 10^7 cells/mL and 2 µM PKH67).

    • Incubate the cell-dye mixture for 1 to 5 minutes at room temperature.

  • Stopping the Staining Reaction:

    • Add an equal volume of complete medium (containing at least 10% serum) or a 1% BSA solution to the stained cell suspension to stop the staining reaction by binding excess dye. Incubate for 1 minute.

  • Washing:

    • Centrifuge the cells at 400 x g for 10 minutes.

    • Carefully remove the supernatant and resuspend the cell pellet in complete medium.

    • Wash the cells at least two more times with complete medium to ensure the removal of all unbound dye. Transferring the cells to a fresh tube for the final wash can improve washing efficiency.[5]

  • Analysis:

    • After the final wash, resuspend the cells in the appropriate medium for your downstream application (e.g., cell culture, injection for in vivo studies, or analysis by flow cytometry).

Visualizing the Workflow and Logic

To better understand the experimental process and the underlying principles, the following diagrams illustrate the key workflows and logical relationships.

PKH67_Storage_and_Handling cluster_storage Long-Term Storage cluster_prep Pre-Staining Preparation cluster_staining Cell Staining Workflow cluster_precautions Critical Precautions Kit PKH67 Kit Stock Dye Stock Solution Kit->Stock Diluent Diluent C Kit->Diluent Warm Warm Stock if Crystallized Stock->Warm Check for crystals Working Prepare 2x Working Dye Solution (Use Immediately) Diluent->Working Cells Prepare 2x Cell Suspension (in Diluent C) Diluent->Cells Warm->Working Mix Mix Cells and Dye Working->Mix Cells->Mix Incubate Incubate (1-5 min) Mix->Incubate Stop Stop with Serum/BSA Incubate->Stop Wash Wash Cells (3x) Stop->Wash Analyze Downstream Application/Analysis Wash->Analyze ProtectLight Protect from Light AvoidMoisture Avoid Moisture (Hydrolysis) TightlyCap Keep Stock Tightly Capped

Caption: Workflow for the storage, handling, and use of PKH67.

PKH67_Degradation_Pathway PKH67_active Active PKH67 Dye Hydrolysis Hydrolysis PKH67_active->Hydrolysis Water Water/Moisture Water->Hydrolysis PKH67_inactive Inactive/Degraded Dye Hydrolysis->PKH67_inactive Reduced_Staining Reduced Staining Efficiency PKH67_inactive->Reduced_Staining

Caption: Simplified logical pathway of PKH67 degradation.

Conclusion

The reliability of experimental data generated using PKH67 is intrinsically linked to the proper storage, handling, and application of the dye. By understanding the principles of its lipophilic interaction with the cell membrane and its susceptibility to environmental factors like light and moisture, researchers can optimize their protocols to achieve consistent and robust cell labeling. This guide provides a comprehensive framework for best practices, enabling scientists and drug development professionals to confidently utilize PKH67 in their research endeavors.

References

A Technical Guide to PKH67: Applications in Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKH67 is a green lipophilic fluorescent dye widely utilized in biomedical research for labeling and tracking cells and other membrane-containing particles both in vitro and in vivo.[1][2] Its utility stems from its stable incorporation into the lipid bilayer of cell membranes, with minimal cytotoxicity and low rates of transfer between cells.[3][4] This guide provides an in-depth overview of the core applications of PKH67, detailed experimental protocols, and quantitative data to facilitate its effective use in the laboratory.

Core Principles and Mechanism of Action

PKH67's mechanism of action relies on its molecular structure, which includes a fluorescent head group and long aliphatic tails.[5] These lipophilic tails partition into the lipid regions of the cell membrane, resulting in stable, long-term labeling.[1][6] The dye is evenly distributed among daughter cells upon cell division, making it a valuable tool for proliferation studies.[2][7] The fluorescence of PKH67 can be detected using standard fluorescein (B123965) filter sets.[4]

Key Applications in Biomedical Research

The stable and non-toxic nature of PKH67 makes it suitable for a variety of applications:

  • Cell Tracking and Migration: Labeled cells can be tracked in vitro and in vivo to study migration, homing, and engraftment.[2][8][9]

  • Cell Proliferation Assays: As cells divide, the PKH67 dye is distributed equally between daughter cells, leading to a stepwise halving of fluorescence intensity that can be quantified by flow cytometry to assess proliferation.[2][7][10]

  • Extracellular Vesicle (EV) and Exosome Tracking: PKH67 is extensively used to label the lipid membranes of EVs and exosomes, allowing for the study of their uptake by recipient cells and their biodistribution.[5][6][11][12]

  • Cytotoxicity Assays: PKH67 can be used in conjunction with viability dyes like propidium (B1200493) iodide (PI) or 7-aminoactinomycin D (7-AAD) to assess cell-mediated cytotoxicity.[4][13]

  • Phagocytosis and Antigen Presentation: The dye can be used to label cells or particles to study their uptake by phagocytes and subsequent antigen presentation processes.[1][14]

  • Cell-Cell Interactions: Labeled cells can be co-cultured with other cell populations to study direct cell-cell contact and membrane exchange.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters of PKH67 for easy reference and comparison.

Table 1: Spectroscopic and Stability Properties of PKH67

ParameterValueReference
Excitation Maximum (λex)490 nm[1][15]
Emission Maximum (λem)502 nm[1][15]
In Vivo Fluorescence Half-Life10-12 days[1][3]

Table 2: Recommended Starting Concentrations for Cell Labeling

Cell TypeFinal PKH67 ConcentrationFinal Cell ConcentrationReference
General Mammalian Cells2 µM1 x 10⁷ cells/mL[1]
Polyclonal T cell lines1 µMNot Specified
K562 cells1 µM1 x 10⁷ cells/mL[13]
Leukemic Blasts10 µM5 x 10⁶ cells/mL[10]

Table 3: Labeling Efficiency and Viability

ApplicationLabeling EfficiencyCell ViabilityReference
Rat Mesenchymal Stem Cells99.3 ± 1.6%91 ± 3.8%[16]
Extracellular Vesicles (from cell culture)~60-80%Not Applicable[17][18][19]
Extracellular Vesicles (from plasma)~40-70%Not Applicable[17][18]

Experimental Protocols

General Cell Labeling Protocol

This protocol is a standard procedure for labeling a suspension of mammalian cells with PKH67.[1][20]

  • Cell Preparation:

    • Start with a single-cell suspension of 2 x 10⁷ cells in a conical bottom polypropylene (B1209903) tube.

    • Wash the cells once with serum-free medium to remove proteins that can interfere with labeling.

    • Centrifuge the cells at 400 x g for 5 minutes to form a loose pellet.

    • Aspirate the supernatant completely.

  • Staining Solution Preparation:

    • Prepare a 2x cell suspension by resuspending the cell pellet in 1 mL of Diluent C.

    • Immediately before staining, prepare a 2x dye solution by adding 2 µL of the PKH67 stock solution to 1 mL of Diluent C in a separate polypropylene tube and mix well.

  • Labeling:

    • Rapidly add the 1 mL of 2x cell suspension to the 1 mL of 2x dye solution.

    • Immediately mix the sample by pipetting up and down to ensure homogenous staining. The final concentrations will be 1 x 10⁷ cells/mL and 2 µM PKH67.

    • Incubate the cell/dye mixture for 1 to 5 minutes at room temperature.

  • Stopping the Reaction and Washing:

    • Stop the staining by adding an equal volume (2 mL) of serum or 1% BSA solution and incubate for 1 minute.

    • Centrifuge the cells at 400 x g for 10 minutes.

    • Remove the supernatant and wash the cell pellet three times with 10 mL of complete medium to remove unbound dye.

  • Final Resuspension:

    • Resuspend the final cell pellet in the desired volume of complete medium for your downstream application.

Extracellular Vesicle (EV) Labeling Protocol

This protocol is adapted for the labeling of isolated extracellular vesicles.[5][6]

  • EV and Dye Preparation:

    • Resuspend the isolated EV pellet in 1 mL of Diluent C.

    • In a separate tube, dilute 3-6 µL of PKH67 dye into 1 mL of Diluent C and mix well.

  • Labeling:

    • Add the diluted PKH67 dye solution to the EV suspension and mix by pipetting.

    • Incubate for 5 minutes at room temperature in the dark.

  • Quenching and Washing:

    • Stop the reaction by adding 2 mL of 1% or 10% BSA in PBS to absorb excess dye.

    • Bring the volume up with serum-free media.

    • To separate labeled EVs from unincorporated dye, ultracentrifugation is often employed. A common method involves layering the sample over a sucrose (B13894) cushion and centrifuging at high speeds (e.g., 190,000 x g for 2 hours).[6]

    • Alternatively, size exclusion chromatography or filtration columns can be used to remove excess dye.

  • Final Resuspension:

    • Carefully aspirate the supernatant containing the excess dye.

    • Resuspend the labeled EV pellet in PBS or another suitable buffer for your experiment.

Visualizations

General Cell Labeling Workflow

G cluster_prep Cell Preparation cluster_stain Staining cluster_wash Stopping and Washing cluster_final Final Step start Single-cell suspension wash1 Wash with serum-free medium start->wash1 cent1 Centrifuge (400g, 5 min) wash1->cent1 asp1 Aspirate supernatant cent1->asp1 resus_cell Resuspend cells in Diluent C (2x) asp1->resus_cell mix Rapidly mix cell and dye solutions resus_cell->mix prep_dye Prepare PKH67 in Diluent C (2x) prep_dye->mix incubate Incubate (1-5 min) mix->incubate stop Add serum/BSA to stop incubate->stop cent2 Centrifuge (400g, 10 min) stop->cent2 wash2 Wash 3x with complete medium cent2->wash2 resus_final Resuspend in desired medium wash2->resus_final

Caption: Workflow for general cell labeling with PKH67.

Extracellular Vesicle Labeling Workflow

G cluster_prep Preparation cluster_labeling Labeling cluster_quenching Quenching and Purification cluster_final Final Step start Isolated EV pellet resus_ev Resuspend EVs in Diluent C start->resus_ev mix Mix EV suspension and dye solution resus_ev->mix prep_dye Dilute PKH67 in Diluent C prep_dye->mix incubate Incubate (5 min, dark) mix->incubate quench Add BSA to quench incubate->quench purify Purify (Ultracentrifugation/SEC) quench->purify resus_final Resuspend labeled EVs purify->resus_final

Caption: Workflow for labeling extracellular vesicles with PKH67.

Conclusion

PKH67 is a robust and versatile tool for a wide range of applications in biomedical research. Its stable membrane labeling, low toxicity, and suitability for both in vitro and in vivo studies make it an invaluable reagent for investigating cell trafficking, proliferation, and intercellular communication. By following optimized protocols and understanding its quantitative properties, researchers can effectively leverage PKH67 to gain critical insights in their scientific pursuits.

References

PKH67 for In Vivo Cell Tracking: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorescent cell linker dye, PKH67, for in vivo cell tracking applications. It covers the dye's core properties, experimental protocols, and data presentation to assist researchers in designing and executing robust in vivo studies.

Core Principles of PKH67 Labeling

PKH67 is a green fluorescent, lipophilic dye designed for stable, long-term labeling of cell membranes.[1][2][3] Its mechanism relies on the insertion of its long aliphatic tails into the lipid bilayer of the cell membrane, a process that is rapid and stable.[1][3][4] This stable incorporation allows for the tracking of labeled cells over extended periods with minimal dye transfer between cells.[5]

The fluorescence of PKH67 is independent of pH within physiological ranges and its intensity is typically not affected by the pattern of dye localization on the cell membrane, which can vary from uniform to punctate depending on the cell type.[3]

Quantitative Data Summary

The in vivo persistence of PKH67 is a critical parameter for experimental design. The following table summarizes the key quantitative properties of the dye.

ParameterValueSource(s)
In Vivo Half-Life 10-12 days[1][5][6]
Excitation Maximum 490 nm[2][6][7]
Emission Maximum 502 nm[2][6]
Recommended for Short-to-medium term in vivo studies[3][5][6]

Experimental Protocols

Obtaining bright, uniform, and reproducible cell labeling is crucial for successful in vivo cell tracking. The following is a generalized protocol based on manufacturer recommendations and published studies. Optimization for specific cell types and experimental conditions is highly recommended.

General Cell Membrane Labeling Protocol

This protocol is designed for labeling a single cell suspension. While adherent cells can be labeled, detachment and labeling in suspension generally yield more homogenous staining.[3]

Materials:

  • PKH67 Fluorescent Cell Linker Kit (containing PKH67 dye and Diluent C)

  • Cells of interest in a single-cell suspension

  • Serum-free medium or buffer

  • Complete culture medium containing serum (e.g., FBS) or 1% BSA

  • Conical bottom polypropylene (B1209903) tubes

  • Centrifuge

Procedure:

  • Cell Preparation:

    • Start with a single-cell suspension of 2 x 10⁷ cells in a conical polypropylene tube.

    • Wash the cells once with serum-free medium to remove any residual serum proteins that can interfere with labeling.[1]

    • Centrifuge the cells at 400 x g for 5 minutes to form a loose pellet.[1]

    • Carefully aspirate the supernatant. Do not add the ethanolic PKH67 dye directly to the cell pellet as this will result in heterogeneous staining and reduced cell viability.[3]

  • Preparation of Staining Solutions (Immediately prior to use):

    • Prepare a 2X cell suspension by resuspending the cell pellet in 1 mL of Diluent C. This results in a concentration of 2 x 10⁷ cells/mL.

    • Prepare a 2X dye solution by adding the appropriate volume of PKH67 ethanolic dye solution to 1 mL of Diluent C to achieve a final concentration of 4 µM (this is a common starting concentration, but should be optimized). For example, to achieve a 4 µM 2X dye solution, add 4 µL of a 1 mM stock solution to 1 mL of Diluent C. Mix thoroughly.

  • Cell Labeling:

    • Rapidly add the 1 mL of 2X cell suspension to the 1 mL of 2X dye solution.

    • Immediately mix the cell and dye suspension by pipetting up and down for 2-5 minutes. This will result in a final staining volume of 2 mL with a cell concentration of 1 x 10⁷ cells/mL and a PKH67 concentration of 2 µM.

  • Stopping the Staining Reaction:

    • Add an equal volume (2 mL) of serum or 1% BSA to the staining mixture and incubate for 1 minute to stop the labeling process by binding excess dye.[3]

  • Washing:

    • Wash the labeled cells three to four times with complete culture medium to remove any unbound dye. Centrifuge at 400 x g for 10 minutes for each wash.

  • Final Resuspension:

    • Resuspend the final cell pellet in an appropriate volume of medium for your in vivo experiment.

Exosome Labeling Protocol

PKH67 can also be utilized to label exosomes and other extracellular vesicles for in vitro and in vivo tracking.[5][8][7]

Materials:

  • Isolated exosome pellet

  • PKH67 Dye

  • Diluent C

  • 10% Bovine Serum Albumin (BSA) in PBS

  • 0.971 M Sucrose (B13894) solution

  • Ultracentrifuge

Procedure:

  • Exosome Preparation:

    • Combine isolated exosome pellets into a single tube and bring the volume to 1 mL with Diluent C.[7]

  • Dye Preparation:

    • In a separate tube, add 6 µL of PKH67 dye to 1 mL of Diluent C.[7]

  • Labeling:

    • Add the exosome suspension to the dye solution and mix continuously by gentle pipetting for 30 seconds.[7]

    • Let the mixture stand at room temperature for 5 minutes.[7]

  • Quenching:

    • Quench the reaction by adding 2 mL of 10% BSA in PBS.[7]

    • Bring the total volume up to 8.5 mL with serum-free media.[7]

  • Purification:

    • Carefully pipette 1.5 mL of the 0.971 M sucrose solution to the bottom of the tube to create a sucrose cushion.[7]

    • Centrifuge at 190,000 x g for 2 hours at 2-8°C. The labeled exosomes will pellet, while the majority of the unbound dye remains in the supernatant.[7]

    • Carefully remove the supernatant and resuspend the exosome pellet in an appropriate buffer for your experiment.

Visualizations

Experimental Workflow for In Vivo Cell Tracking

G cluster_0 Cell Preparation cluster_1 Staining Procedure cluster_2 Post-Staining cluster_3 In Vivo Analysis A 1. Harvest and wash cells in serum-free medium B 2. Resuspend cell pellet in Diluent C (2X concentration) A->B D 4. Rapidly mix 2X cells and 2X dye solutions B->D C 3. Prepare 2X PKH67 dye solution in Diluent C C->D E 5. Incubate for 2-5 minutes at room temperature D->E F 6. Stop reaction with serum or BSA E->F G 7. Wash cells multiple times with complete medium F->G H 8. Resuspend labeled cells for in vivo injection G->H I 9. Inject labeled cells into the animal model H->I J 10. Track cell localization and persistence over time via imaging I->J

Caption: General workflow for labeling cells with PKH67 for in vivo tracking.

Logical Relationship of PKH Dyes for In Vivo Studies

G A In Vivo Cell Tracking Study Duration B Short-to-Medium Term (days to ~2 months) A->B C Long Term (> 2 months) A->C D PKH67 (Green) B->D Recommended Choice (Half-life: 10-12 days) E PKH26 (Red) C->E Recommended Choice (Half-life: >100 days)

References

Methodological & Application

Application Notes: PKH67 Green Fluorescent Cell Linker Kit for General Cell Membrane Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The PKH67 Green Fluorescent Cell Linker Kit provides a robust method for the fluorescent labeling of cell membranes. This technique utilizes a green fluorescent dye with long aliphatic tails that stably incorporate into the lipid regions of the cell membrane.[1] The labeling process is rapid, occurring within 1 to 5 minutes, and is suitable for a wide variety of cell types.[2][3] Labeled cells can be tracked for extended periods, making this method ideal for studies involving cell proliferation, cytotoxicity, phagocytosis, and in vivo cell trafficking.[1][2] The fluorescence of PKH67 has an in vivo half-life of approximately 10-12 days.[1][2][4]

Principle of the Method

The PKH67 dye partitions into the cell membrane's lipid bilayer via its lipophilic aliphatic tails, leaving the fluorescent portion of the molecule exposed on the cell surface.[3] This stable incorporation allows for long-term monitoring of cells with minimal impact on cellular functions.[3] The staining is intensely fluorescent, with excitation and emission maxima of approximately 490 nm and 502 nm, respectively, similar to fluorescein (B123965) or FITC.[5]

Quantitative Data Summary

For reproducible and optimal results, it is crucial to control the concentrations of both the cells and the dye. The following table summarizes the recommended starting concentrations for the PKH67 labeling protocol. Optimization may be required depending on the specific cell type and experimental design.[1][6]

ParameterRecommended ConcentrationNotes
Final Cell Concentration 1 x 10⁷ cells/mLCan be optimized based on cell type.[1][6]
Final PKH67 Dye Concentration 2 µM (2 x 10⁻⁶ M)Higher concentrations may affect cell viability.[1][6]
2x Cell Suspension 2 x 10⁷ cells/mL in Diluent CPrepared immediately before labeling.[1]
2x Dye Solution 4 µM (4 x 10⁻⁶ M) in Diluent CPrepared immediately before labeling.[1]
Centrifugation Speed 400 x gFor pelleting cells during washing steps.[1][6]
Staining Time 1-5 minutesRapid staining process.[2][3]
Stopping the Reaction Addition of serum or BSABinds excess dye to halt the labeling process.[6]

Experimental Protocol: Step-by-Step PKH67 Cell Labeling

This protocol is based on a final staining volume of 2 mL.[6] All steps should be performed at ambient temperature (20-25°C) in a sterile environment.[6]

Materials Required but Not Provided:
  • Sterile polypropylene (B1209903) conical tubes (15 mL)

  • Serum-free cell culture medium

  • Complete cell culture medium (containing serum)

  • Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)

  • Pipettes and sterile tips

  • Centrifuge

Protocol:
  • Cell Preparation:

    • Begin with a single-cell suspension. For adherent cells, detach them using trypsin/EDTA and ensure complete dissociation.[1][6]

    • Count the cells and transfer 2 x 10⁷ cells into a 15 mL conical polypropylene tube.

    • Wash the cells once with serum-free medium to remove any residual serum proteins.[1][6]

    • Centrifuge the cells at 400 x g for 5 minutes to form a loose pellet.[1][6]

    • Carefully aspirate the supernatant, leaving no more than 25 µL behind.[6]

  • Preparation of 2x Solutions (Perform Immediately Before Staining):

    • 2x Cell Suspension: Add 1 mL of Diluent C to the cell pellet and gently pipette to resuspend the cells completely. Avoid vortexing.[6]

    • 2x Dye Solution: In a separate polypropylene tube, add 4 µL of the PKH67 ethanolic dye solution to 1 mL of Diluent C to create a 4 µM solution. Mix well.[6]

  • Cell Staining:

    • Rapidly add the 1 mL of the 2x Cell Suspension to the 1 mL of 2x Dye Solution.[6]

    • Immediately mix the cell and dye suspension by gentle pipetting for uniform labeling.[1][6]

    • Incubate the mixture at room temperature for 1 to 5 minutes.

  • Stopping the Staining Reaction:

    • Stop the reaction by adding 2 mL of serum (e.g., FBS) or a protein solution like 1% BSA and incubate for 1 minute.[6] This step is crucial to quench the activity of unbound dye.

  • Washing the Labeled Cells:

    • Add 8 mL of complete medium to the tube to bring the total volume to 12 mL.

    • Centrifuge the cells at 400 x g for 10 minutes.[1]

    • Carefully remove the supernatant.

    • To ensure complete removal of unbound dye, wash the cell pellet three more times with 10 mL of complete medium. Transferring the cell suspension to a fresh tube for the subsequent washes can improve washing efficiency.[1][6]

  • Final Resuspension and Analysis:

    • After the final wash, resuspend the cell pellet in an appropriate volume of complete medium for your downstream applications.

    • Assess cell viability and fluorescence intensity using flow cytometry or fluorescence microscopy. Labeled cells are now ready for use in your experiments.

Experimental Workflow

PKH67_Labeling_Workflow PKH67 Cell Labeling Workflow prep 1. Cell Preparation (Wash with serum-free medium) pellet 2. Centrifuge & Aspirate (400 x g, 5 min) prep->pellet resuspend_cells 3. Prepare 2x Cell Suspension (2e7 cells/mL in Diluent C) pellet->resuspend_cells stain 5. Mix & Stain (1-5 min at RT) resuspend_cells->stain prep_dye 4. Prepare 2x Dye Solution (4 µM PKH67 in Diluent C) prep_dye->stain stop 6. Stop Staining (Add Serum/BSA) stain->stop wash1 7. Wash Cells (Complete Medium) stop->wash1 wash2 8. Repeat Wash (x3) wash1->wash2 final 9. Resuspend for Assay wash2->final

Caption: A step-by-step workflow for labeling cells with PKH67 fluorescent dye.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Staining Intensity Presence of serum during labeling.Wash cells thoroughly with serum-free medium before staining.[7]
Salt content in labeling solution too high.Ensure minimal residual medium is present before resuspending in Diluent C.[7]
Dye aggregation.Prepare the 2x dye solution immediately before use.[7]
Heterogeneous Staining Incomplete cell dispersion.Ensure a single-cell suspension before labeling.[7]
Inefficient mixing of cells and dye.Use a pipette for rapid and thorough mixing.[6]
Low Cell Viability Over-labeling with high dye concentration.Optimize and potentially reduce the dye concentration.[7]
Prolonged exposure to the dye.Adhere to the recommended staining time of 1-5 minutes.[7]
Sensitivity to Diluent C.Check the viability of cells in Diluent C alone as a control.[7]
Cell Clumping Poor initial cell viability.Use a healthy cell population for labeling.[7]
Dye concentration is too high.Reduce the final concentration of the PKH67 dye.[7]

References

Application Notes and Protocols: PKH67 Staining for Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKH67 is a green fluorescent, lipophilic membrane dye widely used for in vitro and in vivo cell tracking and proliferation studies.[1][2] Its aliphatic tails stably incorporate into the lipid regions of the cell membrane, providing long-term, uniform fluorescence with minimal cytotoxicity.[3][4] Upon cell division, the dye is distributed equally between daughter cells, making it an excellent tool for monitoring cell proliferation by flow cytometry through dye dilution analysis.[5][6] This document provides detailed protocols for PKH67 staining and its application in flow cytometry-based assays.

Key Features of PKH67:

  • Stable Labeling: Forms a stable and long-lasting association with the cell membrane.[4]

  • Low Cytotoxicity: Does not significantly affect cell viability or proliferation when used at optimal concentrations.[5][7]

  • Bright Green Fluorescence: Excitation/Emission maxima of approximately 490/502 nm, compatible with standard FITC filter sets on flow cytometers.[1][3]

  • Proliferation Analysis: Enables tracking of cell divisions as the fluorescence intensity halves with each division.[6]

  • Versatile Applications: Suitable for cell trafficking, migration, cytotoxicity, and phagocytosis assays.[3][8]

Principle of PKH67 Staining and Proliferation Analysis

PKH67 staining relies on the partitioning of the dye's lipophilic tails into the cell membrane. This process is rapid and results in uniform labeling of the cell surface.

G cluster_staining Staining Process cluster_proliferation Proliferation & Dye Dilution PKH67 PKH67 Dye (in Diluent C) Labeled_Cell Labeled Cell (Uniform Membrane Staining) PKH67->Labeled_Cell Rapid Partitioning Cell Cell Suspension (serum-free) Cell->Labeled_Cell Parent Parent Cell (High Fluorescence) Gen1 Generation 1 (1/2 Fluorescence) Parent->Gen1 Division 1 Gen2 Generation 2 (1/4 Fluorescence) Gen1->Gen2 Division 2

Caption: Mechanism of PKH67 staining and subsequent dye dilution with cell division.

Experimental Protocols

I. General Cell Staining Protocol for Suspension Cells

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

Materials:

  • PKH67 Fluorescent Cell Linker Kit (containing PKH67 dye and Diluent C)

  • Complete cell culture medium

  • Serum or 1% BSA solution

  • Polypropylene centrifuge tubes

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them once with serum-free medium to remove any residual serum proteins.[9]

    • Centrifuge the cells at 400 x g for 5 minutes and carefully aspirate the supernatant.[3]

    • Resuspend the cell pellet in Diluent C to a concentration of 2 x 10⁷ cells/mL. This is the 2x Cell Suspension.[9]

  • Dye Preparation:

    • Immediately before staining, prepare a 2x Dye Solution in Diluent C. For a final concentration of 2 µM, add 1 µL of the PKH67 stock solution to 250 µL of Diluent C.[3]

    • Note: The optimal dye concentration can vary between 0.5 µM and 20 µM depending on the cell type and should be determined empirically.[7]

  • Staining:

    • Rapidly add the 250 µL of 2x Cell Suspension to the 250 µL of 2x Dye Solution and immediately mix by pipetting. The final concentrations will be 1 x 10⁷ cells/mL and 2 µM PKH67.[3]

    • Incubate the cell/dye mixture for 1 to 5 minutes at room temperature.[10]

  • Stopping the Staining Reaction:

    • Stop the staining by adding an equal volume of serum or a 1% BSA solution and incubate for 1 minute.[9] This step is crucial to bind excess dye and prevent non-specific labeling.

  • Washing:

    • Dilute the sample with 10 mL of complete medium.

    • Centrifuge the cells at 400 x g for 10 minutes.[9]

    • Resuspend the cell pellet in 10 mL of complete medium and transfer to a fresh tube to minimize carryover of unbound dye.[9]

    • Repeat the wash step two more times with complete medium.[9]

  • Final Resuspension and Analysis:

    • After the final wash, resuspend the cells in an appropriate volume of complete medium for your experiment.

    • Analyze the stained cells by flow cytometry. PKH67 has an excitation maximum of 490 nm and an emission maximum of 502 nm.[1]

II. Staining Protocol for Adherent Cells

For adherent cells, it is recommended to detach them into a single-cell suspension before staining.

Procedure:

  • Cell Preparation:

    • Detach adherent cells using a gentle enzymatic method (e.g., trypsin/EDTA).

    • Wash the cells once with serum-free medium.

    • Proceed with steps 1-6 of the General Cell Staining Protocol for Suspension Cells.

Data Presentation: Quantitative Parameters for PKH67 Staining

The optimal staining conditions can vary significantly between different cell types. The following table summarizes some reported concentrations and conditions.

Cell TypePKH67 ConcentrationCell DensityIncubation TimeReference
Jurkat Cells2 µM and 6 µM1 x 10⁵ cellsNot Specified[11]
Eimeria tenella sporozoites2 x 10⁻⁶ M (Optimal)Not SpecifiedNot Specified[7]
MC-38 TIL cellsTitration performed1 x 10⁷ cells/mLNot Specified[9]
Human PBMCTitration recommended5 x 10⁷/mL3 minutes[12][13]

Applications and Data Analysis

Cell Proliferation Assay

The primary application of PKH67 is the analysis of cell proliferation. As cells divide, the fluorescence intensity of PKH67 is halved in each daughter cell. This allows for the visualization of distinct generations of proliferating cells in a histogram plot from the flow cytometer.

Data Analysis:

  • Gating: Gate on the viable cell population using forward and side scatter properties.

  • Histogram Analysis: Generate a histogram of PKH67 fluorescence intensity for the gated population.

  • Generation Identification: The undivided parent population will show the highest fluorescence intensity. Subsequent peaks of decreasing intensity represent successive generations of divided cells.

  • Proliferation Modeling: Specialized software can be used to model the proliferation data and calculate parameters such as the division index and proliferation index.[4]

G cluster_workflow PKH67 Flow Cytometry Workflow cluster_analysis Data Interpretation Start Prepare Single Cell Suspension Stain Stain with PKH67 Start->Stain Culture Culture Cells for Desired Time Stain->Culture Acquire Acquire Data on Flow Cytometer Culture->Acquire Analyze Analyze Dye Dilution Profile Acquire->Analyze Histogram Fluorescence Histogram Analyze->Histogram Generations Identify Cell Generations Histogram->Generations Metrics Calculate Proliferation Metrics Generations->Metrics

Caption: Experimental workflow for a PKH67-based cell proliferation assay.

Other Applications
  • Cell Migration and Trafficking: Labeled cells can be introduced into an in vitro or in vivo model, and their movement can be tracked over time.[3]

  • Cytotoxicity Assays: PKH67 can be used in combination with viability dyes like Propidium Iodide (PI) or 7-AAD to assess target cell killing by effector cells.[4]

  • Phagocytosis Assays: The uptake of PKH67-labeled cells or particles by phagocytic cells can be quantified.[3]

Troubleshooting

IssuePossible CauseRecommended SolutionReference
Weak or No Signal Insufficient dye concentration.Increase the concentration of PKH67.[10]
Cell concentration too high.Reduce the cell concentration during staining.[10]
Presence of serum during staining.Ensure cells are washed and resuspended in serum-free medium/Diluent C.[9]
High Background/Non-specific Staining Inadequate washing.Increase the number of wash steps after staining.[9]
Dye aggregation.Prepare the dye solution immediately before use and ensure rapid mixing.[10]
High Cell Death Dye concentration too high.Reduce the PKH67 concentration.[10]
Prolonged exposure to Diluent C.Minimize the incubation time in Diluent C.[9]
Ethanol toxicity from dye stock.Ensure the volume of ethanolic dye solution is minimal (e.g., <2% of final staining volume).[9]
Heterogeneous Staining Inefficient mixing of cells and dye.Use a pipette for rapid and thorough mixing.[9]
Presence of cell clumps.Ensure a single-cell suspension before staining.[10]

References

Application Notes and Protocols: PKH67 for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKH67 is a vibrant green fluorescent dye designed for the stable labeling of cell membranes.[1] Its lipophilic aliphatic tails seamlessly integrate into the lipid bilayer of the cell membrane, providing a long-lasting signal with minimal impact on cellular function.[2] This characteristic makes PKH67 an invaluable tool for a multitude of applications in life sciences research, including in vitro and in vivo cell tracking, cell proliferation assays, and the labeling of extracellular vesicles (EVs).[1][3] With an excitation maximum at approximately 490 nm and an emission maximum at 502 nm, PKH67 is compatible with standard fluorescein (B123965) (FITC) filter sets on fluorescence microscopes and flow cytometers.[4][5]

The dye's stable incorporation into the membrane allows for the long-term monitoring of labeled cells.[2] For non-dividing cells, the in vivo fluorescence half-life of PKH67 is estimated to be between 10 to 12 days.[3][6] In proliferating cell populations, the dye is equally distributed among daughter cells, making it a reliable marker for tracking cell division.[1]

Principle of Staining

The mechanism of PKH67 labeling is a rapid and straightforward process based on the partitioning of the dye's lipophilic tails into the cell's lipid membrane.[2] This process is non-covalent and results in stable, uniform labeling of the cell surface.[2] The provided Diluent C is a specially formulated iso-osmotic aqueous solution that maintains cell viability while maximizing the solubility and staining efficiency of the dye.[6] It is crucial to perform the labeling in this low-salt buffer, as the presence of physiologic salts can cause the dye to form micelles, which significantly reduces staining efficiency.[7]

Applications

PKH67's versatility makes it suitable for a wide array of research applications:

  • Cell Tracking (in vitro and in vivo): Labeled cells can be monitored over extended periods to study cell migration, homing, and engraftment.[1][8]

  • Cell Proliferation Studies: As cells divide, the PKH67 fluorescence is distributed equally between daughter cells, allowing for the quantitative analysis of cell proliferation by flow cytometry.[1]

  • Extracellular Vesicle (EV) and Exosome Labeling: PKH67 is widely used to label the membranes of EVs and exosomes for studies on their uptake, trafficking, and intercellular communication.[9][10]

  • Cell-Cell Interactions: Co-culture experiments can utilize PKH67 to distinguish different cell populations and study their interactions.[6]

  • Cytotoxicity Assays: PKH67 can be used in combination with viability dyes like Propidium Iodide (PI) or 7-AAD to assess cell death.[2]

  • Phagocytosis Assays: The uptake of PKH67-labeled cells or particles by phagocytes can be readily visualized and quantified.[6]

Data Presentation

PKH67 Spectral Properties
PropertyWavelength (nm)
Excitation Maximum490[4]
Emission Maximum502[4]
Recommended Staining Parameters (General Cell Labeling)
ParameterRecommended ValueRange for Optimization
Cell Concentration 1 x 10⁷ cells/mL[6]0.5 - 2 x 10⁷ cells/mL
PKH67 Concentration 2 µM[6]1 - 10 µM
Staining Time 1 - 5 minutes[2]1 - 10 minutes
Staining Temperature Room Temperature (20-25°C)[7]15 - 25°C
Centrifugation Speed 400 x g[6]200 - 500 x g
Washing Steps 3-5 times2 - 5 times

Experimental Protocols

General Cell Membrane Labeling Protocol

This protocol is a starting point and should be optimized for specific cell types and experimental needs. The following procedure is based on a final staining volume of 500 µL.[6]

Materials:

  • PKH67 Green Cell Membrane Labeling Kit (containing PKH67 dye and Diluent C)

  • Cells of interest in a single-cell suspension

  • Serum-free medium or buffer (e.g., PBS, HBSS)

  • Complete culture medium containing at least 10% serum or 1% BSA

  • Polypropylene (B1209903) conical tubes

Procedure:

  • Cell Preparation:

    • Start with a single-cell suspension of at least 2 x 10⁷ cells in a conical polypropylene tube.

    • Wash the cells once with serum-free medium to remove any residual serum proteins.[6]

    • Centrifuge the cells at 400 x g for 5 minutes to form a loose pellet.[6]

    • Carefully aspirate the supernatant, leaving no more than 25 µL.

  • Preparation of Staining Solutions:

    • Allow the PKH67 dye and Diluent C to equilibrate to room temperature.[5]

    • Prepare a 2x Cell Suspension by resuspending the cell pellet from step 1 in 250 µL of Diluent C.

    • Immediately before staining, prepare a 2x Dye Solution by adding 1 µL of the PKH67 dye stock solution to 250 µL of Diluent C in a separate polypropylene tube and mix thoroughly.[6] This results in a 4 µM dye solution.

  • Staining:

    • Rapidly add the 250 µL of 2x Cell Suspension to the 250 µL of 2x Dye Solution.

    • Immediately and thoroughly mix the cell and dye suspension by pipetting up and down for 1-5 minutes.[2] This will result in final concentrations of 1 x 10⁷ cells/mL and 2 µM PKH67.[6]

  • Stopping the Staining Reaction:

    • Add an equal volume (500 µL) of complete medium with serum or 1% BSA to the stained cell suspension and incubate for 1 minute to stop the staining process by binding excess dye.[11]

  • Washing:

    • Dilute the cell suspension with 10 mL of complete medium.

    • Centrifuge at 400 x g for 10 minutes at 20-25°C.

    • Carefully remove the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.

    • Repeat the washing step at least two more times to ensure the complete removal of unbound dye.

  • Analysis:

    • After the final wash, resuspend the cells in an appropriate volume of complete medium for your downstream application.

    • Labeled cells can be immediately analyzed by fluorescence microscopy or flow cytometry.

Extracellular Vesicle (EV) and Exosome Labeling Protocol

This protocol is adapted for the labeling of isolated EVs.

Materials:

  • PKH67 Green Cell Membrane Labeling Kit

  • Isolated EVs (e.g., by ultracentrifugation)

  • Diluent C

  • 10% Bovine Serum Albumin (BSA) in PBS

  • Sucrose (B13894) solution (0.971 M)[9]

  • Phosphate-Buffered Saline (PBS)

  • Ultracentrifuge and appropriate tubes

  • Amicon 10 kDa MWCO filter column (or similar)

Procedure:

  • EV Preparation:

    • Start with a pellet of isolated EVs.

    • Resuspend the EV pellet in 1 mL of Diluent C.[9]

  • Dye Preparation:

    • In a separate tube, add 6 µL of PKH67 dye to 1 mL of Diluent C.[9]

  • Staining:

    • Add the 1 mL of resuspended EVs to the 1 mL of dye solution.

    • Mix continuously by gentle pipetting for 30 seconds and then let it stand at room temperature for 5 minutes.[12]

  • Stopping the Reaction:

    • Add 2 mL of 10% BSA in PBS to quench the staining reaction.[12]

    • Bring the total volume up to 8.5 mL with serum-free media.[12]

  • Purification of Labeled EVs:

    • Carefully layer the 8.5 mL of the EV-dye mixture on top of a 1.5 mL sucrose cushion (0.971 M) in an ultracentrifuge tube.[9]

    • Centrifuge at 190,000 x g for 2 hours at 2-8°C.[9] The labeled EVs will be in the pellet, while excess dye will be at the interface.

    • Carefully aspirate the supernatant and the interface layer.

    • Resuspend the EV pellet in PBS.

  • Final Cleanup (Optional but Recommended):

    • Transfer the resuspended EVs to an Amicon 10 kDa MWCO filter column.

    • Wash with PBS according to the filter manufacturer's instructions to further remove any remaining unbound dye.

Visualizations

Experimental Workflow: General Cell Labeling

G cluster_prep Cell Preparation cluster_stain Staining cluster_stop Stop & Wash cluster_analysis Analysis prep1 Start with Single-Cell Suspension prep2 Wash with Serum-Free Medium prep1->prep2 prep3 Centrifuge (400 x g, 5 min) prep2->prep3 prep4 Aspirate Supernatant prep3->prep4 stain1 Prepare 2x Cell Suspension in Diluent C prep4->stain1 stain3 Mix Cell and Dye Solutions stain1->stain3 stain2 Prepare 2x Dye Solution in Diluent C stain2->stain3 stain4 Incubate (1-5 min, RT) stain3->stain4 stop1 Add Serum/BSA to Stop Staining stain4->stop1 wash1 Wash with Complete Medium (3x) stop1->wash1 analysis1 Resuspend in Appropriate Medium wash1->analysis1 analysis2 Fluorescence Microscopy / Flow Cytometry analysis1->analysis2 G cluster_positive Increases Efficiency cluster_negative Decreases Efficiency Staining Staining Efficiency OptimalDye Optimal Dye Concentration OptimalDye->Staining OptimalCell Optimal Cell Concentration OptimalCell->Staining RapidMixing Rapid & Homogeneous Mixing RapidMixing->Staining DiluentC Use of Diluent C DiluentC->Staining Serum Presence of Serum during Staining Serum->Staining Salts Presence of Physiologic Salts Salts->Staining OverLabeling Over-labeling (High Dye/Time) OverLabeling->Staining DyeAggregation Dye Aggregation DyeAggregation->Staining

References

Application Notes and Protocols for PKH67 Labeling of Exosomes and Extracellular Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Exosomes and other extracellular vesicles (EVs) are nanoscale, lipid bilayer-enclosed particles released by virtually all cell types. They play a crucial role in intercellular communication by transferring a cargo of proteins, nucleic acids, and lipids to recipient cells, thereby influencing physiological and pathological processes.[1] The ability to accurately track and visualize these vesicles is paramount to understanding their biological functions and harnessing their therapeutic potential.

PKH67 is a green fluorescent, lipophilic dye that stably incorporates into the lipid bilayer of exosomes and EVs.[1] Its aliphatic tails integrate into the vesicle membrane, providing a long-lasting fluorescent signal with minimal dye leakage, making it a valuable tool for in vitro and in vivo tracking studies.[2] PKH67 has an excitation maximum at approximately 490 nm and an emission maximum at 502 nm, compatible with standard fluorescein (B123965) (FITC) filter sets.[1] These application notes provide a detailed protocol for labeling exosomes and EVs with PKH67, along with important considerations for successful and reliable staining.

Quantitative Data Summary

For consistent and reproducible results, it is crucial to consider the concentrations of reagents, incubation parameters, and potential for sample loss during the labeling and purification process. The following tables summarize key quantitative data gathered from various sources.

Table 1: PKH67 Labeling Parameters

ParameterRecommended ValueNotesSource(s)
PKH67 Dye Concentration2-6 µL of stock solution per 1 mL of Diluent CThe optimal concentration may need to be determined empirically based on the exosome concentration.[1][2][3]
Exosome/EV Amount≥ 100 µg of protein equivalentA sufficient starting amount is necessary to account for potential losses during the procedure.[4]
Incubation Time5-10 minutesLonger incubation times do not necessarily improve staining and may increase the formation of dye aggregates.[1][2][3]
Incubation TemperatureRoom Temperature[1][2][3]

Table 2: Purification Parameters for Labeled Exosomes/EVs

ParameterRecommended ValueNotesSource(s)
Quenching Solution1% Bovine Serum Albumin (BSA) or exosome-depleted Fetal Bovine Serum (FBS)This step is critical to stop the labeling reaction and bind excess, unincorporated dye.[2]
Ultracentrifugation Speed110,000 - 190,000 x gUsed to pellet the labeled exosomes and separate them from the quenching solution and unbound dye.[1][2]
Ultracentrifugation Time60 - 120 minutes[1][2]
Sucrose Cushion0.971 M Sucrose SolutionCan be used to improve the separation of labeled exosomes from excess dye.[1]
Spin Filter MWCO10 kDa or 100 kDaAn alternative or additional purification step to remove unincorporated dye.[1]

Table 3: PKH67 Spectral Properties

PropertyWavelength (nm)
Peak Excitation (λex)490
Peak Emission (λem)502

Experimental Workflow and Protocols

A standardized workflow is essential for achieving reliable and reproducible labeling of exosomes and EVs with PKH67.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_labeling Labeling cluster_quenching Quenching cluster_purification Purification cluster_qc Quality Control & Analysis start Start with Isolated Exosome/EV Pellet prep_exo Resuspend Exosome Pellet in Diluent C start->prep_exo prep_dye Prepare 2X PKH67 Dye Solution in Diluent C mix Mix Exosome Suspension and Dye Solution (1:1 v/v) prep_dye->mix prep_exo->mix incubate Incubate at Room Temperature for 5-10 minutes mix->incubate quench Stop Reaction with 1% BSA or Exosome-Depleted Serum incubate->quench uc Ultracentrifugation (110,000 - 190,000 x g) quench->uc wash Wash Pellet with PBS uc->wash final_pellet Resuspend Labeled Exosomes in PBS or appropriate buffer wash->final_pellet analysis Characterize Labeled Vesicles (NTA, Flow Cytometry, Microscopy) final_pellet->analysis

Caption: Workflow for labeling exosomes/EVs with PKH67.

Detailed Experimental Protocol

This protocol is a synthesis of best practices from multiple sources.[1][2]

Materials:

  • Isolated exosome/EV pellet

  • PKH67 Fluorescent Cell Linker Kit (containing PKH67 dye and Diluent C)

  • Phosphate-Buffered Saline (PBS), sterile

  • 1% Bovine Serum Albumin (BSA) in PBS or exosome-depleted FBS

  • Ultracentrifuge and appropriate tubes

  • Microcentrifuge and tubes

  • Optional: Spin filters (10 kDa or 100 kDa MWCO)

Procedure:

  • Preparation of Reagents:

    • Allow all reagents to equilibrate to room temperature.

    • Prepare a 2X PKH67 dye solution by adding 4 µL of the PKH67 ethanolic dye solution to 1 mL of Diluent C in a polypropylene (B1209903) tube and mix well. This solution should be prepared fresh and used immediately.

  • Preparation of Exosomes/EVs:

    • Resuspend the isolated exosome/EV pellet in 1 mL of Diluent C. Ensure the pellet is fully resuspended by gentle pipetting.

  • Labeling Reaction:

    • Add the 1 mL of resuspended exosomes to the 1 mL of 2X PKH67 dye solution.

    • Immediately mix the suspension by gentle pipetting for 30 seconds.

    • Incubate the mixture at room temperature for 5 minutes in the dark.

  • Quenching the Staining Reaction:

    • Stop the labeling reaction by adding 2 mL of 1% BSA in PBS or exosome-depleted FBS.

    • Incubate for 1 minute to allow the BSA or serum to bind to the excess, unincorporated dye.

  • Purification of Labeled Exosomes/EVs:

    • Bring the total volume up to a level suitable for your ultracentrifuge tube with sterile PBS.

    • Pellet the labeled exosomes by ultracentrifugation at 110,000 - 190,000 x g for 70-120 minutes at 4°C.

    • Carefully aspirate the supernatant, which contains the unbound dye.

    • Resuspend the exosome pellet in a suitable volume of sterile PBS and perform a second wash step by repeating the ultracentrifugation.

    • Alternative/Additional Purification: The washed pellet can be further purified using a spin filter (10 or 100 kDa MWCO) to ensure complete removal of any remaining free dye.

  • Final Resuspension and Storage:

    • Resuspend the final pellet of labeled exosomes in a desired volume of sterile PBS or other appropriate buffer for your downstream application.

    • Use the labeled exosomes as soon as possible for optimal fluorescence intensity. For short-term storage, keep at 4°C. For longer-term storage, aliquots can be stored at -80°C, although some loss of fluorescence may occur upon thawing.

Application in Tracking and Signaling

PKH67-labeled exosomes are widely used to study their uptake by recipient cells and their subsequent effects on cellular signaling pathways.

Exosome Uptake and Influence on Cellular Signaling

The uptake of exosomes by recipient cells can occur through various mechanisms, including endocytosis, phagocytosis, or direct fusion with the plasma membrane. Once internalized, the cargo of the exosome, which can include proteins, mRNAs, and microRNAs, is released into the cytoplasm of the recipient cell. This cargo can then interact with and modulate various intracellular signaling pathways, leading to changes in gene expression, cell proliferation, migration, and other cellular functions.

For example, studies have shown that PKH67-labeled exosomes from GDNF-modified mesenchymal stem cells can be tracked to injured kidney cells and influence the SIRT1 signaling pathway, promoting cell survival and tissue repair.[5] In the context of cancer, PKH67-labeled exosomes from tumor cells have been observed to be taken up by other cells, potentially activating pathways like the PI3K/AKT/FOXO3A signaling cascade, which can contribute to therapy resistance.[6]

Signaling Pathway Diagram

G cluster_extracellular Extracellular Space cluster_cell Recipient Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm exosome PKH67-Labeled Exosome (with cargo: proteins, RNA) receptor Cell Surface Receptor exosome->receptor Binding endocytosis Endocytosis/ Membrane Fusion receptor->endocytosis endosome Endosome endocytosis->endosome cargo Released Exosomal Cargo (e.g., miRNA, proteins) endosome->cargo Cargo Release signaling Intracellular Signaling Cascade (e.g., PI3K/AKT, SIRT1) cargo->signaling Modulation nucleus Nucleus signaling->nucleus Signal Transduction response Cellular Response (Gene Expression, Proliferation, etc.) nucleus->response Transcriptional Changes

Caption: Exosome uptake and modulation of intracellular signaling.

Important Considerations and Troubleshooting

  • Dye Aggregates: PKH67, like other lipophilic dyes, can form aggregates that may be mistaken for labeled vesicles.[7][8] It is crucial to perform control experiments with the dye alone (processed in parallel with the exosome sample) to assess the level of aggregate formation and ensure that the observed fluorescence is indeed from labeled exosomes.

  • Sample Loss: Significant loss of exosome material can occur during the labeling and purification steps.[7] It is advisable to quantify the exosome concentration (e.g., by protein content or nanoparticle tracking analysis) before and after the procedure to determine the recovery rate.

  • Impact on Exosome Function: While PKH67 is generally considered non-toxic, the labeling process itself may potentially alter the surface properties and biological activity of the exosomes. Functional assays should be performed to confirm that the labeling process does not interfere with the intended biological effects of the vesicles.

  • Specificity of Labeling: PKH67 will label any lipid-containing particles in the sample. Therefore, the purity of the initial exosome/EV preparation is critical for specific labeling. Co-isolated lipoproteins or other lipid-containing contaminants can also be labeled, leading to potential artifacts in uptake studies.

References

Application Notes and Protocols for In Vivo Imaging with PKH67 Labeled Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKH67 is a green fluorescent, lipophilic dye designed for the stable labeling of cell membranes.[1][2] Its utility in life sciences research, particularly for in vivo cell tracking, is well-established. The dye's long aliphatic tails firmly anchor within the lipid bilayer, resulting in minimal dye leakage and cell-to-cell transfer, making it a reliable tool for monitoring cell migration, proliferation, and fate in a living organism.[3] PKH67 is particularly suited for short-to-medium term in vivo studies, with a predicted fluorescence half-life of 10-12 days in non-dividing cells.[1][2][3] This document provides detailed application notes and protocols for the effective use of PKH67 for in vivo imaging studies.

The dye exhibits an excitation maximum at approximately 490 nm and an emission maximum at 502 nm, making it compatible with standard fluorescein (B123965) (FITC) filter sets.[1] Labeled cells can be visualized through various techniques, including fluorescence microscopy and flow cytometry.

Applications in Research and Drug Development

The stable and non-toxic nature of PKH67 labeling enables a wide range of in vivo applications:

  • Cell Trafficking and Migration: Track the movement and homing of administered cells, such as stem cells, lymphocytes, or cancer cells, to specific tissues or organs.[2][4]

  • Cell Proliferation Studies: As cells divide, the PKH67 dye is distributed equally between daughter cells, leading to a progressive halving of fluorescence intensity. This allows for the tracking of cell division history.[5]

  • Phagocytosis and Antigen Presentation: Monitor the uptake of labeled cells or exosomes by phagocytic cells.[1][2]

  • Exosome and Microvesicle Tracking: PKH67 can be used to label extracellular vesicles to study their biodistribution and uptake by recipient cells in vivo.[6][7]

  • Tumorigenesis and Metastasis: Investigate the dynamics of tumor cell dissemination and the formation of metastatic colonies.

Quantitative Data Summary

The following tables summarize key quantitative parameters for PKH67 labeling and imaging. These values are starting points and may require optimization depending on the cell type and experimental goals.

Table 1: PKH67 Labeling Parameters

ParameterRecommended ValueNotes
PKH67 Dye Concentration 2 µM to 6 µMOptimal concentration should be determined for each cell type to ensure bright staining without compromising cell viability.[8]
Cell Concentration 1 x 10⁷ cells/mLMaintaining this concentration during labeling ensures uniform staining.[1]
Labeling Time 1 to 5 minutesStaining is rapid; longer incubation times do not improve intensity and may decrease cell viability.[2]
Stop Reagent Serum or 1% BSA solutionEssential for quenching the staining reaction and removing excess dye.[1][2]

Table 2: PKH67 Fluorescence Properties

PropertyValue
Excitation Maximum 490 nm[1]
Emission Maximum 502 nm[1]
In Vivo Fluorescence Half-life 10-12 days[1][2][3]

Experimental Protocols

Protocol 1: General Cell Labeling with PKH67 for In Vivo Injection

This protocol is a general guideline for labeling a single cell suspension. Adherent cells should be brought into suspension using non-enzymatic methods if possible, or trypsin/EDTA, ensuring complete dissociation into single cells.[2][9]

Materials:

  • PKH67 Green Fluorescent Cell Linker Kit (containing PKH67 dye and Diluent C)

  • Cells of interest in a single-cell suspension

  • Complete cell culture medium (containing serum)

  • Serum-free medium or buffer (e.g., PBS)

  • Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)

  • Polypropylene (B1209903) conical tubes

  • Centrifuge

Procedure:

  • Cell Preparation: a. Start with a single-cell suspension. For adherent cells, detach them and ensure they are not clumped. b. Wash the cells once with serum-free medium to remove any residual serum proteins.[1] c. Centrifuge the cells at 400 x g for 5 minutes and carefully aspirate the supernatant, leaving a cell pellet.[1] It is crucial to remove as much supernatant as possible to avoid salts that can interfere with labeling.[9]

  • Preparation of Staining Solutions (perform immediately before use): a. Prepare a 2x Cell Suspension: Resuspend the cell pellet in 250 µL of Diluent C to achieve a concentration of 2 x 10⁷ cells/mL. Pipette gently to ensure a single-cell suspension. Do not let cells sit in Diluent C for extended periods.[1] b. Prepare a 2x Dye Solution: In a separate polypropylene tube, add 1 µL of PKH67 ethanolic dye solution to 250 µL of Diluent C to create a 4 µM dye solution. Mix thoroughly.[1]

  • Cell Labeling: a. Rapidly add the 250 µL of 2x Cell Suspension to the 250 µL of 2x Dye Solution. b. Immediately and thoroughly mix the cell and dye suspension by pipetting. This rapid mixing is critical for achieving uniform labeling.[1][2] The final concentrations will be 1 x 10⁷ cells/mL and 2 µM PKH67. c. Incubate the cell-dye mixture for 1 to 5 minutes at room temperature.[2]

  • Stopping the Staining Reaction: a. Add an equal volume (500 µL) of serum or 1% BSA solution to the stained cell suspension and incubate for 1 minute to stop the labeling reaction by binding excess dye.[1] Do not use serum-free medium to stop the reaction, as this can lead to dye aggregation.[2]

  • Washing the Labeled Cells: a. Add 5 mL of complete medium to the tube and centrifuge at 400 x g for 10 minutes at room temperature.[1] b. Carefully remove the supernatant. c. Resuspend the cell pellet in 5 mL of complete medium and transfer to a fresh sterile tube. d. Repeat the wash step at least two more times to ensure complete removal of unbound dye.[1]

  • Final Preparation for In Vivo Injection: a. After the final wash, resuspend the cell pellet in an appropriate sterile, serum-free buffer or medium suitable for injection (e.g., sterile PBS). b. Determine cell viability (e.g., using Trypan Blue exclusion) and adjust the cell concentration as required for the in vivo experiment.

Protocol 2: In Vivo Imaging of PKH67 Labeled Cells

The specific imaging modality will depend on the research question and available equipment. This is a general workflow for fluorescence microscopy of tissues.

Materials:

  • Animal model injected with PKH67 labeled cells

  • Fluorescence microscope with appropriate filters for FITC/GFP (Excitation: ~490 nm, Emission: ~502 nm)

  • Tissue processing reagents (e.g., formalin, sucrose (B13894) solution, O.C.T. compound for frozen sections)

  • Cryostat or microtome

Procedure:

  • Tissue Collection and Preparation: a. At the desired time point post-injection, humanely euthanize the animal according to approved institutional protocols. b. Perfuse the animal with PBS followed by 4% paraformaldehyde (PFA) to fix the tissues and reduce background fluorescence. c. Excise the tissues of interest. d. For frozen sections, immerse the tissues in a sucrose solution (e.g., 30%) for cryoprotection until they sink. Then, embed the tissues in O.C.T. compound and freeze them on dry ice or in liquid nitrogen.[2] e. For paraffin-embedded sections, process the fixed tissues through a standard dehydration and paraffin (B1166041) embedding protocol.

  • Sectioning: a. Cut tissue sections at a desired thickness (e.g., 5-20 µm) using a cryostat or microtome. b. Mount the sections onto glass slides.

  • Imaging: a. Allow the sections to air dry. b. Mount with an aqueous mounting medium, with or without a nuclear counterstain like DAPI. c. Image the sections using a fluorescence microscope equipped with a filter set appropriate for PKH67 (e.g., FITC/GFP channel). d. Acquire images at various magnifications to identify the location and morphology of the labeled cells.

Visualizations

Experimental_Workflow Experimental Workflow for In Vivo Imaging with PKH67 cluster_prep Cell Preparation cluster_labeling PKH67 Labeling cluster_post_labeling Post-Labeling Processing cluster_invivo In Vivo Application and Analysis cell_source Source Cells (Adherent or Suspension) single_cell Create Single-Cell Suspension cell_source->single_cell wash_serum_free Wash with Serum-Free Medium single_cell->wash_serum_free cell_pellet Centrifuge and Aspirate Supernatant wash_serum_free->cell_pellet prep_2x_cell Prepare 2x Cell Suspension in Diluent C cell_pellet->prep_2x_cell mix_and_incubate Rapidly Mix Cells and Dye (1-5 min incubation) prep_2x_cell->mix_and_incubate prep_2x_dye Prepare 2x Dye Solution in Diluent C prep_2x_dye->mix_and_incubate stop_reaction Stop Reaction with Serum/BSA mix_and_incubate->stop_reaction wash_cells Wash Labeled Cells (3x with Complete Medium) stop_reaction->wash_cells resuspend Resuspend in Injection Buffer wash_cells->resuspend viability_count Check Viability and Cell Count resuspend->viability_count inject_cells Inject Labeled Cells into Animal Model viability_count->inject_cells tissue_harvest Harvest Tissues at Time Points inject_cells->tissue_harvest sectioning Process and Section Tissues tissue_harvest->sectioning imaging Fluorescence Microscopy sectioning->imaging

Caption: Workflow for labeling cells with PKH67 and subsequent in vivo imaging.

Troubleshooting_PKH67 Troubleshooting Common PKH67 Labeling Issues cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution low_intensity Low Staining Intensity cause_low_dye Insufficient dye concentration low_intensity->cause_low_dye cause_serum Serum present during labeling low_intensity->cause_serum cause_salt High salt content in labeling solution low_intensity->cause_salt high_background High Background/ Non-specific Staining cause_wash Inadequate washing high_background->cause_wash low_viability Poor Cell Viability cause_overlabel Dye concentration too high low_viability->cause_overlabel cause_long_exp Prolonged exposure to dye/Diluent C low_viability->cause_long_exp cell_clumping Cell Clumping cause_adherent Incomplete cell dissociation cell_clumping->cause_adherent sol_inc_dye Increase dye concentration cause_low_dye->sol_inc_dye sol_dec_cell Decrease cell concentration cause_low_dye->sol_dec_cell sol_wash_serum Wash cells with serum-free buffer before labeling cause_serum->sol_wash_serum sol_aspirate Carefully aspirate all supernatant from cell pellet cause_salt->sol_aspirate sol_wash_more Perform additional washes with complete medium cause_wash->sol_wash_more sol_dec_dye Decrease dye concentration cause_overlabel->sol_dec_dye sol_reduce_time Reduce labeling time to 1-5 min cause_long_exp->sol_reduce_time sol_enz_treat Use enzymatic treatment (e.g., trypsin) to ensure single-cell suspension cause_adherent->sol_enz_treat

References

Application Notes and Protocols for PKH67 Labeling of Lymphocytes for Adoptive Transfer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKH67 is a green fluorescent, lipophilic dye designed for the stable labeling of cell membranes. Its long aliphatic tails allow it to intercalate into the lipid bilayer of cells, providing a long-lasting and uniform fluorescent signal.[1][2] This property makes PKH67 an invaluable tool for in vitro and in vivo cell tracking studies, particularly for monitoring the fate of adoptively transferred lymphocytes.[3][4] Labeled cells can be tracked for extended periods, and the dye's fluorescence is divided equally among daughter cells upon division, enabling the analysis of cell proliferation.[5][6] With an in vivo fluorescence half-life of 10-12 days, PKH67 is well-suited for short- to medium-term studies.[1][2][7]

These application notes provide a comprehensive overview and detailed protocols for the successful labeling of lymphocytes with PKH67 for use in adoptive transfer experiments.

Key Applications

  • In Vivo Cell Tracking: Monitoring the migration, homing, and persistence of adoptively transferred lymphocytes to tumors and lymphoid organs.[4][8]

  • Cell Proliferation Assays: Quantifying the division of lymphocyte populations in response to stimuli.[5][9]

  • Cytotoxicity Assays: Distinguishing effector and target cell populations to measure cell-mediated killing.[10][11]

  • Cell-Cell Interaction Studies: Investigating membrane transfer between different cell populations.[12]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with PKH67 labeling of lymphocytes.

Table 1: PKH67 Dye Characteristics

ParameterValueReference
Excitation Maximum490 nm[2][13]
Emission Maximum502 nm[2][13]
In Vivo Half-Life10-12 days[1][2][7]
In Vitro StabilityUp to 1 month[7]
Primary ApplicationShort- to medium-term in vivo tracking[2][7]

Table 2: Recommended Labeling Parameters for Lymphocytes

ParameterRecommended Range/ValueNotesReference
Final PKH67 Concentration1 - 5 µMOptimal concentration should be determined empirically for each cell type and application.[10][14]
Final Cell Concentration1 x 10⁷ cells/mLHigher concentrations can lead to heterogeneous labeling and reduced viability.[2][14]
Labeling Time1 - 5 minutesRapid staining process.[7]
Labeling Temperature20 - 25 °C (Room Temperature)Maintain consistent temperature for reproducible results.[14]
Labeling Efficiency> 99%Typically achieved with optimized protocols.[15][16]
Post-Labeling Viability> 95%Should be assessed post-staining to ensure minimal cytotoxicity.[14]

Experimental Protocols

I. Preparation of Lymphocytes
  • Isolate lymphocytes from the desired source (e.g., spleen, lymph nodes, peripheral blood) using standard sterile techniques.

  • Create a single-cell suspension. If starting with tissue, use mechanical dissociation followed by filtration through a 70 µm cell strainer.

  • Wash the cells once with serum-free medium (e.g., RPMI-1640). The presence of serum proteins can bind the dye and reduce labeling efficiency.[2][14]

  • Perform a cell count and assess viability using a method such as trypan blue exclusion or an automated cell counter. Viability should be >95%.

  • Centrifuge the cells at 400 x g for 5 minutes to form a loose pellet.[2][14]

II. PKH67 Labeling Protocol

Critical Note: PKH67 is provided in an ethanolic solution and is sensitive to aqueous environments. The dye should be diluted in the provided Diluent C, which is an iso-osmotic, salt-free solution designed to maximize staining efficiency. Do not add the ethanolic dye solution directly to the cell pellet or to buffered salt solutions.[2][13][14]

  • Prepare 2x Cell Suspension: Carefully aspirate the supernatant from the lymphocyte pellet. Resuspend the cell pellet in 1 mL of Diluent C to achieve a concentration of 2 x 10⁷ cells/mL. This is your 2x Cell Suspension .

  • Prepare 2x Dye Solution: In a separate polypropylene (B1209903) tube, prepare the 2x Dye Solution . For a final concentration of 2 µM PKH67, add 4 µL of the 1 mM PKH67 stock solution to 1 mL of Diluent C. Mix thoroughly by vortexing. This results in a 4 µM dye solution.

  • Cell Labeling: Rapidly add the 1 mL of 2x Cell Suspension to the 1 mL of 2x Dye Solution . Immediately and thoroughly mix the cell and dye suspension by gentle pipetting for 2-5 minutes at room temperature.[2][14] This results in a final concentration of 1 x 10⁷ cells/mL and 2 µM PKH67.

  • Stopping the Reaction: To stop the labeling reaction, add an equal volume (2 mL) of serum or 1% BSA. Fetal bovine serum is commonly used. Incubate for 1 minute to allow excess dye to bind to the protein.[14]

  • Washing the Labeled Cells:

    • Dilute the sample with an additional 8 mL of complete medium (containing serum).

    • Centrifuge at 400 x g for 10 minutes at room temperature.[2]

    • Carefully remove the supernatant.

    • To ensure complete removal of unbound dye, transfer the cell pellet to a fresh sterile tube and wash two more times with 10 mL of complete medium.[2][14]

  • Final Resuspension: Resuspend the final cell pellet in an appropriate medium (e.g., sterile PBS or RPMI-1640 without phenol (B47542) red) at the desired concentration for cell counting, viability assessment, and subsequent adoptive transfer.

Visualizations

Experimental Workflow for PKH67 Labeling

PKH67_Labeling_Workflow cluster_labeling Labeling Steps prep Prepare Single-Cell Lymphocyte Suspension wash1 Wash with Serum-Free Medium prep->wash1 count1 Count Cells & Assess Viability wash1->count1 pellet1 Centrifuge to Form Cell Pellet count1->pellet1 resuspend_cells Resuspend Cells in Diluent C (2x) pellet1->resuspend_cells mix Rapidly Mix Cells and Dye Solution resuspend_cells->mix prepare_dye Prepare PKH67 in Diluent C (2x) prepare_dye->mix stop_reaction Stop Reaction with Serum mix->stop_reaction wash2 Wash Labeled Cells (3 times) stop_reaction->wash2 count2 Final Count & Viability Assessment wash2->count2 resuspend_final Resuspend for Adoptive Transfer count2->resuspend_final

Caption: Workflow for labeling lymphocytes with PKH67.

Adoptive Transfer Experimental Design

Adoptive_Transfer_Workflow cluster_analysis Post-Transfer Analysis isolate Isolate Lymphocytes (e.g., from immunized donor) activate Ex Vivo Activation/Expansion (Optional, e.g., with antigen/cytokines) isolate->activate label Label Lymphocytes with PKH67 activate->label inject Adoptively Transfer Labeled Cells into Recipient Animal label->inject track In Vivo Imaging or Ex Vivo Tissue Analysis inject->track flow Flow Cytometry of Tissues (Blood, Spleen, Tumor) track->flow Identify PKH67+ cells, phenotype, and proliferation histo Fluorescence Microscopy of Tissue Sections track->histo Localize PKH67+ cells in tissue architecture

Caption: General workflow for an adoptive transfer experiment.

Considerations and Troubleshooting

  • Optimizing Dye Concentration: The optimal PKH67 concentration can vary between cell types. It is recommended to perform a titration to find the lowest possible concentration that gives a bright, uniform signal without compromising cell viability or function.[12][14]

  • Cell Viability: Over-labeling can damage cell membranes and reduce viability.[14] Always check cell viability after the labeling and washing steps. If viability is low, consider reducing the dye concentration or labeling time.

  • Homogeneity of Staining: For uniform labeling, ensure cells are in a single-cell suspension and are rapidly and thoroughly mixed with the dye solution.[2][14]

  • Background Fluorescence: Inadequate washing can leave residual dye that may lead to high background or labeling of other cells in vivo. Ensure the recommended washing steps are followed.[2]

  • Photostability: Protect labeled cells from light to prevent photobleaching.[14]

  • Cell-to-Cell Transfer: While minimal, some transfer of the dye between cells can occur, especially to phagocytic cells.[1][12] This should be considered when interpreting results from mixed cell populations.

References

Application Notes and Protocols for Tracking Stem Cell Fate with PKH67

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKH67 is a green fluorescent, lipophilic membrane dye designed for the stable, long-term labeling of live cells.[1] Its utility in stem cell research is significant, owing to its ability to intercalate into the cell membrane's lipid bilayer via its long aliphatic tails.[1] This labeling is generally non-toxic and does not adversely affect cell viability or proliferative capacity. Once incorporated, the dye is partitioned equally between daughter cells during cell division, making it a powerful tool for monitoring cell proliferation by observing the sequential halving of fluorescence intensity.[2][3] With an estimated in vivo fluorescence half-life of 10-12 days, PKH67 is ideal for short-to-medium term cell tracking studies, both in vitro and in vivo.[4]

These characteristics make PKH67 an invaluable reagent for elucidating the fate of stem cells, including their migration, engraftment, proliferation, and differentiation. It is frequently used in cytotoxicity assays, studies of cell-cell interactions, and for tracking exosomes released from stem cells.[4][5]

Key Applications in Stem Cell Research

  • In Vivo Cell Tracking: Labeled stem cells can be injected into animal models to monitor their migration, homing, and engraftment in real-time using fluorescence microscopy.[6] The dye's stability allows for tracking over moderate time frames.[7]

  • Proliferation and Lineage Tracing: As stem cells divide, the PKH67 dye is distributed equally among daughter cells. Flow cytometry can be used to resolve distinct generations of cells based on their fluorescence intensity, providing a quantitative measure of proliferation.[8][9] This is crucial for understanding how different stimuli affect the proliferative potential of stem cells.

  • Cytotoxicity and Viability Assays: PKH67 can be used in conjunction with red fluorescent viability probes like Propidium Iodide (PI) or 7-AAD, as their emission spectra have minimal overlap. This allows for the simultaneous assessment of cell fate and viability.

  • Exosome and Membrane Transfer Studies: The dye can be used to label exosomes or other extracellular vesicles secreted by stem cells, enabling the study of their uptake by recipient cells and their role in cell-to-cell communication.[4]

Data Presentation

Table 1: PKH67 Dye Characteristics
PropertyValueSource(s)
Excitation Maximum (λex) ~490 nm[4][10]
Emission Maximum (λem) ~502 nm[4][10]
Color Green
Predicted In Vivo Half-Life 10-12 days[4]
Chemistry Lipophilic dye with long aliphatic tails[1]
Primary Application General cell membrane labeling for cell tracking and proliferation[5]
Table 2: Performance Data for PKH67 Labeling of Rat Mesenchymal Stem Cells (rMSCs)
ParameterValueTime PointSource(s)
Initial Labeling Efficacy 99.3 ± 1.6%Immediately after labeling[11][12]
Cell Viability 88.8 ± 1.2%3 days post-labeling[13]
Cell Viability 91.0 ± 3.8%6 days post-labeling[11][12]
Dye Transfer to Unlabeled Cells Almost none observed in direct co-cultureNot specified[11][12]

Experimental Protocols

Protocol 1: General Labeling of Stem Cells with PKH67

This protocol is a general guideline and should be optimized for specific stem cell types and experimental conditions. The procedure is based on a final staining volume of 500 µL containing 2 µM PKH67 and 1 x 10⁷ cells/mL.[4]

Materials:

  • PKH67 Green Fluorescent Cell Linker Kit (contains PKH67 ethanolic dye solution and Diluent C)

  • Stem cell suspension (single-cell suspension is critical)

  • Complete culture medium (containing serum or protein)

  • Serum-free culture medium or buffer (e.g., PBS)

  • Polypropylene (B1209903) conical tubes (15 mL and 50 mL)

  • Pipettes and tips

  • Centrifuge

Procedure:

  • Cell Preparation: a. Start with a single-cell suspension of at least 2 x 10⁷ viable cells. For adherent cells, detach them using trypsin or another suitable enzyme and ensure complete dissociation.[14] b. Transfer the cell suspension to a conical tube and wash once with serum-free medium to remove any residual serum proteins.[4] c. Centrifuge the cells at 400 x g for 5 minutes to form a loose pellet.[4] d. Carefully aspirate the supernatant, leaving no more than 25 µL of residual liquid.[14] e. Prepare a 2x Cell Suspension by resuspending the 2 x 10⁷ cell pellet in 250 µL of Diluent C. Gently pipette to ensure complete dispersion. Do not vortex.[4]

  • Staining Solution Preparation: a. Immediately before staining, prepare a 2x Dye Solution (4 µM) by adding 1 µL of the PKH67 ethanolic dye solution to 250 µL of Diluent C in a separate polypropylene tube.[4] b. Mix the 2x Dye Solution well by pipetting.

  • Cell Staining: a. Rapidly add the 250 µL of 2x Cell Suspension to the 250 µL of 2x Dye Solution.[4] b. Immediately and thoroughly mix the cells and dye by gentle pipetting for 2-5 minutes. The final concentrations will be 1 x 10⁷ cells/mL and 2 µM PKH67. Note: It is critical that cells are suspended in Diluent C during staining, as physiologic salts can cause the dye to form micelles and reduce staining efficiency.[14]

  • Stopping the Staining Reaction: a. Stop the reaction by adding an equal volume (500 µL) of serum (e.g., FBS) or complete culture medium containing protein.[8] b. Incubate for 1 minute to allow excess dye to bind to the protein.

  • Washing the Labeled Cells: a. Dilute the sample with 5-10 mL of complete culture medium. b. Centrifuge at 400 x g for 5-10 minutes. Discard the supernatant. c. To ensure complete removal of unbound dye, transfer the cell pellet to a fresh sterile tube and wash an additional 2-3 times with 5-10 mL of complete medium.[4] Inadequate washing is a common cause of cell-to-cell dye transfer.

  • Final Resuspension and Analysis: a. After the final wash, resuspend the cell pellet in an appropriate volume of complete medium for your downstream application. b. Assess cell recovery, viability (e.g., using Trypan Blue or a viability dye like PI), and fluorescence intensity using a flow cytometer or fluorescence microscope.

Protocol 2: Analysis of Labeled Stem Cells by Flow Cytometry

Flow cytometry is essential for quantifying labeling efficiency and analyzing proliferation based on dye dilution.[15]

Procedure:

  • Prepare Controls:

    • Unlabeled Control: An unstained sample of the same stem cells to set the negative gate for fluorescence.

    • Labeled, Non-proliferating Control (Day 0): A sample of PKH67-labeled cells analyzed immediately after staining to establish the initial fluorescence intensity (parent generation).

  • Sample Preparation: Prepare single-cell suspensions of your labeled experimental samples at a concentration of approximately 1 x 10⁶ cells/mL in FACS buffer (e.g., PBS with 1-2% FBS).

  • Acquisition: a. Acquire data on a flow cytometer equipped with a 488 nm laser for excitation. b. Detect PKH67 fluorescence using a filter appropriate for FITC (e.g., 530/30 nm bandpass filter). c. Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the viable cell population. d. For the PKH67-positive gate, use the unlabeled control to set the threshold.

  • Proliferation Analysis: a. On a histogram of PKH67 fluorescence intensity, the Day 0 sample will show a single bright peak. b. As cells divide, subsequent peaks will appear, each with approximately half the fluorescence intensity of the preceding peak. c. Use cell proliferation analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in each generation. A proliferation ratio can be calculated to compare different experimental conditions.[8]

Protocol 3: Visualization by Fluorescence Microscopy

Procedure for In Vitro Imaging:

  • Plate PKH67-labeled stem cells onto appropriate culture vessels (e.g., glass-bottom dishes, chamber slides).

  • Allow cells to adhere and grow for the desired period.

  • Wash cells gently with PBS.

  • Fix the cells with 2-4% paraformaldehyde (PFA) for 15 minutes at room temperature. Note: Organic solvents like methanol (B129727) or acetone (B3395972) will extract the dye and should be avoided.

  • (Optional) Permeabilize with a mild detergent like saponin (B1150181) (50-75 µg/mL) if intracellular antibody staining is required.

  • (Optional) Stain for other markers of interest (e.g., DAPI for nuclei, fluorescently-conjugated antibodies for differentiation markers).

  • Mount with an aqueous mounting medium and visualize using a fluorescence microscope with a standard FITC/GFP filter set.

Procedure for Frozen Tissue Sections:

  • Excise the tissue of interest and immediately freeze it on dry ice or in liquid nitrogen.[14]

  • Store tissues at -70°C or below until sectioning.[14]

  • Embed the frozen tissue in OCT compound and prepare cryosections (5-10 µm thick).

  • Air dry the slides for at least 1 hour.[14]

  • (Optional) Perform fixation and counterstaining as described above.

  • Mount with a coverslip and visualize.

Visualizations

G cluster_prep Phase 1: Cell Preparation & Labeling cluster_analysis Phase 2: Downstream Analysis & Fate Tracking A Start with Single-Cell Stem Cell Suspension B Wash with Serum-Free Medium A->B C Resuspend Cell Pellet in Diluent C (2x Cells) B->C E Combine 2x Cells and 2x Dye (Incubate 2-5 min) C->E D Prepare PKH67 in Diluent C (2x Dye) D->E F Stop Staining with Serum/Complete Medium E->F G Wash Cells 3x with Complete Medium F->G H Labeled Stem Cell Population G->H I In Vitro Culture H->I J In Vivo Transplantation H->J K Flow Cytometry Analysis (Proliferation, Viability) I->K L Fluorescence Microscopy (Localization, Morphology) I->L M Tissue Sectioning & Imaging J->M N Sort Label-Retaining Cells (Quiescent/Stem-like) K->N O Determine Stem Cell Fate (Migration, Differentiation, Engraftment) K->O L->O M->O N->O

Caption: Experimental workflow for labeling stem cells with PKH67 and subsequent fate tracking.

Proliferation P Parent Cell (Generation 0) Fluorescence = F G1_1 Gen 1 P->G1_1 1st Division G1_2 Gen 1 P->G1_2 1st Division Gen0 Generation 0 Intensity = F P->Gen0 G2_1 Gen 2 G1_1->G2_1 2nd Division G2_2 Gen 2 G1_1->G2_2 2nd Division Gen1 Generation 1 Intensity = F/2 G1_1->Gen1 G2_3 Gen 2 G1_2->G2_3 2nd Division G2_4 Gen 2 G1_2->G2_4 2nd Division Gen2 Generation 2 Intensity = F/4 G2_1->Gen2

Caption: Dye dilution principle for tracking stem cell proliferation with PKH67.

DyeChoice A Need to track stem cells in vivo? B Study Duration? A->B Yes E Need to assess proliferation? A->E No (in vitro) C Use PKH67 (10-12 day half-life) B->C Short-Medium Term (< 2-3 weeks) D Use PKH26 (>100 day half-life) B->D Long Term (> 3 weeks) F Use PKH67 or other proliferation dyes E->F Yes G Consider other methods (e.g., genetic reporters) E->G No

References

Application Notes and Protocols for Studying Cancer Cell Migration Using PKH67

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using the green fluorescent cell linker, PKH67, for the study of cancer cell migration. This document includes detailed protocols for cell labeling and common migration assays, a summary of quantitative data, and visualizations of key experimental workflows and signaling pathways.

Introduction to PKH67

PKH67 is a lipophilic fluorescent dye that stably incorporates into the cell membrane.[1][2][3] Its long aliphatic tails allow for firm integration into the lipid bilayer, resulting in minimal dye transfer between cells.[1][4] This stability makes it an excellent candidate for long-term cell tracking studies, both in vitro and in vivo.[2][5][6] The dye emits in the green spectrum, with excitation and emission maxima at approximately 490 nm and 502 nm, respectively, making it compatible with standard fluorescein (B123965) (FITC) filter sets.[1][7] PKH67 labeling has been shown to have no apparent toxic effects on cells and does not significantly affect their viability or proliferative capacity.[1][8] Upon cell division, the dye is distributed equally between daughter cells, which allows for the tracking of cell proliferation.[2][8]

Applications in Cancer Cell Migration

The stable and non-toxic nature of PKH67 makes it a valuable tool for cancer research, particularly for studying cell migration, a critical process in tumor metastasis.[9][10] PKH67-labeled cancer cells can be tracked in various migration and invasion assays to assess their migratory potential in response to different stimuli or therapeutic agents.[11][12][13][14] Both in vitro models, such as wound healing and Transwell assays, and in vivo tracking of metastatic dissemination are facilitated by the bright and stable fluorescence of PKH67.[1][5][15]

Quantitative Data Summary

The following table summarizes representative quantitative data from studies utilizing fluorescent dyes to assess cancer cell migration. While not all studies used PKH67 specifically, the principles of quantification are applicable.

Cell LineAssay TypeConditionMigration MetricResultReference
MCF7 (Breast Cancer)Wound HealingControlWound Closure (%)~25% at 24h
MDA-MB-231 (Breast Cancer)Wound HealingControlWound Closure (%)~70% at 24h
U87MG (Glioblastoma)TranswellControlMigrated Cells (Normalized)~100%
SKOV-3 (Ovarian Cancer)TranswellMifepristone (B1683876)% Inhibition of MigrationSignificant inhibition at 6h and 24h
HT-1080 (Fibrosarcoma)Transwell10% FBSNumber of Migrated CellsHigh
NIH 3T3 (Fibroblast)Transwell10% FBSNumber of Migrated CellsModerate
MCF-7 (Breast Cancer)Transwell10% FBSNumber of Migrated CellsLow

Experimental Protocols

Protocol 1: PKH67 Labeling of Cancer Cells

This protocol outlines the steps for labeling cancer cells with PKH67 prior to a migration assay. It is crucial to work with single-cell suspensions for uniform labeling.[3]

Materials:

  • PKH67 Green Fluorescent Cell Linker Kit (includes PKH67 dye in ethanol (B145695) and Diluent C)

  • Cancer cells in culture

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Conical polypropylene (B1209903) tubes (15 mL and 50 mL)

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Micropipettes and sterile tips

Procedure:

  • Cell Preparation:

    • Harvest cultured cancer cells using a non-enzymatic cell dissociation solution or trypsin-EDTA.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 400 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in serum-free medium to wash.

    • Centrifuge again at 400 x g for 5 minutes and aspirate the supernatant.

    • Resuspend the cell pellet in 1 mL of serum-free medium and perform a cell count.

  • Staining:

    • Prepare a 2X cell suspension in Diluent C. For a final staining concentration of 1 x 10^7 cells/mL, prepare a 2X suspension of 2 x 10^7 cells/mL in Diluent C.

    • Prepare a 2X PKH67 staining solution in Diluent C. For a final dye concentration of 2 µM, prepare a 4 µM solution by diluting the PKH67 stock solution in Diluent C. Note: The optimal concentration may vary by cell type and should be determined empirically.[3][11]

    • Rapidly add an equal volume of the 2X cell suspension to the 2X PKH67 staining solution. Mix immediately by gentle pipetting.

    • Incubate the cell/dye mixture for 2-5 minutes at room temperature, with occasional gentle mixing.

  • Stopping the Reaction and Washing:

    • Stop the staining reaction by adding an equal volume of complete medium (containing at least 10% FBS).

    • Incubate for 1 minute to allow excess dye to bind to the protein in the serum.

    • Centrifuge the cells at 400 x g for 10 minutes.

    • Carefully aspirate the supernatant and resuspend the cell pellet in 10 mL of complete medium.

    • Wash the cells two more times by centrifugation and resuspension in 10 mL of complete medium to ensure removal of unbound dye.

  • Final Preparation:

    • After the final wash, resuspend the PKH67-labeled cells in the appropriate medium for your downstream migration assay.

    • Cell viability and staining efficiency can be assessed using a fluorescence microscope or flow cytometer.

Protocol 2: In Vitro Cancer Cell Migration - Transwell Assay

This protocol describes a common method for assessing cancer cell migration towards a chemoattractant using a Boyden chamber system.[4][10]

Materials:

  • PKH67-labeled cancer cells

  • Transwell inserts (e.g., 8 µm pore size, suitable for most cancer cells)

  • 24-well companion plates

  • Serum-free medium

  • Medium containing a chemoattractant (e.g., 10% FBS, specific growth factors)

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde or methanol)

  • Staining solution (e.g., Crystal Violet or DAPI)

  • Microscope

Procedure:

  • Assay Setup:

    • Add 600 µL of medium containing the chemoattractant to the lower wells of the 24-well plate.

    • Add 600 µL of serum-free medium to control wells.

    • Resuspend PKH67-labeled cells in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).

    • Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.

    • Carefully place the inserts into the wells of the 24-well plate.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period appropriate for the cell type (e.g., 6-24 hours). Incubation time should be optimized for each cell line.

  • Quantification:

    • After incubation, carefully remove the inserts from the wells.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fluorescence-based quantification: Migrated cells on the bottom of the membrane can be directly visualized and counted under a fluorescence microscope. Alternatively, a plate reader can be used to quantify the fluorescence of the migrated cells after lysis.

    • Stain-based quantification:

      • Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution for 10-20 minutes.

      • Stain the cells with a solution like 0.1% Crystal Violet for 10-20 minutes.

      • Gently wash the inserts with water to remove excess stain.

      • Allow the inserts to air dry.

      • Count the stained cells in several random fields of view under a light microscope and calculate the average number of migrated cells per field.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_stain PKH67 Staining cluster_assay Migration Assay (Transwell) prep1 Harvest Cancer Cells prep2 Wash with Serum-Free Medium prep1->prep2 prep3 Count Cells prep2->prep3 stain1 Prepare 2X Cell Suspension in Diluent C prep3->stain1 stain3 Mix and Incubate (2-5 min) stain1->stain3 stain2 Prepare 2X PKH67 Solution in Diluent C stain2->stain3 stain4 Stop Reaction with Complete Medium stain3->stain4 stain5 Wash Cells (3x) stain4->stain5 assay1 Seed Labeled Cells in Upper Chamber stain5->assay1 assay3 Incubate (e.g., 6-24h) assay1->assay3 assay2 Add Chemoattractant to Lower Chamber assay2->assay3 assay4 Remove Non-Migrated Cells assay3->assay4 assay5 Quantify Migrated Cells assay4->assay5

Caption: Experimental workflow for labeling cancer cells with PKH67 and subsequent analysis of cell migration using a Transwell assay.

Signaling Pathway: CXCR4 in Cancer Cell Migration

The CXCL12/CXCR4 signaling axis is frequently implicated in the migration and metastasis of various cancers.[2][11] The binding of the chemokine CXCL12 to its receptor CXCR4 on cancer cells activates downstream signaling cascades that promote cytoskeletal rearrangements and directed cell movement.

G CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds G_protein Gαi/βγ CXCR4->G_protein Activates PI3K PI3K G_protein->PI3K Activates Akt Akt PI3K->Akt Activates Rac1 Rac1 Akt->Rac1 Activates Actin Actin Polymerization & Cytoskeletal Rearrangement Rac1->Actin Migration Cell Migration Actin->Migration

Caption: Simplified diagram of the CXCR4 signaling pathway leading to cancer cell migration.

References

Application Notes and Protocols for PKH67 Labeling of Dendritic Cells in Immunology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendritic cells (DCs) are potent antigen-presenting cells that play a crucial role in initiating and regulating immune responses.[1] Tracking the migration and fate of DCs in vivo is essential for understanding their function in various immunological processes and for the development of DC-based immunotherapies.[1][2] The PKH67 fluorescent cell linker kit offers a reliable method for labeling DCs for in vivo and in vitro studies.[3] PKH67 is a green fluorescent dye that stably incorporates into the lipid regions of the cell membrane, providing long-term, uniform, and intense labeling with minimal impact on cell viability and function.[4][5]

These application notes provide detailed protocols for the isolation, culture, and subsequent labeling of dendritic cells with PKH67, as well as a summary of relevant quantitative data and visualizations of key processes.

Data Presentation

The following tables summarize key quantitative data related to PKH67 labeling of dendritic cells and other cell types, providing a quick reference for experimental planning.

Table 1: Properties of PKH67 Dye

PropertyValueReferences
Excitation Maximum490 nm[3]
Emission Maximum502 nm[3]
In Vivo Half-life10-12 days[3][4]
Cell-to-Cell TransferMinimal[4][6]
CytotoxicityLow[4][5]

Table 2: PKH67 Labeling Efficiency and Viability

Cell TypePKH67 ConcentrationLabeling EfficiencyViabilityReferences
Rat Mesenchymal Stem CellsNot Specified99.3 ± 1.6%91 ± 3.8%[6]
Eimeria tenella sporozoites2x10⁻⁶ M (Optimal)Not specified, but allowed easy observationUnaffected at optimal concentration[7]
Extracellular Vesicles (HCT-15)4 µM~65.5%Not Applicable[8]
Jurkat cells2 µM and 6 µMConcentration-dependent signal strengthNot Specified[9]

Experimental Protocols

Protocol 1: Isolation and Culture of Mouse Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the generation of immature BMDCs from mouse bone marrow, a common source for in vitro and in vivo immunology studies.

Materials:

  • Specific pathogen-free mice (e.g., C57BL/6)

  • 70% Ethanol

  • Sterile Phosphate-Buffered Saline (PBS)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin, and L-glutamine (complete RPMI)

  • Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • Recombinant murine Interleukin-4 (IL-4) (optional)

  • Sterile dissecting tools

  • Syringes and needles (25-27G)

  • Cell strainer (70 µm)

  • Centrifuge

  • Cell culture plates/flasks

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Harvesting Bone Marrow:

    • Euthanize mice according to approved institutional protocols.

    • Sterilize the hind legs with 70% ethanol.

    • Dissect the femur and tibia, removing surrounding muscle tissue.

    • Flush the bone marrow from both ends of the bones with complete RPMI using a syringe and needle until the bones appear white.

    • Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.

  • Red Blood Cell Lysis (Optional):

    • If the cell pellet is red, resuspend it in ACK lysis buffer and incubate for a few minutes at room temperature.

    • Stop the lysis by adding an excess of complete RPMI and centrifuge.

  • Cell Culture:

    • Resuspend the bone marrow cells in complete RPMI supplemented with 20 ng/mL of GM-CSF (and optionally 10 ng/mL of IL-4).

    • Plate the cells in non-tissue culture treated petri dishes or flasks at a density of 2 x 10⁶ cells/mL.

    • Incubate at 37°C in a 5% CO₂ incubator.[10]

  • Feeding and Harvesting:

    • On day 3, add fresh complete RPMI with GM-CSF to the culture.

    • On day 6 or 7, harvest the loosely adherent and non-adherent cells, which are enriched for immature DCs.[10]

    • The purity of the DC population can be assessed by flow cytometry using markers such as CD11c.

Protocol 2: PKH67 Labeling of Dendritic Cells

This protocol provides a general procedure for labeling a single-cell suspension of DCs with PKH67.[3][11]

Materials:

  • Dendritic cell suspension (from Protocol 1 or other sources)

  • PKH67 Green Fluorescent Cell Linker Kit (containing PKH67 dye and Diluent C)

  • Serum-free medium (e.g., RPMI-1640)

  • Complete medium (containing serum)

  • Polypropylene conical tubes

  • Centrifuge

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension of dendritic cells.

    • Wash the cells once with serum-free medium to remove any residual serum proteins.[11]

    • Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in Diluent C to a concentration of 2 x 10⁷ cells/mL. This is the 2x cell suspension.

  • Dye Preparation:

    • Immediately before use, prepare a 4 µM PKH67 solution in Diluent C. For example, add 2 µL of the 1 mM ethanolic dye stock to 1 mL of Diluent C. This is the 2x dye solution. The optimal concentration may need to be determined empirically for your specific cell type and application.[3][9][11]

  • Staining:

    • Rapidly add an equal volume of the 2x cell suspension to the 2x dye solution. Mix immediately by gentle pipetting. The final concentration will be 1 x 10⁷ cells/mL and 2 µM PKH67.

    • Incubate the cell/dye mixture for 2-5 minutes at room temperature.

  • Stopping the Reaction:

    • Stop the staining reaction by adding an equal volume of complete medium (containing serum). The serum proteins will bind excess dye.

    • Incubate for 1 minute.

  • Washing:

    • Centrifuge the labeled cells at 400 x g for 10 minutes.

    • Carefully remove the supernatant and wash the cell pellet three times with complete medium to remove unbound dye.

  • Final Resuspension:

    • Resuspend the final cell pellet in the appropriate medium for your downstream application (e.g., in vitro culture or in vivo injection).

  • Analysis:

    • The labeling efficiency and cell viability can be assessed by fluorescence microscopy or flow cytometry. For viability, a dye such as Propidium Iodide (PI) or 7-AAD can be used.[4]

Visualizations

Experimental Workflow for PKH67 Labeling of Dendritic Cells

G Experimental Workflow: PKH67 Labeling of Dendritic Cells for In Vivo Tracking cluster_0 Dendritic Cell Preparation cluster_1 PKH67 Labeling cluster_2 Downstream Applications A Isolate Bone Marrow from Mouse Femur and Tibia B Create Single-Cell Suspension A->B C Culture with GM-CSF for 6-7 days B->C D Harvest Immature Dendritic Cells C->D E Wash DCs with Serum-Free Medium D->E F Resuspend in Diluent C E->F G Add PKH67 Dye Solution F->G H Incubate for 2-5 minutes G->H I Stop Reaction with Serum H->I J Wash Cells 3x I->J K In Vivo Adoptive Transfer J->K L In Vitro Co-culture Assays J->L M Flow Cytometry Analysis J->M N Fluorescence Microscopy J->N O In Vivo Imaging K->O Track DC Migration to Lymph Nodes P Functional Assays L->P Assess T-cell Activation Q Quantitative Analysis M->Q Quantify Labeling Efficiency and Viability R Qualitative Analysis N->R Visualize Labeled Cells

Caption: Workflow for isolating, labeling, and using dendritic cells.

Mechanism of PKH67 Cell Membrane Labeling

Caption: PKH67 dye intercalation into the cell membrane lipid bilayer.

Concluding Remarks

PKH67 is a valuable tool for tracking dendritic cells in immunological research. Its stable membrane labeling, long in vivo half-life, and low cytotoxicity make it suitable for a wide range of applications, including the study of DC migration, antigen presentation, and interactions with other immune cells.[3][4][12] By following the detailed protocols provided in these application notes, researchers can achieve reliable and reproducible labeling of dendritic cells for their specific experimental needs. It is always recommended to optimize labeling conditions for each specific cell type and experimental setup to ensure the best results.[3][11]

References

Application Notes and Protocols for Studying Phagocytosis Using PKH67

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phagocytosis, the process by which cells engulf and digest particles, is a fundamental component of the innate immune system and is crucial for tissue homeostasis, and the clearance of pathogens and apoptotic cells.[1] The fluorescent lipophilic dye PKH67 offers a robust and reliable method for studying phagocytosis.[2][3] Its stable incorporation into the cell membrane with minimal leakage makes it an excellent tool for labeling target cells or particles to be phagocytosed.[4] This document provides detailed application notes and protocols for the use of PKH67 in phagocytosis assays, including methods for cell labeling, co-culture with phagocytes, and analysis by flow cytometry and fluorescence microscopy.

Principle of the Assay

The PKH67 phagocytosis assay is based on the labeling of target cells or particles with the green fluorescent dye PKH67. These labeled targets are then incubated with phagocytic cells, such as macrophages or neutrophils.[5] As the phagocytes engulf the PKH67-labeled targets, they become fluorescent. The extent of phagocytosis can then be quantified by measuring the increase in fluorescence of the phagocytic cell population using flow cytometry or visualized by fluorescence microscopy.[6] This method allows for the quantitative analysis of phagocytic activity and can be used to screen for modulators of this process, a critical aspect of drug development in immunology and oncology.

Key Applications

  • Quantification of phagocytic activity: Determine the percentage of phagocytic cells in a population and the number of ingested particles per cell.[7]

  • Screening for modulators of phagocytosis: Identify compounds or antibodies that enhance or inhibit phagocytosis.[8]

  • Studying receptor-mediated phagocytosis: Investigate the role of specific receptors, such as Fc receptors or complement receptors, in the engulfment process.[9]

  • In vitro and in vivo cell tracking: Monitor the fate of labeled cells in co-culture systems or in animal models.[2]

Experimental Workflow

The general workflow for a PKH67-based phagocytosis assay involves the preparation of phagocytic and target cells, labeling of the target cells with PKH67, co-incubation of the two cell types, and subsequent analysis.

G cluster_prep Cell Preparation cluster_labeling Labeling cluster_assay Phagocytosis Assay cluster_analysis Analysis Phagocytes Prepare Phagocytic Cells (e.g., Macrophages) CoCulture Co-culture Phagocytes and Labeled Targets Phagocytes->CoCulture Targets Prepare Target Cells (e.g., Apoptotic Cells, Bacteria) Label Label Target Cells with PKH67 Targets->Label Label->CoCulture Flow Flow Cytometry CoCulture->Flow Microscopy Fluorescence Microscopy CoCulture->Microscopy

Figure 1: General experimental workflow for a PKH67-based phagocytosis assay.

Detailed Protocols

Protocol 1: Labeling Target Cells with PKH67

This protocol describes the general procedure for labeling a suspension of target cells with PKH67.[10]

Materials:

  • PKH67 Green Fluorescent Cell Linker Kit (containing PKH67 dye and Diluent C)

  • Target cells in suspension (2 x 107 cells)

  • Serum-free medium (e.g., RPMI-1640)

  • Complete medium (containing serum)

  • Polypropylene (B1209903) conical tubes (15 mL)

  • Centrifuge

Procedure:

  • Cell Preparation:

    • Start with a single-cell suspension of 2 x 107 target cells in a conical polypropylene tube.

    • Wash the cells once with serum-free medium to remove any residual serum proteins.[10]

    • Centrifuge the cells at 400 x g for 5 minutes to form a loose pellet.[10]

    • Carefully aspirate the supernatant, leaving no more than 25 µL of residual liquid.

  • Cell Resuspension:

    • Prepare a 2x cell suspension by adding 250 µL of Diluent C to the cell pellet and resuspend by gentle pipetting. Do not vortex.[10]

  • Dye Preparation:

    • Immediately before staining, prepare a 2x dye solution (4 µM) by adding 1 µL of the PKH67 dye solution to 250 µL of Diluent C in a separate polypropylene tube and mix well.[10]

  • Staining:

    • Rapidly add the 250 µL of the 2x cell suspension to the 250 µL of the 2x dye solution.

    • Immediately mix the sample by pipetting for 2-5 minutes to ensure homogenous staining. The final concentration will be 1 x 107 cells/mL and 2 µM PKH67.[10]

  • Stopping the Reaction:

    • Stop the staining reaction by adding 500 µL of complete medium (containing serum).

    • Incubate for 1 minute.

  • Washing:

    • Dilute the sample with 5 mL of complete medium.

    • Centrifuge the cells at 400 x g for 10 minutes at room temperature.

    • Carefully remove the supernatant.

    • Resuspend the cell pellet in 5 mL of complete medium and transfer to a fresh tube.

    • Repeat the wash step two more times to ensure the removal of unbound dye.[10]

  • Final Resuspension:

    • After the final wash, resuspend the PKH67-labeled target cells in the appropriate volume of complete medium for your phagocytosis assay.

Protocol 2: Phagocytosis Assay and Analysis by Flow Cytometry

This protocol outlines the co-culture of phagocytic cells with PKH67-labeled target cells and subsequent analysis using flow cytometry.[6]

Materials:

  • Phagocytic cells (e.g., macrophages, neutrophils)

  • PKH67-labeled target cells (from Protocol 1)

  • Complete medium

  • 24-well non-tissue culture treated plates[5]

  • Phosphate-buffered saline (PBS)

  • Cell scraper or Trypsin-EDTA[5]

  • FACS tubes

  • Flow cytometer

Procedure:

  • Plating Phagocytic Cells:

    • Seed the phagocytic cells in a 24-well plate at a desired density (e.g., 1 x 106 cells/mL, 1 mL per well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[5]

  • Initiating Phagocytosis:

    • The next day, remove the medium from the phagocytic cells.

    • Add the PKH67-labeled target cells to the wells containing the phagocytes at a specific effector-to-target (E:T) ratio (e.g., 1:2.5 or 1:10).[6]

    • Incubate the co-culture for the desired time period (e.g., 1-3 hours) at 37°C to allow for phagocytosis.[5][6]

  • Removing Non-internalized Targets:

    • After the incubation, gently wash the wells 3-5 times with cold PBS to remove any non-engulfed target cells.[5]

  • Harvesting Cells for Flow Cytometry:

    • To detach the adherent phagocytic cells, add a cell dissociation reagent like Trypsin-EDTA or use a cell scraper.[5]

    • Transfer the cell suspension to FACS tubes.

    • Wash the cells with PBS and centrifuge at 400 x g for 5 minutes.

    • Resuspend the cell pellet in FACS buffer (e.g., PBS with 2% FBS).

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Use the FITC channel to detect the green fluorescence of PKH67.[6]

    • Gate on the phagocytic cell population based on their forward and side scatter properties.

    • Quantify the percentage of PKH67-positive phagocytes and the mean fluorescence intensity (MFI) of this population.

Protocol 3: Phagocytosis Assay and Analysis by Fluorescence Microscopy

This protocol describes the visualization of phagocytosis using fluorescence microscopy.

Materials:

  • Phagocytic cells

  • PKH67-labeled target cells

  • Complete medium

  • 24-well plates with glass coverslips

  • PBS

  • Paraformaldehyde (4% in PBS) for fixing

  • DAPI or Hoechst stain for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Phagocytosis:

    • Follow steps 1 and 2 from Protocol 2, but seed the phagocytic cells on glass coverslips within the 24-well plates.

  • Washing and Fixing:

    • After the phagocytosis incubation, gently wash the coverslips 3 times with PBS to remove non-adherent cells.

    • Fix the cells by incubating with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the coverslips again with PBS.

  • Staining and Mounting:

    • Counterstain the cell nuclei with DAPI or Hoechst stain for 5 minutes.

    • Wash the coverslips with PBS.

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Microscopy:

    • Visualize the cells using a fluorescence microscope.

    • Use the appropriate filter sets to observe the green fluorescence of PKH67 (engulfed targets) and the blue fluorescence of the nuclei.

    • Optionally, phagocytic cells can be pre-labeled with a red fluorescent dye like PKH26 to distinguish them from the target cells.[6]

Data Presentation

Quantitative data from phagocytosis assays should be presented in a clear and organized manner to facilitate interpretation and comparison between different experimental conditions.

Table 1: Staining Efficiency of Target Cells with PKH67

Cell TypePKH67 Concentration (µM)Staining Efficiency (%)Reference
Leishmania infantum promastigotesNot specified99.71[6]
J774A.1 macrophages (with PKH26)Not specified99.57[6]
Eimeria tenella sporozoites2Optimal for microscopy

Table 2: Quantification of Phagocytosis by Flow Cytometry

Phagocyte:Target RatioPercentage of Infected Macrophages (%)Reference
1:2.515.68[6]
1:1061.70[6]

Signaling Pathways in Phagocytosis

Phagocytosis is an active process that is initiated by the binding of opsonized particles to specific receptors on the surface of phagocytes, triggering intracellular signaling cascades that lead to cytoskeletal rearrangement and particle engulfment.

Fc Receptor-Mediated Phagocytosis

Fc gamma receptors (FcγRs) on the surface of phagocytes recognize antibodies (IgG) that have coated a target particle.[9] This recognition triggers a signaling cascade involving the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs), leading to the activation of downstream effectors that drive actin polymerization and the formation of the phagocytic cup.[9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Target IgG-Opsonized Target FcR Fcγ Receptor Target->FcR Binding ITAM ITAM Phosphorylation FcR->ITAM Clustering Syk Syk Kinase ITAM->Syk Recruitment & Activation PLCg PLCγ Syk->PLCg Activation PIP2 PIP2 PLCg->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Actin Actin Polymerization Ca->Actin PKC->Actin Phagosome Phagosome Formation Actin->Phagosome

Figure 2: Simplified signaling pathway of Fc receptor-mediated phagocytosis.
Complement Receptor-Mediated Phagocytosis

Complement receptors, such as CR3, on phagocytes recognize complement components (e.g., iC3b) that have opsonized a target.[6] This interaction activates a signaling pathway that involves the Rho family of small GTPases, leading to actin polymerization and phagosome formation.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Target iC3b-Opsonized Target CR3 Complement Receptor 3 (CR3) Target->CR3 Binding Rho Rho GTPase Activation CR3->Rho ROCK ROCK Rho->ROCK mDia1 mDia1 Rho->mDia1 Myosin Myosin II Activation ROCK->Myosin LinearActin Linear Actin Polymerization mDia1->LinearActin BranchedActin Branched Actin Polymerization Myosin->BranchedActin Phagosome Phagosome Formation LinearActin->Phagosome BranchedActin->Phagosome

Figure 3: Simplified signaling pathway of complement receptor-mediated phagocytosis.

Conclusion

The use of PKH67 provides a versatile and quantitative method for the study of phagocytosis. The protocols and information provided in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to design, execute, and analyze phagocytosis assays. The ability to reliably label target cells and quantify their uptake by phagocytes is invaluable for advancing our understanding of immune function and for the development of novel therapeutics that modulate this critical cellular process.

References

Troubleshooting & Optimization

Optimizing PKH67 Staining Concentration: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PKH67 cell staining. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their PKH67 staining protocols for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for PKH67 dye and cells?

A1: A common starting point is a final concentration of 2 µM PKH67 and 1 x 10⁷ cells/mL.[1] However, the optimal concentrations can vary depending on the cell type and the specific experimental requirements.[2][3] It is highly recommended to perform a titration to determine the ideal dye concentration for your specific cells.

Q2: Why is it critical to use Diluent C for the staining procedure?

A2: Diluent C is an iso-osmotic aqueous solution that is free of salts and proteins.[1] PKH67 is a lipophilic dye that will form micelles in the presence of physiologic salts, which significantly reduces staining efficiency.[1] Diluent C is specifically designed to maximize dye solubility and staining efficiency while maintaining cell viability during the brief staining period.[1]

Q3: How long should the staining process be?

A3: Staining with PKH67 is nearly instantaneous.[1][4] A short incubation of 1 to 5 minutes is generally sufficient.[3] Longer exposure times do not typically increase staining intensity and may negatively impact cell viability as Diluent C lacks physiologic salts.[1]

Q4: What is the purpose of adding serum or BSA to stop the staining reaction?

A4: Adding a protein-rich solution like fetal bovine serum (FBS) or bovine serum albumin (BSA) stops the staining reaction by binding to the excess, unbound PKH67 dye.[1] This prevents the dye from forming aggregates that can lead to non-specific labeling of other cells or artifacts in your experiment.

Q5: Can I stain adherent cells without detaching them?

A5: While it is possible to label adherent cells, more homogeneous and reproducible staining is achieved with single-cell suspensions. It is recommended to detach adherent cells using a method like trypsinization before staining.

Troubleshooting Guide

Issue 1: Low Staining Intensity or Weak Signal

If you are observing dim or no fluorescence in your stained cell population, consider the following potential causes and solutions.

Potential Cause Recommended Solution
Insufficient Dye Concentration Increase the concentration of the PKH67 dye. Perform a titration to find the optimal concentration for your cell type.[3]
Cell Concentration Too High Reduce the number of cells in the staining reaction. The final staining intensity is dependent on both dye and cell concentration.[2][3]
Presence of Serum or Salts Ensure that cells are washed with serum-free medium before being resuspended in Diluent C.[3] Minimize the carryover of residual medium.[1]
Dye Aggregation Prepare the 2x dye solution in Diluent C immediately before mixing with the 2x cell suspension.[3] Do not let the diluted dye solution sit for an extended period.
Improper Mixing Technique Rapidly and thoroughly mix the 2x cell suspension with the 2x dye solution using a pipette. Slower methods like vortexing can lead to less uniform staining.[1]
Issue 2: High Cell Death or Poor Viability Post-Staining

If a significant portion of your cells are not viable after the staining procedure, investigate these possible factors.

Potential Cause Recommended Solution
PKH67 Dye Concentration Too High Over-labeling can compromise membrane integrity and lead to cell death. Reduce the PKH67 concentration.[3][5]
Prolonged Exposure to Diluent C Minimize the time cells are in Diluent C. The staining reaction is rapid, and prolonged exposure can be detrimental to some cell types.[1]
Ethanol (B145695) Toxicity Ensure the final concentration of ethanol (from the PKH67 stock solution) in the staining reaction does not exceed 1-2%.
Suboptimal Cell Health Pre-Staining Use a healthy, highly viable cell population for staining. Poor cell quality before staining will result in poor viability after.
Harsh Cell Handling Be gentle when resuspending cell pellets to avoid mechanical stress.
Issue 3: Heterogeneous or Uneven Staining

If you observe a wide distribution of fluorescence intensity within your cell population, with some cells being very bright and others dim, consider these points.

Potential Cause Recommended Solution
Incomplete Cell Dissociation Ensure you have a true single-cell suspension before staining. Cell clumps will stain unevenly.[3]
Slow or Inefficient Mixing The mixing of cells and dye must be rapid and homogeneous. Use a pipette to quickly mix the solutions.[1]
Direct Addition of Dye to Cells Never add the concentrated ethanolic PKH67 dye solution directly to the cell pellet or suspension as this will cause heterogeneous staining and reduced viability. Always prepare a 2x dye solution in Diluent C.
Presence of Platelets or Debris If working with primary cells, consider a low-speed centrifugation step to remove platelets before staining.[3]

Experimental Protocols

Standard PKH67 Staining Protocol

This protocol is a general guideline and should be optimized for your specific cell type and experimental needs.

  • Cell Preparation:

    • Start with a single-cell suspension of at least 95% viability.

    • Wash the cells once with a serum-free medium to remove any residual proteins.

    • Centrifuge the cells (e.g., 400 x g for 5 minutes) and carefully aspirate the supernatant, leaving a minimal volume.[1]

  • Preparation of 2x Solutions:

    • 2x Cell Suspension: Resuspend the cell pellet in Diluent C to a concentration of 2 x 10⁷ cells/mL.

    • 2x Dye Solution: Immediately before staining, prepare a 4 µM PKH67 solution in Diluent C. For example, add 2 µL of a 1 mM PKH67 stock solution to 1 mL of Diluent C.

  • Staining:

    • Rapidly add an equal volume of the 2x cell suspension to the 2x dye solution. For example, add 1 mL of the 2x cell suspension to 1 mL of the 2x dye solution.

    • Immediately and thoroughly mix the cell and dye suspension by gentle pipetting.[1]

    • Incubate for 1-5 minutes at room temperature.[3]

  • Stopping the Reaction:

    • Add an equal volume of serum (e.g., FBS) or a 1% BSA solution to the staining mixture to stop the reaction.[1]

    • Incubate for 1 minute.

  • Washing:

    • Wash the cells at least three times with a complete medium containing serum to remove any unbound dye.[1]

    • For the first wash, it is recommended to transfer the cells to a new tube to minimize carryover of dye that may have adsorbed to the tube wall.[1]

  • Final Resuspension:

    • Resuspend the final cell pellet in your desired medium for downstream applications.

Visualized Workflows

Caption: A flowchart illustrating the key steps in the PKH67 staining protocol.

Troubleshooting_PKH67 cluster_issues Problem Identification cluster_solutions_intensity Low Intensity Solutions cluster_solutions_death High Death Solutions cluster_solutions_uneven Uneven Staining Solutions start Staining Issue Observed low_intensity Low Intensity? start->low_intensity high_death High Cell Death? start->high_death uneven_staining Uneven Staining? start->uneven_staining inc_dye Increase Dye Concentration low_intensity->inc_dye Yes dec_cells Decrease Cell Concentration low_intensity->dec_cells Yes check_serum Check for Serum/ Salts in Staining low_intensity->check_serum Yes dec_dye Decrease Dye Concentration high_death->dec_dye Yes reduce_time Reduce Incubation Time in Diluent C high_death->reduce_time Yes single_cell Ensure Single-Cell Suspension uneven_staining->single_cell Yes fast_mix Improve Mixing Speed uneven_staining->fast_mix Yes premix_dye Premix Dye in Diluent C uneven_staining->premix_dye Yes

Caption: A decision tree for troubleshooting common PKH67 staining problems.

References

Technical Support Center: Reducing PKH67 Toxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize PKH67 toxicity in primary cells.

Frequently Asked Questions (FAQs)

Q1: What is PKH67 and how does it label cells?

A1: PKH67 is a green fluorescent, lipophilic dye designed for labeling cell membranes.[1][2] Its long aliphatic tails stably incorporate into the lipid regions of the cell membrane.[3][4] This labeling is generally stable, allowing for long-term cell tracking both in vitro and in vivo.[5][6] Upon cell division, the dye is distributed approximately equally between daughter cells, making it a useful tool for proliferation studies.[5][6]

Q2: What are the primary causes of PKH67 toxicity in primary cells?

A2: High cytotoxicity in primary cells stained with PKH67 can stem from several factors:

  • Over-labeling: Using an excessively high concentration of the dye can compromise membrane integrity and reduce cell viability and recovery.[4]

  • Prolonged exposure to Diluent C: The provided Diluent C is an iso-osmotic solution that lacks physiologic salts and buffers.[3][4] While it maintains cell viability during the brief staining period, extended exposure can be detrimental to some cell types.[3][4]

  • Suboptimal cell health: Staining cells that are already stressed or have poor viability will likely result in increased cell death.

  • Ethanol (B145695) concentration: The PKH67 dye is supplied in an ethanolic solution. To minimize toxic effects from the solvent, the final ethanol concentration in the staining reaction should not exceed 1-2%.[4]

Q3: Is PKH67 known to affect cell function?

A3: When used at optimal concentrations, PKH67 has been reported to not significantly affect key cell functions such as viability or proliferation for many cell types.[5][6] However, it is crucial for users to validate the lack of effect on the specific cell functions of interest for their particular primary cell type and experimental setup.[4]

Q4: Can I fix cells after PKH67 staining?

A4: Yes, stained cells may be fixed with 1-2% neutral buffered formaldehyde. The fluorescence intensity is reported to be stable for at least 3 weeks if the samples are protected from light.[3]

Troubleshooting Guide

This guide addresses common issues encountered during PKH67 labeling of primary cells and provides actionable solutions.

ProblemPotential CauseRecommended Solution
Low Cell Viability / High Cytotoxicity Dye concentration is too high.Perform a dye concentration titration to determine the optimal concentration that provides sufficient fluorescence with minimal toxicity. A common starting point is 2 µM.[7]
Prolonged exposure to Diluent C.Minimize the staining time to 1-5 minutes. Longer incubation times do not improve staining and can increase toxicity.[3] Include a diluent-only control to assess the specific toxicity of the buffer on your cells.[4]
Suboptimal cell health prior to staining.Ensure you start with a healthy, highly viable single-cell suspension.
Presence of serum during staining.Wash cells with serum-free medium before resuspending in Diluent C. Serum proteins bind to the dye, reducing staining efficiency and potentially leading to the need for higher, more toxic dye concentrations.[3]
Ethanol concentration from the dye stock is too high.Ensure the volume of the ethanolic PKH67 solution is minimal in the final staining volume to keep the ethanol concentration at or below 1-2%.[4]
Poor or Heterogeneous Staining Intensity Inadequate dye concentration.Increase the dye concentration. Titration is recommended to find the optimal balance between brightness and viability.
Cell concentration is too high for the amount of dye.Decrease the cell concentration or increase the dye concentration. A recommended starting cell concentration is 1 x 10⁷ cells/mL.[3][4]
Presence of serum or physiologic salts during staining.Staining must be performed in a serum-free and salt-free environment (Diluent C). Salts cause the dye to form micelles, drastically reducing staining efficiency.[3][4]
Inefficient mixing of cells and dye.Rapidly and thoroughly mix the cell suspension with the dye solution. Use a pipette for mixing; vortexing or slow pipetting can lead to uneven staining.[3]
Dye aggregation.Prepare the 2x dye solution in Diluent C immediately before adding it to the 2x cell suspension. Dye aggregates can form over time, reducing staining efficiency.
Cell Clumping After Staining Poor quality of the initial cell suspension.Ensure you begin with a single-cell suspension. If necessary, use enzymatic treatment (e.g., trypsin) or mechanical dissociation followed by filtering. For dead cells causing clumping, consider a brief treatment with DNase.
Over-labeling.High dye concentrations can lead to membrane damage and subsequent cell aggregation. Reduce the dye concentration.
Low Cell Recovery Cell loss during washing steps.Be careful when aspirating supernatants after centrifugation. Do not decant. To minimize the carryover of dye adsorbed to the tube walls, transfer the cells to a new polypropylene (B1209903) tube after the first wash.[8]
High cell death.Address the potential causes of low cell viability as outlined above.

Experimental Protocols & Workflows

Standard PKH67 Labeling Protocol for Primary Cells

This protocol is a general guideline. Optimization of cell and dye concentrations is critical for each primary cell type.

dot

Caption: Standard workflow for labeling primary cells with PKH67.

Troubleshooting Logic for High Cytotoxicity

This decision tree can guide you in diagnosing the cause of high toxicity after PKH67 labeling.

dot

Cytotoxicity_Troubleshooting start High Cytotoxicity Observed q1 Did you include a 'Diluent C only' control? start->q1 q2 Is the 'Diluent C only' control also showing high toxicity? q1->q2 Yes res3 Run a 'Diluent C only' control to isolate the source of toxicity. q1->res3 No a1_yes Yes a1_no No res1 Toxicity is likely due to Diluent C sensitivity. - Reduce incubation time (1-2 min). - Ensure minimal exposure. q2->res1 Yes res2 Toxicity is likely dye-related. - Titrate down the PKH67 concentration. - Check final ethanol concentration (<2%). q2->res2 No a2_yes Yes a2_no No

References

troubleshooting weak or uneven PKH 67 staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PKH67 staining. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the labeling of cells and other lipid-containing particles with the PKH67 green fluorescent cell linker dye.

Frequently Asked Questions (FAQs)

Q1: What is PKH67 and how does it work?

PKH67 is a green fluorescent dye with long aliphatic tails that stably incorporates into the lipid regions of the cell membrane.[1][2] The labeling process is rapid and occurs in an iso-osmotic, salt-free diluent (Diluent C) that maintains cell viability while maximizing staining efficiency.[1][2] Once incorporated, the dye is stable and is distributed equally among daughter cells upon cell division, making it suitable for cell tracking, proliferation studies, and in vivo cell trafficking.[1][3]

Q2: My PKH67 staining is very weak. What are the possible causes?

Weak staining intensity can result from several factors:

  • Suboptimal Dye or Cell Concentration: The concentrations of both the dye and the cells are critical for optimal staining.[4] It is recommended to titrate both to find the ideal balance for your specific cell type.[2]

  • Presence of Serum During Staining: Serum proteins will bind to the PKH67 dye, reducing the amount available to label the cell membrane.[1][4] Ensure cells are washed and resuspended in a serum-free medium before staining.[1][4]

  • Presence of Physiologic Salts: The staining diluent (Diluent C) is salt-free because physiologic salts cause the dye to form micelles, which significantly reduces staining efficiency.[1] It is crucial to minimize any residual medium or buffer containing salts.[1][4]

  • Dye Aggregation: The 2x dye stock should be prepared immediately before use.[4] If left to stand, the dye can aggregate, leading to less efficient staining.[4]

  • Incorrect Staining Volume: Staining in very small (<100 µL) or very large (>5 mL) volumes can lead to poor and inconsistent results.[1]

Q3: The staining in my cell population is uneven and heterogeneous. Why is this happening?

Uneven staining is often a result of procedural issues:

  • Incomplete Cell Dispersion: Adherent cells must be brought into a single-cell suspension before staining.[2][4] Cell clumps will prevent uniform access of the dye to all cell membranes.[4]

  • Slow or Inefficient Mixing: The staining reaction is nearly instantaneous.[2] Therefore, rapid and homogeneous mixing of the cell suspension with the dye solution is essential for uniform labeling.[1][2] Using a pipette for rapid mixing is recommended over vortexing or slow serological pipettes.[1][2]

  • Direct Addition of Ethanolic Dye to Cells: The concentrated ethanolic PKH67 dye solution should never be added directly to the cell pellet or suspension.[1] This will cause localized high concentrations of dye and ethanol, leading to heterogeneous staining and reduced cell viability.[1]

Q4: I am observing high background fluorescence or cell toxicity after staining. What should I do?

High background or toxicity can be mitigated by optimizing the staining protocol:

  • Excessive Dye Concentration: Using too much dye can lead to over-labeling, which can be toxic to some cells.[4] Reduce the dye concentration in your optimization experiments.[4]

  • Prolonged Exposure to Dye: The staining time should be kept short, typically between 1 to 5 minutes.[4]

  • Improper Stopping of the Staining Reaction: The staining reaction must be stopped by adding a protein-containing solution like serum or BSA.[1][4] This binds the excess, unincorporated dye.[3] Using serum-free medium or buffered salt solutions to stop the reaction can lead to the formation of dye aggregates that are difficult to wash away and can cause background issues.[1][2]

  • Cell Sensitivity to Diluent C: Some cell types may be sensitive to the salt-free Diluent C.[1] Minimize the time cells spend in Diluent C and include a diluent-only control to assess viability.[1]

Troubleshooting Guides

Issue 1: Weak or No Fluorescence Signal
Potential Cause Recommended Solution Citation
Incorrect Reagent Concentration Optimize dye concentration and/or cell density. A typical starting point is 2 µM PKH67 and 1 x 10⁷ cells/mL.[2]
Serum Presence During Labeling Wash cells 1-2 times with serum-free medium before resuspending in Diluent C.[1][4]
Salt Contamination Aspirate as much supernatant as possible from the cell pellet before resuspending in Diluent C to minimize salt carryover.[1][4]
Dye Aggregation Prepare the 2x dye working solution immediately before adding the 2x cell suspension.[4]
Dye Adsorption to Tubes Use polypropylene (B1209903) tubes for all steps, as other plastics may adsorb the dye.[4]
Incorrect Microscope Filters Ensure the filter set is appropriate for PKH67 (Excitation: 490 nm, Emission: 502 nm).[5][6]
Issue 2: Uneven or Heterogeneous Staining
Potential Cause Recommended Solution Citation
Cell Clumping Ensure a single-cell suspension is achieved before staining. Use enzymatic (e.g., trypsin) or mechanical (e.g., gentle pipetting) methods to disperse clumps.[2][4]
Inefficient Mixing Rapidly add the cell suspension to the dye solution and immediately mix by pipetting. Avoid slow mixing methods.[1][2]
Incorrect Staining Procedure Do not add the concentrated ethanolic dye solution directly to the cells. Always prepare a 2x dye solution in Diluent C first.[1]
Variable Cell Size/Type Staining intensity can vary with cell size and membrane composition. Analyze subpopulations of interest separately if working with a mixed population.[4]

Experimental Protocols & Workflows

Standard PKH67 Staining Protocol

This protocol is a general guideline and should be optimized for your specific cell type and experimental needs. The example uses a final staining volume of 1 mL with final concentrations of 2 x 10⁻⁶ M PKH67 and 1 x 10⁷ cells/mL.

  • Cell Preparation:

    • Start with a single-cell suspension of 2 x 10⁷ cells in a polypropylene tube.

    • Wash the cells once with serum-free medium.

    • Centrifuge at 400 x g for 5 minutes to form a loose pellet.

    • Carefully aspirate the supernatant, leaving no more than 25 µL.

  • Staining Solution Preparation:

    • Prepare a 2x Cell Suspension by resuspending the cell pellet in 0.5 mL of Diluent C.

    • Immediately before staining, prepare a 2x Dye Solution by adding 2 µL of the PKH67 ethanolic dye solution to 0.5 mL of Diluent C in a separate polypropylene tube and mix well.

  • Staining Reaction:

    • Rapidly add the 0.5 mL of 2x Cell Suspension to the 0.5 mL of 2x Dye Solution.

    • Immediately mix the sample by gentle pipetting for 2-5 minutes.

  • Stopping the Reaction:

    • Stop the staining by adding 1 mL of serum (or a suitable protein solution like 1% BSA).

    • Incubate for 1 minute to allow excess dye to bind to the protein.

  • Washing:

    • Dilute the sample with 8 mL of complete medium.

    • Centrifuge the cells at 400 x g for 10 minutes.

    • Wash the cell pellet 2-3 times with complete medium to remove unbound dye.

  • Final Resuspension:

    • Resuspend the final cell pellet in the desired volume of complete medium for your downstream application.

Visualizing the Staining Workflow

PKH67_Staining_Workflow PKH67 Staining Workflow cluster_prep 1. Preparation cluster_staining 2. Staining cluster_wash 3. Stop & Wash start Single-Cell Suspension wash Wash with Serum-Free Medium start->wash pellet Centrifuge & Aspirate Supernatant wash->pellet resuspend_cells Resuspend Cells in Diluent C (2x) pellet->resuspend_cells mix Rapidly Mix Cells & Dye (2-5 min) resuspend_cells->mix prepare_dye Prepare Dye in Diluent C (2x) prepare_dye->mix stop Stop with Serum/BSA mix->stop wash1 Wash with Complete Medium stop->wash1 wash2 Repeat Wash 2-3x wash1->wash2 final Resuspend for Experiment wash2->final

Caption: A flowchart of the general PKH67 cell staining protocol.

Troubleshooting Decision Tree

Troubleshooting_Workflow start Staining Issue: Weak or Uneven Signal weak_signal Weak Signal? start->weak_signal uneven_signal Uneven Signal? start->uneven_signal No check_conc Check Dye/Cell Concentrations weak_signal->check_conc Yes weak_signal->uneven_signal No check_serum Serum Present During Staining? check_conc->check_serum check_salts Salt Carryover? check_serum->check_salts sol_wash Wash cells in serum-free buffer check_serum->sol_wash Yes sol_aspirate Carefully aspirate supernatant check_salts->sol_aspirate Yes sol_wash->check_salts check_clumps Cell Clumps Present? uneven_signal->check_clumps Yes check_mixing Mixing Technique? check_clumps->check_mixing sol_disperse Ensure single-cell suspension check_clumps->sol_disperse Yes sol_mix Use rapid pipetting to mix check_mixing->sol_mix Slow/Inefficient sol_disperse->check_mixing

Caption: A decision tree for troubleshooting common PKH67 staining issues.

References

PKH67 Staining Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing PKH67 dye aggregation during cell labeling experiments. By following these protocols and troubleshooting tips, you can achieve stable, uniform, and reproducible fluorescent labeling for your cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is PKH67 and what is it used for?

PKH67 is a green fluorescent, lipophilic dye designed to stably incorporate into the lipid regions of the cell membrane.[1][2] It is commonly used for general cell membrane labeling, in vitro and in vivo cell tracking, and monitoring cellular processes such as exosome uptake, cell-cell membrane transfer, phagocytosis, and antigen presentation.[2][3]

Q2: Why is my PKH67 dye aggregating?

PKH67 dye aggregation can occur due to several factors, including:

  • High Dye Concentration: Using a higher than optimal concentration of the dye can lead to the formation of micelles.[4][5]

  • Presence of Salts: The presence of physiologic salts in the labeling solution can cause the dye to form micelles, which reduces staining efficiency.[2][5]

  • Improper Solvent: PKH67 is an ethanolic solution and is prone to hydrolysis and deterioration in aqueous solutions.[1][6] It is crucial to use the provided Diluent C for labeling.[2][5]

  • Incorrect Stopping Procedure: Stopping the staining reaction with serum-free medium or buffered salt solutions can lead to the formation of cell-associated dye aggregates.[2][5]

  • Extended Incubation: Exposing cells to the dye for longer than the recommended time does not improve staining and may increase aggregation and reduce cell viability.[2][4]

Q3: How can I prevent cell clumping during staining?

Cell clumping can be caused by several factors unrelated to dye aggregation. To prevent cell clumping:

  • Ensure you start with a single-cell suspension. Use enzymatic or mechanical dispersion methods if necessary.[4]

  • Maintain high cell viability. Poor viability can lead to the release of DNA, which causes clumping.[4]

  • Avoid overly high cell concentrations during the staining procedure.

Q4: Can I fix cells after staining with PKH67?

Yes, stained cells can be fixed. A common method is to use 1-2% neutral buffered formaldehyde. The fluorescence intensity is reported to be stable for at least 3 weeks if the samples are protected from light.[2] Using organic solvents for fixation is not recommended as they can extract the dye from the cell membrane.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your PKH67 labeling experiments.

ProblemPotential CauseRecommended Solution
Dye Aggregation / Precipitate Formation 2x dye stock prepared too long before use.Prepare the 2x working dye stock in Diluent C immediately before starting the labeling procedure.[4]
High salt content in the labeling solution.Ensure cells are resuspended in Diluent C, which lacks physiologic salts, for the labeling step. Aspirate as much supernatant as possible from the washed cell pellet before resuspension.[2][4]
Incorrect stopping reagent used.Stop the staining reaction by adding serum or a protein solution like 1% BSA. Avoid using serum-free medium or buffered salt solutions.[2][4][5]
Cell Clumping Adherent cells not fully dispersed.Use trypsin or gentle pipetting to create a single-cell suspension before staining.[4]
Poor cell viability.Use a viable cell population. Consider treating with DNase if clumping due to DNA release is suspected.[4]
Low Staining Intensity Presence of serum during labeling.Wash cells with serum-free medium before resuspending in Diluent C for labeling.[4][5]
Cell concentration too high for the amount of dye.Reduce the cell concentration or increase the dye concentration. Optimization is key.[4]
Dye adsorbed to plastic tubes.Use polypropylene (B1209903) tubes for all steps involving the dye.[4]
High Background / Non-specific Staining Inadequate washing after staining.Wash the cells 3-5 times with complete medium after stopping the staining reaction. Transfer the cell suspension to a fresh tube during the first wash.
Dye aggregates carried over.Ensure proper stopping of the staining reaction with a protein-containing solution to bind excess dye and prevent the formation of aggregates that can be carried over.[2][5]

Experimental Protocols

Optimizing Staining Conditions

For optimal results, it is crucial to determine the ideal dye and cell concentrations for your specific cell type and experimental setup. The following table provides recommended starting ranges for optimization.

ParameterRecommended Starting RangeNotes
PKH67 Dye Concentration 1 - 8 µMStart with 2 µM and titrate up or down. Higher concentrations can lead to aggregation and cytotoxicity.[2][4]
Cell Concentration 1 x 10⁷ cells/mLAdjust as needed based on cell type and size.[2]
Staining Time 1 - 5 minutesStaining is rapid; longer times do not significantly increase intensity and may harm cells.[2][4]
General Cell Membrane Labeling Protocol

This protocol is a general guideline. Optimization may be required for different cell types.

  • Cell Preparation:

    • Start with a single-cell suspension of at least 2 x 10⁷ cells in a conical bottom polypropylene tube.

    • Wash the cells once with serum-free medium to remove any residual serum proteins.[2][5]

    • Centrifuge the cells at 400 x g for 5 minutes to form a loose pellet.

    • Carefully aspirate the supernatant, leaving no more than 25 µL.

  • Staining Solution Preparation (Prepare Immediately Before Use):

    • Prepare a 2x cell suspension by resuspending the cell pellet in 250 µL of Diluent C.

    • In a separate polypropylene tube, prepare a 2x dye solution by adding 1 µL of the PKH67 stock solution to 250 µL of Diluent C to achieve a 4 µM final concentration. Mix well.

  • Cell Staining:

    • Rapidly add the 250 µL of 2x cell suspension to the 250 µL of 2x dye solution.

    • Immediately mix the sample by pipetting up and down to ensure uniform staining.

    • Incubate the cell/dye suspension for 1 to 5 minutes at room temperature with periodic gentle mixing.

  • Stopping the Reaction:

    • Stop the staining by adding an equal volume (500 µL) of serum or 1% BSA solution.

    • Incubate for 1 minute to allow the binding of excess dye.

  • Washing:

    • Wash the cells by adding 5 mL of complete medium.

    • Centrifuge at 400 x g for 10 minutes.

    • Carefully remove the supernatant and resuspend the cell pellet in 5 mL of complete medium.

    • Transfer the cell suspension to a new sterile polypropylene tube.

    • Repeat the wash step at least two more times to ensure the complete removal of unbound dye.

  • Final Resuspension:

    • After the final wash, resuspend the cell pellet in the desired volume of complete medium for your downstream application.

Visual Guides

G cluster_prep Cell & Dye Preparation cluster_stain Staining Procedure cluster_wash Washing Steps cluster_final Final Step cell_prep 1. Prepare Single-Cell Suspension wash_cells 2. Wash Cells with Serum-Free Medium cell_prep->wash_cells pellet_cells 3. Pellet Cells and Aspirate Supernatant wash_cells->pellet_cells resuspend_cells 4. Resuspend Cells in Diluent C (2x) pellet_cells->resuspend_cells mix 6. Rapidly Mix 2x Cells and 2x Dye Solution prepare_dye 5. Prepare 2x Dye Solution in Diluent C prepare_dye->mix incubate 7. Incubate for 1-5 min mix->incubate stop 8. Stop with Serum or 1% BSA incubate->stop wash1 9. First Wash with Complete Medium stop->wash1 transfer 10. Transfer to New Tube wash1->transfer wash2 11. Repeat Wash 2-3x transfer->wash2 resuspend_final 12. Resuspend in Complete Medium for Assay wash2->resuspend_final

Caption: Experimental workflow for preventing PKH67 dye aggregation.

G start Problem: PKH67 Aggregation q1 Is the 2x dye solution prepared fresh? start->q1 s1 Solution: Prepare 2x dye solution immediately before use. q1->s1 No q2 Are cells washed with serum-free medium before staining? q1->q2 Yes a1_yes Yes a1_no No s2 Solution: Wash cells with serum-free medium prior to labeling. q2->s2 No q3 Is the staining stopped with serum or BSA? q2->q3 Yes a2_yes Yes a2_no No s3 Solution: Use serum or 1% BSA to stop the staining reaction. q3->s3 No q4 Is the dye concentration optimized? q3->q4 Yes a3_yes Yes a3_no No s4 Solution: Titrate dye concentration, starting from 2 µM. q4->s4 No a4_yes Yes a4_no No

Caption: Troubleshooting decision tree for PKH67 dye aggregation.

References

PKH67 Photobleaching Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PKH67, a widely used green fluorescent dye for cell membrane labeling. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address the common issue of photobleaching during fluorescence microscopy.

Frequently Asked Questions (FAQs)

Q1: My PKH67 signal is fading very quickly during live-cell imaging. What is happening?

A1: You are likely experiencing photobleaching, a process where the fluorescent dye permanently loses its ability to fluoresce after exposure to excitation light.[1][2] This occurs when the fluorophore, in its excited state, undergoes chemical reactions, often involving molecular oxygen, that lead to its irreversible destruction.[1][3] The high-intensity light required for fluorescence microscopy can accelerate this process, leading to rapid signal loss.

Q2: What are the main factors that contribute to PKH67 photobleaching?

A2: Several factors can exacerbate photobleaching:

  • High Excitation Light Intensity: The more photons a fluorophore is exposed to, the higher the probability of photodamage.[4][5]

  • Long Exposure Times: Prolonged or repeated exposure to the excitation light increases the cumulative light dose and thus the extent of photobleaching.[1]

  • Presence of Oxygen: Molecular oxygen is a key mediator of photobleaching. It can react with the excited fluorophore to produce reactive oxygen species (ROS) that damage the dye.[1][3]

  • Suboptimal Imaging Buffer: The chemical environment of the dye can influence its photostability.[4]

Q3: Can I prevent photobleaching completely?

A3: While complete prevention is not entirely possible, you can significantly reduce the rate of photobleaching using various techniques.[4] These methods aim to minimize light exposure and protect the fluorophore from photochemical damage.

Q4: What is an antifade reagent and how does it work?

A4: Antifade reagents are chemical compounds added to the imaging medium to reduce photobleaching.[6] They work primarily by scavenging free radicals and reactive oxygen species that are generated during fluorescence excitation, thereby protecting the fluorophore from chemical damage.[3][7] Some common antifade agents include Trolox, a vitamin E analog, and various commercial formulations like ProLong Live and VECTASHIELD.[2][8][9][10]

Q5: Are there alternatives to PKH67 that are more photostable?

A5: Yes, newer generations of fluorescent dyes and fluorescent proteins often offer enhanced photostability.[4] When starting a new series of experiments, it might be beneficial to compare the photostability of different dyes. However, PKH67 is valued for its stable incorporation into the cell membrane, making it excellent for long-term cell tracking.[11] The choice of dye often involves a trade-off between photostability, brightness, and labeling characteristics.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid loss of PKH67 signal during initial focusing and image acquisition. 1. Excitation light is too intense.2. Exposure time is too long.3. Objective lens has a low numerical aperture (NA).1. Reduce the laser power or use a neutral density (ND) filter to decrease illumination intensity.[1][2]2. Minimize exposure time to the shortest duration that provides an adequate signal-to-noise ratio.3. Use a high NA objective lens to collect more light, allowing for shorter exposure times.
Signal fades over the course of a time-lapse experiment. 1. Cumulative light exposure is too high.2. Lack of photoprotective agents in the medium.1. Reduce the frequency of image acquisition to the minimum required to capture the biological process.2. Incorporate a live-cell compatible antifade reagent (e.g., Trolox, ProLong Live) into your imaging medium.[2][7][12]3. When possible, use automated focus-maintenance systems to avoid repeated light exposure for focusing.
High background fluorescence obscures the fading PKH67 signal. 1. Autofluorescence from cell culture medium or plastic-bottom dishes.2. Non-specific binding of the dye.1. Use phenol (B47542) red-free imaging medium and glass-bottom dishes to reduce background.2. Ensure that unbound dye is thoroughly washed away after the staining procedure. The staining protocol should include a stop solution (e.g., serum or BSA) to bind excess dye before washing.
PKH67 signal appears punctate or patchy, and these dim patches photobleach quickly. 1. Uneven dye labeling.2. Dye aggregation.1. Ensure a single-cell suspension during the labeling process for homogeneous staining.2. Prepare the dye solution immediately before use and ensure it is well-dispersed in the recommended Diluent C, as the dye can hydrolyze and aggregate in aqueous solutions.[13]

Quantitative Data on Photobleaching Prevention

The effectiveness of various antifade reagents can be quantified by measuring the fluorescence intensity of labeled cells over time during continuous illumination. The table below provides an illustrative comparison of the photostability of PKH67 under different conditions.

Condition Illumination Time to 50% Intensity (t½) Relative Photostability Increase
PKH67 in standard PBS/culture medium~25 seconds1x (Baseline)
PKH67 + 1 mM Trolox~75 seconds~3x
PKH67 + ProLong Live Antifade Reagent~120 seconds~4.8x
PKH67 + VECTASHIELD~100 seconds~4x

Experimental Protocols

Protocol 1: Live-Cell Imaging of PKH67-Labeled Cells with Trolox

This protocol describes how to prepare and use the antioxidant Trolox to reduce photobleaching during live-cell imaging of PKH67-stained cells.

Materials:

  • PKH67-labeled cells

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Ethanol

  • Glass-bottom imaging dish

Procedure:

  • Prepare a 100 mM Trolox Stock Solution: Dissolve Trolox in ethanol. This stock solution can be stored at 2-8°C, protected from light.[8]

  • Culture PKH67-Labeled Cells: Plate your previously PKH67-labeled cells onto a glass-bottom imaging dish and allow them to adhere.

  • Prepare Imaging Medium with Trolox: On the day of imaging, dilute the 100 mM Trolox stock solution into your pre-warmed live-cell imaging medium to a final concentration of 0.1 mM to 1 mM.[8][9] The optimal concentration may vary depending on the cell type and should be determined empirically.

  • Medium Exchange: Carefully aspirate the culture medium from the cells and replace it with the Trolox-containing imaging medium.

  • Incubation: Incubate the cells for at least 15-30 minutes at 37°C before starting your imaging session to allow the Trolox to permeate the cells.

  • Image Acquisition:

    • Use the lowest possible excitation laser power that provides a sufficient signal.

    • Minimize exposure time for each image capture.

    • Reduce the frequency of image acquisition in time-lapse experiments.

    • Use appropriate filter sets for PKH67 (Excitation ~490 nm, Emission ~502 nm).

Protocol 2: Using a Commercial Live-Cell Antifade Reagent (e.g., ProLong Live)

This protocol provides a general guideline for using a commercially available, ready-to-use antifade reagent for live-cell imaging.

Materials:

  • PKH67-labeled cells

  • Live-cell imaging medium

  • ProLong Live Antifade Reagent (or similar)

  • Glass-bottom imaging dish

Procedure:

  • Culture PKH67-Labeled Cells: Plate your PKH67-labeled cells on a glass-bottom imaging dish suitable for your microscope.

  • Prepare Antifade Working Solution: Dilute the ProLong Live Antifade Reagent in your complete culture medium or imaging buffer (e.g., PBS) according to the manufacturer's instructions (typically a 1:50 to 1:100 dilution).[2]

  • Treat Cells: Replace the existing medium in your imaging dish with the freshly prepared antifade working solution.

  • Incubation: Incubate the cells in the dark for the time recommended by the manufacturer (e.g., 15 minutes to 2 hours for ProLong Live) before imaging.[2] An incubation of 2 hours is often recommended for best performance.[2]

  • Image Acquisition: Proceed with imaging. The antifade reagent will remain in the medium during the experiment to provide continuous protection. Do not leave the reagent on the cells for more than 24 hours.[2] Follow the same best practices for minimizing light exposure as described in Protocol 1.

Visualizations

Photobleaching_Mechanism cluster_fluorophore PKH67 Fluorophore cluster_process Processes cluster_damage Photodamage Pathway cluster_prevention Prevention Mechanism S0 Ground State (S0) S1 Excited Singlet State (S1) S0:e->S1:w Excitation T1 Excited Triplet State (T1) Fluor Fluorescence (Signal) S1->Fluor Emission ISC Intersystem Crossing S1->ISC O2 Molecular Oxygen (O2) T1->O2 Energy Transfer Bleached Bleached Fluorophore (Non-fluorescent) T1->Bleached Chemical Reaction Abs Photon Absorption (Excitation Light) ROS Reactive Oxygen Species (ROS) O2->ROS Generation Antifade Antifade Agent (e.g., Trolox) ROS->T1 Reacts with Antifade->ROS Scavenges

Caption: Mechanism of PKH67 photobleaching and prevention by antifade agents.

Troubleshooting_Workflow Start Start: PKH67 Signal Fading Q1 Is this for live-cell or fixed-cell imaging? Start->Q1 Live_Path Live-Cell Imaging Q1->Live_Path Live Fixed_Path Fixed-Cell Imaging Q1->Fixed_Path Fixed Q_Live_1 Are you using an antifade reagent? Live_Path->Q_Live_1 Use_Mountant Action: Use antifade mounting medium (e.g., ProLong Gold). Fixed_Path->Use_Mountant Add_Antifade Action: Add live-cell compatible antifade (e.g., Trolox). Q_Live_1->Add_Antifade No Q_Light Have you optimized imaging parameters? Q_Live_1->Q_Light Yes Add_Antifade->Q_Light Optimize_Light Action: Reduce laser power, minimize exposure time, reduce acquisition frequency. Q_Light->Optimize_Light No Check_Hardware Action: Use high NA objective. Use glass-bottom dish. Q_Light->Check_Hardware Yes Optimize_Light->Check_Hardware End Result: Improved Signal Stability Check_Hardware->End Use_Mountant->End

Caption: Troubleshooting workflow for addressing PKH67 photobleaching.

References

Technical Support Center: Flow Cytometry Compensation for PKH67

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing flow cytometry compensation for panels including the green fluorescent dye, PKH67.

Frequently Asked Questions (FAQs)

Q1: What are the excitation and emission maxima of PKH67?

PKH67 is a green fluorescent dye with a maximum excitation at approximately 490 nm and a maximum emission at around 502 nm.[1][2][3] It is typically excited by the 488 nm blue laser on most flow cytometers and its emission is collected in a filter range similar to that used for FITC or Alexa Fluor 488 (e.g., 530/30 bp).

Q2: Which fluorochromes are most likely to cause spectral overlap with PKH67?

Due to its emission spectrum, PKH67 will have the most significant spectral overlap with other green-emitting fluorochromes. The primary concern is spillover from PKH67 into the PE channel. Fluorochromes with emission spectra that may spill into the PKH67 (FITC) channel include some violet laser-excited dyes. Careful panel design and proper compensation are crucial.

Q3: Can I use antibody-capture beads for my PKH67 single-stain compensation control?

No, antibody-capture beads are not suitable for creating a single-stain control for PKH67.[4] PKH67 is a lipophilic membrane dye that intercalates into the lipid bilayer of cells and does not bind to antibodies. Therefore, you must use cells stained only with PKH67 as your compensation control.

Q4: Why is it important to have a bright positive population for my PKH67 single-stain control?

The positive population in your single-stain control should be at least as bright as, or brighter than, the PKH67 signal in your experimental samples.[5][6] This ensures an accurate calculation of the spillover into other channels. A dim positive control can lead to under-compensation.

Q5: Should I include a viability dye in my PKH67 compensation control?

No, do not add a viability dye to your PKH67 single-stain compensation control.[4] Each compensation control should be stained with only one fluorochrome. You will need a separate single-stain control for your viability dye.

Troubleshooting Guides

Problem 1: High Spillover from PKH67 into the PE Channel

Symptoms:

  • After compensation, your PKH67-positive, PE-negative population appears to have a "tail" extending into the PE-positive quadrant.

  • You observe a high compensation value for PKH67 into the PE channel.

Possible Causes and Solutions:

CauseSolution
Over-staining with PKH67 Titrate your PKH67 concentration to find the optimal balance between bright staining and minimal spillover.
Inadequate Compensation Ensure your single-stain PKH67 control is brightly stained and that you are collecting enough events for accurate compensation calculation. Re-run the compensation setup.
Instrument Settings Check that the correct laser and filter combination is being used for both PKH67 and PE. Adjust PMT voltages to ensure signals are on scale and well-separated.
Problem 2: Poor Resolution of PKH67-Positive and Negative Populations

Symptoms:

  • Difficulty in distinguishing between unstained and PKH67-stained cells.

  • A wide distribution of fluorescence intensity in the PKH67-positive population.

Possible Causes and Solutions:

CauseSolution
Low Staining Intensity Increase the concentration of PKH67 or optimize the staining protocol (e.g., incubation time, cell concentration). Ensure the PKH67 reagent has not expired or been improperly stored.[1][7]
Cell Clumping Gently filter the cell suspension before staining and analysis. The presence of cell aggregates can lead to inconsistent staining and high background.[7]
Heterogeneous Staining Ensure rapid and thorough mixing of cells with the PKH67 staining solution to promote uniform labeling.
High Autofluorescence Include an unstained control to assess the level of autofluorescence in your cell type. If high, consider using a brighter fluorochrome if the PKH67 signal is too dim.
Problem 3: Unstable PKH67 Staining or Dye Transfer

Symptoms:

  • Loss of PKH67 fluorescence over time in culture.

  • Unlabeled cells in a co-culture experiment become fluorescent.

Possible Causes and Solutions:

CauseSolution
Inadequate Washing After staining, wash the cells thoroughly (3-5 times) with complete medium to remove any unbound dye. Transferring cells to a new tube between washes can also help.
Cell-to-Cell Transfer While PKH67 has reduced cell-to-cell transfer compared to other dyes, it can still occur. Ensure optimal staining and washing procedures are followed. For long-term co-culture studies, consider alternative labeling methods if transfer is a significant issue.
Dye Instability PKH67 is prone to hydrolysis in aqueous solutions. Prepare the working solution immediately before use and avoid prolonged exposure to water.[3]

Data Presentation

Illustrative Spillover Matrix for a Panel with PKH67

The following table provides an example of a spillover matrix for a hypothetical flow cytometry panel including PKH67. Actual spillover values are instrument-specific and must be determined experimentally using single-stain controls for each fluorochrome in your panel.

(Spillover From)FITC (PKH67)PEPerCPAPC
FITC (PKH67) 100%15%2%0.5%
PE 1%100%25%1%
PerCP 0.1%5%100%10%
APC 0%0.1%2%100%

Note: These are representative values and will vary based on the specific fluorochromes, instrument configuration, and PMT voltages.

Experimental Protocols

Detailed Methodology for PKH67 Staining and Compensation

This protocol outlines the steps for staining cells with PKH67 and preparing single-stain controls for compensation in a multi-color flow cytometry experiment.

Materials:

  • PKH67 Fluorescent Cell Linker Kit (includes PKH67 dye and Diluent C)

  • Cells of interest in single-cell suspension

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), serum-free

  • Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)

  • Fluorochrome-conjugated antibodies for other markers in the panel

  • Polypropylene tubes

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension at a concentration of 2 x 10^7 cells/mL in serum-free medium.

    • Wash the cells once with serum-free medium to remove any residual serum proteins.

    • Centrifuge the cells and carefully aspirate the supernatant, leaving a cell pellet.

  • Preparation of Staining Solutions:

    • Allow the PKH67 dye and Diluent C to equilibrate to room temperature.

    • Prepare a 2X cell suspension by resuspending the cell pellet from step 1 in Diluent C at a concentration of 2 x 10^7 cells/mL.

    • Prepare a 2X PKH67 staining solution by diluting the PKH67 ethanolic stock solution in Diluent C. A common starting point is a 1:250 dilution (e.g., 4 µL of PKH67 in 1 mL of Diluent C), but this should be optimized for your cell type.

  • PKH67 Staining:

    • Rapidly add an equal volume of the 2X cell suspension to the 2X PKH67 staining solution.

    • Immediately and thoroughly mix the cells by gentle pipetting for 2-5 minutes at room temperature. This step is critical for uniform staining.

    • Stop the staining reaction by adding an equal volume of serum (e.g., FBS) or 1% BSA and incubate for 1 minute.

  • Washing:

    • Add 10 mL of complete medium to the stained cells and centrifuge at 400 x g for 10 minutes.

    • Carefully remove the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.

    • Repeat the wash step at least two more times to ensure the removal of all unbound dye.

  • Preparation of Single-Stain Compensation Controls:

    • Unstained Control: A tube containing only unstained cells.

    • PKH67 Control: A tube containing cells stained only with PKH67 (from step 4).

    • Antibody Controls: For each additional fluorochrome in your panel, prepare a separate tube of unstained cells and stain with a single fluorochrome-conjugated antibody according to the manufacturer's protocol.

  • Staining for Multi-Color Experiment:

    • Take an aliquot of the PKH67-stained cells (from step 4) and stain with the cocktail of other fluorochrome-conjugated antibodies for your experiment.

  • Flow Cytometry Acquisition and Compensation:

    • Set up your flow cytometer with the appropriate laser and filter configuration for all the fluorochromes in your panel.

    • Run the unstained control to set the forward and side scatter voltages and to determine the baseline fluorescence of your cells.

    • Run each single-stain control to adjust the PMT voltage for each fluorochrome so that the positive population is on scale.

    • Use the single-stain controls to allow the flow cytometry software to automatically calculate the compensation matrix.

    • Acquire your fully stained experimental samples.

Visualizations

Experimental_Workflow PKH67 Staining and Compensation Workflow cluster_prep Cell and Reagent Preparation cluster_staining Staining and Washing cluster_controls Compensation and Experiment Setup cluster_acquisition Flow Cytometry prep_cells Prepare Single-Cell Suspension (2e7/mL) wash_cells Wash Cells with Serum-Free Medium prep_cells->wash_cells prep_2x_cells Prepare 2X Cell Suspension in Diluent C wash_cells->prep_2x_cells mix_stain Rapidly Mix 2X Cells and 2X Dye Solution prep_2x_cells->mix_stain prep_2x_dye Prepare 2X PKH67 Staining Solution prep_2x_dye->mix_stain incubate Incubate 2-5 min at Room Temperature mix_stain->incubate stop_stain Stop Staining with Serum or BSA incubate->stop_stain wash_stain Wash Cells 3X with Complete Medium stop_stain->wash_stain pkh67_control PKH67 Single-Stain Control wash_stain->pkh67_control full_stain Fully Stained Experimental Sample unstained Unstained Control setup_cytometer Set Voltages with Unstained and Single Stains unstained->setup_cytometer pkh67_control->setup_cytometer ab_controls Single-Stain Antibody Controls (for each fluoro) ab_controls->setup_cytometer acquire_data Acquire Experimental Samples full_stain->acquire_data calc_comp Calculate Compensation Matrix setup_cytometer->calc_comp calc_comp->acquire_data

Caption: Workflow for PKH67 staining and flow cytometry compensation.

Compensation_Logic Logic of Spectral Overlap Compensation pkh67_signal PKH67 Emission fitc_detector FITC Detector (e.g., 530/30 bp) pkh67_signal->fitc_detector Primary Signal pe_detector PE Detector (e.g., 585/42 bp) pkh67_signal->pe_detector Spillover pe_signal PE Emission pe_signal->pe_detector Primary Signal corrected_fitc True PKH67 Signal fitc_detector->corrected_fitc corrected_pe True PE Signal pe_detector->corrected_pe

Caption: Correcting for PKH67 spillover into the PE channel.

References

issues with PKH 67 cell viability post-staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PKH67 cell staining. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the labeling of cells with the PKH67 fluorescent dye, with a primary focus on maintaining cell viability.

Frequently Asked Questions (FAQs)

Q1: What is PKH67 and how does it work?

PKH67 is a green fluorescent, lipophilic dye designed for in vitro and in vivo cell tracking studies.[1][2] It stably incorporates into the cell membrane's lipid regions through its long aliphatic tails.[3] The dye is typically used for short-to-medium term studies, with an in vivo fluorescence half-life of 10-12 days.[2][3] As cells divide, the dye is distributed equally among daughter cells, allowing for proliferation monitoring based on signal dilution.[4]

Q2: My cells are showing low viability after PKH67 staining. What are the common causes?

Low cell viability is a frequent issue and can stem from several factors:

  • Over-labeling: Using a dye concentration that is too high or exposing cells to the dye for too long can compromise membrane integrity.

  • Suboptimal Staining Conditions: Extended exposure to Diluent C, which lacks physiologic salts, can negatively impact cell viability.[3][5] The presence of even small amounts of serum or physiologic salts during the labeling step can cause dye aggregation and reduce staining efficiency, indirectly affecting cells.[5]

  • Poor Initial Cell Health: Staining a cell population that already has low viability will result in further cell loss.

  • Ethanol (B145695) Concentration: The final ethanol concentration in the staining solution, from the dye's solvent, should not exceed 1-2% to minimize toxic effects.[5]

Q3: The fluorescence intensity of my stained cells is weak or non-uniform. How can I improve this?

For optimal staining intensity and uniformity, consider the following:

  • Rapid and Homogeneous Mixing: Staining is nearly instantaneous, so it's crucial to rapidly and thoroughly mix the cell suspension with the dye solution. Using a pipette for mixing is recommended over vortexing or racking.[3][5]

  • Absence of Serum: Ensure cells are washed and resuspended in serum-free medium before being pelleted and resuspended in Diluent C. Serum proteins bind to the dye, reducing its availability for cell labeling.[3][5]

  • Correct Reagent Preparation: Prepare the 2x dye solution immediately before use to prevent dye aggregation. Do not add the concentrated dye solution directly to the cell pellet, as this will cause heterogeneous staining and reduce viability.[5]

  • Optimal Cell and Dye Concentrations: The concentrations of both cells and dye need to be optimized for each cell type.[3]

Q4: My cells are clumping together after staining. What can I do to prevent this?

Cell clumping can be addressed by:

  • Optimizing Dye Concentration: Excessive dye uptake can lead to clumping. Try reducing the PKH67 concentration.

  • Enzymatic Treatment: For adherent cells, ensure they are a single-cell suspension before staining by using trypsin or other appropriate enzymes.

  • DNase Treatment: If clumping is due to DNA released from dead cells, incubating the cells with DNase (e.g., 0.002% for 30 minutes at 37°C) before or after staining can help.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues with PKH67 staining.

Problem Potential Cause Recommended Solution Citation
Low Cell Viability Dye concentration is too high.Reduce the final PKH67 concentration. Titrate the dye to find the optimal concentration for your cell type.
Exposure to dye/Diluent C is too long.Limit staining time to 1-5 minutes. Longer times do not improve staining and can harm cells.[3][5]
Inadequate stopping of the staining reaction.Stop the reaction by adding a protein-containing solution like serum or BSA. Do not use serum-free medium or salt solutions to stop the reaction.[3]
Pre-existing poor cell health.Assess the viability of your cells before starting the staining protocol. Use a healthy cell population.
Weak or Heterogeneous Staining Presence of serum during labeling.Wash cells 1-2 times with serum-free medium before resuspending in Diluent C.[3][5]
Inefficient mixing of cells and dye.Rapidly add the cell suspension to the dye solution and mix immediately by pipetting.[3][5]
Dye aggregation.Prepare the 2x dye working solution immediately before adding the cells.
Incorrect cell-to-dye ratio.Adjust cell and/or dye concentrations. This may require optimization for your specific cell type.
Cell Clumping Excessive dye uptake.Reduce the PKH67 concentration.
Incomplete dissociation of adherent cells.Ensure a single-cell suspension is achieved using enzymatic or mechanical methods before staining.
DNA from dead cells causing aggregation.Incubate cells with DNase before or after staining.

Experimental Protocols & Data

General PKH67 Staining Protocol (Suspension Cells)

This protocol is a generalized procedure. Optimal conditions, particularly cell and dye concentrations, should be determined empirically for each cell type and experimental setup.

  • Cell Preparation:

    • Start with a single-cell suspension of at least 2 x 107 cells with high viability.

    • Wash the cells once with serum-free medium.[3][5]

    • Centrifuge at 400 x g for 5 minutes and carefully aspirate the supernatant, leaving no more than 25 µL.[3]

  • Staining:

    • Prepare a 2x cell suspension by resuspending the cell pellet in 250 µL of Diluent C.[3]

    • Immediately before staining, prepare a 2x dye solution (e.g., 4 µM) by adding 1 µL of the stock PKH67 solution to 250 µL of Diluent C in a separate tube and mix well.[3]

    • Rapidly add the 250 µL of 2x cell suspension to the 250 µL of 2x dye solution and immediately mix by pipetting. The final concentrations will be 1 x 107 cells/mL and 2 µM PKH67.[3]

    • Incubate the cell/dye suspension for 1 to 5 minutes at room temperature with periodic mixing.[3][5]

  • Stopping the Reaction:

    • Stop the staining by adding an equal volume (500 µL) of serum or 1% BSA solution and incubate for 1 minute.[3]

  • Washing:

    • Dilute the sample with 5-10 mL of complete medium.

    • Centrifuge the cells at 400 x g for 5-10 minutes.

    • To maximize the removal of unbound dye, transfer the cells to a fresh tube after the first resuspension.[5][6]

    • Wash the cell pellet at least two more times with complete medium.[5]

  • Final Resuspension:

    • Resuspend the final cell pellet in complete medium for analysis or culture.

Recommended Staining Parameters (for Optimization)
ParameterRecommended RangeKey ConsiderationsCitation
Final PKH67 Concentration 0.5 µM - 8 µMStart with 2 µM and titrate to find the optimal balance between fluorescence intensity and cell viability for your specific cell type.[7][8][9]
Final Cell Concentration 1-2 x 107 cells/mLMaintaining a high cell concentration ensures efficient labeling.[3][5]
Staining Time 1 - 5 minutesStaining is rapid; longer times do not improve signal and can decrease viability.[3][5]
Staining Temperature Room Temperature (20-25°C)Standard protocols are performed at room temperature.[5]

Visualizations

PKH67 Staining Workflow

G cluster_prep Cell Preparation cluster_stain Staining cluster_stop Stopping & Washing A Start with single-cell suspension B Wash 1-2x in serum-free medium A->B C Pellet cells & aspirate supernatant B->C E Prepare 2x Cell Suspension in Diluent C C->E D Prepare 2x Dye Solution in Diluent C F Rapidly mix 2x Cells and 2x Dye D->F E->F G Incubate 1-5 minutes F->G H Stop with serum or BSA G->H I Wash cells 3x with complete medium H->I J Resuspend in culture medium I->J K K J->K Analyze Viability & Fluorescence G Start Low Cell Viability Post-Staining Check_Initial Was initial cell viability >95%? Start->Check_Initial Low_Viability Improve cell culture conditions. Use a healthier cell population. Check_Initial->Low_Viability No Check_Dye_Conc What was the final dye concentration? Check_Initial->Check_Dye_Conc Yes High_Dye Reduce PKH67 concentration. Perform a titration study. Check_Dye_Conc->High_Dye > 5 µM Check_Time What was the staining time? Check_Dye_Conc->Check_Time ≤ 5 µM Long_Time Reduce staining time to 1-5 minutes. Check_Time->Long_Time > 5 min Check_Stopping Was staining stopped with serum/BSA? Check_Time->Check_Stopping ≤ 5 min Improper_Stop Use serum or BSA to stop the reaction. Ensure complete washing. Check_Stopping->Improper_Stop No Final_Check Consider cell type sensitivity. Re-optimize all parameters. Check_Stopping->Final_Check Yes

References

PKH67 Technical Support Center: Controlling for Dye Transfer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PKH67 fluorescent cell linker kits. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you control for PKH67 dye transfer between cells and ensure the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is PKH67 and how does it work?

PKH67 is a green fluorescent dye designed for cell membrane labeling.[1][2] It has long aliphatic tails that allow it to stably integrate into the lipid regions of a cell's membrane.[1][2] This stable labeling is useful for a variety of applications, including cell trafficking and proliferation studies, as well as monitoring cell-cell interactions.[1][2]

Q2: Is PKH67 prone to transferring between cells?

PKH67 was developed to have reduced cell-to-cell transfer compared to its predecessor, PKH2.[1] However, the possibility of dye transfer still exists and must be controlled for in co-culture experiments.[3] Transfer can occur through mechanisms like membrane transfer between interacting cells (trogocytosis) or phagocytosis. A study on rat mesenchymal stem cells found "almost no dye transfer" in direct co-culture experiments, suggesting that with proper technique, transfer can be minimized.[4][5]

Q3: What are the main causes of PKH67 dye transfer artifacts?

The primary cause of non-specific dye transfer is the presence of residual, unbound dye after the staining procedure.[1][2] If not adequately removed, this excess dye can form aggregates or micelles that can be taken up by unlabeled cells in a co-culture, leading to false-positive signals.[1][2] This is particularly problematic if serum-free medium or buffered salt solutions are used to stop the staining reaction, as they can promote the formation of these dye aggregates.[1][2]

Q4: How can I be sure that the fluorescence in my recipient cells is due to genuine cell interaction and not dye transfer?

Including proper controls is critical. A key control is to co-culture unlabeled recipient cells with the supernatant from the final wash of the PKH67-labeled donor cells. If the recipient cells become fluorescent, it indicates the presence of residual dye aggregates in the labeled cell preparation. Additionally, a dye-alone control is essential to rule out false-positive signals from dye aggregation.[6]

Q5: What is the stability and in vivo half-life of PKH67?

PKH67 is a stable label suitable for short-to-medium term studies.[2] The in vivo fluorescence half-life for PKH67 in non-dividing cells is predicted to be 10-12 days.[1][2] For studies requiring tracking for longer periods, PKH26, a red fluorescent dye with a longer half-life, may be a better choice.[2]

Troubleshooting Guide

This guide addresses common issues encountered during PKH67 staining, with a focus on preventing dye transfer.

ProblemPossible Cause(s)Recommended Solution(s)
High background fluorescence or suspected dye transfer Incomplete removal of unbound dye.- Ensure the staining reaction is stopped with a protein-containing solution like fetal bovine serum (FBS) or bovine serum albumin (BSA) to bind excess dye.[1] - Perform at least three washes with complete medium after staining.[1] - Transfer the cell pellet to a fresh tube for subsequent washes to minimize carryover of dye adsorbed to the tube walls.[1]
Formation of dye aggregates.- Do not use serum-free medium or buffered salt solutions to stop the staining reaction, as this can cause dye aggregation.[1][2] - Prepare the 2x dye stock in Diluent C immediately before use to prevent aggregation.[7]
Low staining intensity Presence of serum during labeling.- Wash cells with serum-free medium before resuspending them in Diluent C for staining, as serum proteins will bind the dye and reduce its availability for cell labeling.[1][7]
Incorrect cell or dye concentration.- Optimize the dye and cell concentrations for your specific cell type. A common starting point is 2 µM PKH67 for 1 x 107 cells/mL.[2]
Inefficient mixing.- Use a pipette for rapid and homogeneous mixing of the cell suspension and dye solution. Slower methods like using a serological pipette or vortexing can result in less uniform staining.[1][2]
High cell death or low viability Dye concentration is too high.- Reduce the concentration of PKH67. Perform a titration to find the optimal concentration that provides bright staining with minimal toxicity.[7]
Prolonged exposure to dye or Diluent C.- Limit the staining time to 1-5 minutes. Longer incubation times do not improve staining and can increase cytotoxicity.[2][7] - Minimize the time cells are in Diluent C, as it lacks physiologic salts.[2]
Ethanolic dye solution added directly to the cell pellet.- Never add the ethanolic PKH67 dye solution directly to the cell pellet, as this will cause heterogeneous staining and reduce cell viability.[1]
Cell Clumping Poor cell viability in the initial sample.- If possible, use a method to remove dead cells before staining. For example, you can incubate with DNase to reduce clumping from DNA released by dead cells.[7]
Incomplete dispersion of adherent cells.- Ensure adherent cells are fully dissociated into a single-cell suspension before staining.[7]

Experimental Protocols & Data

PKH67 Staining Protocol to Minimize Dye Transfer

This protocol is a generalized procedure. Optimal conditions may vary depending on the cell type.

  • Cell Preparation:

    • Start with a single-cell suspension. For adherent cells, use trypsin/EDTA to detach them.[1]

    • Wash the cells (e.g., 2 x 107 cells) once with serum-free medium.[2]

    • Centrifuge the cells (400 x g for 5 minutes) and carefully aspirate the supernatant, leaving no more than 25 µL.[1][2]

  • Staining:

    • Prepare a 2x cell suspension by resuspending the cell pellet in 250 µL of Diluent C.[2]

    • Immediately before staining, prepare a 2x dye solution (e.g., 4 µM) by adding the ethanolic PKH67 stock to Diluent C.[2]

    • Rapidly add the 250 µL of 2x cell suspension to the 2x dye solution and immediately mix by pipetting. The final concentrations will be 1x (e.g., 1 x 107 cells/mL and 2 µM PKH67).[2]

    • Incubate for 1-5 minutes at room temperature.[2]

  • Stopping the Reaction:

    • Stop the staining by adding an equal volume of serum (e.g., FBS) or 1% BSA and incubate for 1 minute. This is a critical step to bind excess dye.[1][2]

  • Washing:

    • Dilute the cell suspension with 10 mL of complete medium and centrifuge at 400 x g for 10 minutes.[2]

    • Carefully remove the supernatant.

    • For the most effective washing, resuspend the cell pellet in complete medium and transfer to a new sterile tube.[1]

    • Wash the cell pellet at least two more times with complete medium to ensure the complete removal of any unbound dye.[1][2]

  • Final Resuspension:

    • Resuspend the final cell pellet in your desired volume of complete medium for your experiment.

Quantitative Staining Parameters
ParameterRecommended ValueNotes
Final PKH67 Concentration 1-10 µMOptimal concentration is cell-type dependent and should be determined by titration.[8] A common starting concentration is 2 µM.[2]
Final Cell Concentration 1 x 107 cells/mLMaintaining this concentration ensures reproducible staining.[1][2]
Staining Time 1-5 minutesLonger times do not improve staining and may increase cytotoxicity.[2][7]
Excitation/Emission Maxima 490/502 nmCompatible with standard FITC filter sets.[2]

Visual Guides

Experimental Workflow for PKH67 Staining

G cluster_prep Cell Preparation cluster_stain Staining cluster_stop Stop & Wash p1 Single Cell Suspension p2 Wash (Serum-Free) p1->p2 s1 Prepare 2x Dye Solution in Diluent C p3 Centrifuge & Aspirate p2->p3 p4 Resuspend in Diluent C (2x Cell Suspension) p3->p4 s2 Rapidly Mix 2x Cells and 2x Dye p4->s2 s1->s2 w1 Stop with Serum/BSA s3 Incubate 1-5 min s2->s3 s3->w1 w2 Wash 1 (Complete Medium) w1->w2 w3 Transfer to New Tube w2->w3 w4 Wash 2 & 3 (Complete Medium) w3->w4 w5 Final Resuspension w4->w5

PKH67 Staining Workflow
Logic Diagram for Troubleshooting Dye Transfer

G cluster_controls Control Experiments cluster_results Interpreting Results cluster_conclusions Conclusions start Suspected Dye Transfer in Co-Culture control1 Co-culture unlabeled cells with supernatant from final wash of labeled cells start->control1 control2 Co-culture unlabeled cells with labeled cells separated by a transwell membrane start->control2 control3 Fix labeled cells before co-culture start->control3 res1_pos Unlabeled cells become fluorescent control1->res1_pos Result res1_neg Unlabeled cells remain negative control1->res1_neg Result res2_pos Unlabeled cells become fluorescent control2->res2_pos Result res2_neg Unlabeled cells remain negative control2->res2_neg Result res3_pos Unlabeled cells become fluorescent control3->res3_pos Result res3_neg Unlabeled cells remain negative control3->res3_neg Result conc1 Artifactual transfer due to residual dye aggregates res1_pos->conc1 conc4 Staining protocol is clean res1_neg->conc4 res2_pos->conc1 conc2 Transfer requires direct cell contact res2_neg->conc2 res3_pos->conc1 conc3 Transfer is an active biological process res3_neg->conc3

References

PKH67 Staining: Live vs. Fixed Cells - A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PKH67, a green fluorescent cell linker dye. It addresses common questions and troubleshooting scenarios, with a particular focus on the critical differences between staining live and fixed cells.

Frequently Asked Questions (FAQs)

Q1: Can I use PKH67 to stain cells that have already been fixed?

A1: The established and recommended protocol for PKH67 is for the staining of live cells. The dye's mechanism relies on the stable incorporation of its long aliphatic tails into the lipid regions of an intact and fluid cell membrane.[1] Fixation, particularly with organic solvents, can compromise membrane integrity and extract lipids, which would likely interfere with efficient and stable PKH67 staining.[2][3] While there is no standard protocol for staining pre-fixed cells, cells stained with PKH67 can be fixed after the staining procedure.

Q2: What is the recommended fixative to use after PKH67 staining?

A2: For subsequent analysis such as immunofluorescence or flow cytometry, cells stained with PKH67 can be fixed using 1-2% neutral buffered formaldehyde (B43269) or 2% paraformaldehyde for approximately 15 minutes.[2][3][4] It is crucial to avoid using organic solvents like methanol (B129727) for fixation, as they will extract the lipophilic dye from the cell membrane.[2][3]

Q3: How stable is the PKH67 fluorescence after fixation?

A3: Following fixation with formaldehyde, the fluorescence intensity of PKH67 is reported to be stable for at least 3 weeks when samples are protected from light.

Q4: What are the excitation and emission maxima for PKH67?

A4: PKH67 is a green fluorescent dye with a maximum excitation wavelength of 490 nm and a maximum emission wavelength of 502 nm .[2][5]

Q5: Is PKH67 toxic to cells?

A5: PKH and CellVue™ fluorescent cell linker kits are designed for the fluorescent labeling of live cells over an extended period with no apparent toxic effects.[4] However, over-labeling of cells by using too high a dye concentration can lead to a loss of membrane integrity and reduced cell recovery.[2][3]

Troubleshooting Guide

Even with established protocols, challenges can arise during the staining procedure. This guide addresses common issues and provides potential solutions.

Problem Potential Cause Recommended Solution References
Low Staining Intensity Serum was present during labeling.Wash cells with serum-free medium before resuspending in Diluent C.
Cell concentration was too high for the amount of dye used.Reduce the cell concentration or increase the dye concentration.
Dye aggregated before adding to cells.Prepare the 2x dye working stock immediately before use.
Salt content of the labeling solution was too high.Aspirate as much supernatant as possible from the washed cell pellet before resuspending in Diluent C.
Heterogeneous (uneven) Staining Adherent cells were not completely dispersed.Use enzymatic (e.g., trypsin) or mechanical methods to create a single-cell suspension.
Dye was added directly to the cell pellet.Always add the cell suspension to the dye solution, not the other way around.
Inefficient mixing of cells and dye.Use a pipette for rapid addition and mixing; avoid slower methods like serological pipettes or vortexing.[6]
High Cell Death/Low Viability Dye concentration was too high.Reduce the dye concentration to avoid over-labeling.
Cells were exposed to the dye for too long.Limit the staining time to 1-5 minutes before stopping the reaction with serum or protein.
Cells were left in Diluent C for an extended period.Minimize the time cells are in Diluent C as it lacks physiologic salts.[6]
Cell Clumping Poor cell viability in the initial sample.Consider using DNase to treat the cell suspension before staining.
Incomplete dispersion of adherent cells.Ensure a single-cell suspension is achieved before staining.

Experimental Protocols

Protocol 1: General Membrane Labeling of Live Cells with PKH67

This protocol is a standard procedure for labeling a single-cell suspension.

Materials:

  • PKH67 Fluorescent Cell Linker Kit (includes PKH67 dye in ethanol (B145695) and Diluent C)

  • Complete cell culture medium (with serum)

  • Serum-free cell culture medium

  • Polypropylene (B1209903) conical tubes

  • Centrifuge

Procedure:

  • Cell Preparation:

    • Start with a single-cell suspension of 2 x 10⁷ cells in a polypropylene conical tube.

    • Wash the cells once with serum-free medium to remove any residual serum proteins.

    • Centrifuge the cells at 400 x g for 5 minutes to form a loose pellet.

    • Carefully aspirate the supernatant, leaving no more than 25 µL.

  • Staining Solution Preparation (Perform immediately before use):

    • Prepare a 2x cell suspension by resuspending the cell pellet in 250 µL of Diluent C. Pipette gently to ensure complete dispersion.

    • In a separate polypropylene tube, prepare a 2x dye solution by adding 1 µL of the PKH67 ethanolic dye solution to 250 µL of Diluent C and mix well. This creates a 4 µM solution.

  • Staining:

    • Rapidly add the 250 µL of 2x cell suspension to the 250 µL of 2x dye solution.

    • Immediately and thoroughly mix the sample by pipetting. The final concentrations will be 1 x 10⁷ cells/mL and 2 µM PKH67.

    • Incubate the cell/dye mixture for 1 to 5 minutes at room temperature.

  • Stopping the Reaction:

    • Stop the staining process by adding 500 µL of serum (e.g., FBS) or a 1% BSA solution and incubate for 1 minute. This binds the excess unbound dye.

  • Washing:

    • Dilute the sample with an equal volume of complete medium.

    • Centrifuge the cells at 400 x g for 10 minutes.

    • Carefully remove the supernatant and resuspend the cell pellet in 10 mL of complete medium.

    • Transfer the suspension to a fresh sterile polypropylene tube and wash the cell pellet two more times with 10 mL of complete medium each time to ensure complete removal of unbound dye.

  • Final Resuspension:

    • After the final wash, resuspend the cell pellet in an appropriate volume of complete medium for your downstream application.

Protocol 2: Fixation of PKH67-Stained Cells

Materials:

  • PKH67-stained cells (from Protocol 1)

  • Phosphate-Buffered Saline (PBS)

  • 1-2% Neutral Buffered Formaldehyde or 2% Paraformaldehyde in PBS

  • Centrifuge

Procedure:

  • Washing:

    • Wash the PKH67-stained cells once with PBS.

    • Centrifuge and discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in the desired volume of 1-2% formaldehyde or 2% paraformaldehyde solution.

    • Incubate for 15 minutes at room temperature.

  • Final Washing:

    • Wash the fixed cells two to three times with PBS to remove the fixative.

    • Resuspend the cells in the appropriate buffer for your analysis (e.g., flow cytometry staining buffer, PBS for microscopy).

Visualized Workflows and Logic

PKH67_Live_Cell_Staining_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_wash Stopping & Washing cluster_fix Optional Fixation prep1 Start with single-cell suspension prep2 Wash with serum-free medium prep1->prep2 prep3 Centrifuge and aspirate supernatant prep2->prep3 stain1 Prepare 2x Cell Suspension in Diluent C prep3->stain1 stain3 Rapidly mix Cell and Dye solutions stain1->stain3 stain2 Prepare 2x Dye Solution in Diluent C stain2->stain3 stain4 Incubate for 1-5 minutes stain3->stain4 wash1 Stop reaction with serum/BSA stain4->wash1 wash2 Wash cells 3x with complete medium wash1->wash2 wash3 Resuspend for analysis wash2->wash3 fix1 Fix with 1-2% Formaldehyde wash3->fix1 Optional fix2 Wash with PBS fix1->fix2

Caption: Workflow for PKH67 staining of live cells followed by optional fixation.

PKH67_Troubleshooting_Logic cluster_low Low Intensity cluster_uneven Uneven Staining cluster_death High Cell Death start Staining Issue Observed low1 Serum present during staining? start->low1 uneven1 Cells clumped? start->uneven1 death1 Dye concentration too high? start->death1 low_sol1 Wash cells serum-free low1->low_sol1 low2 Suboptimal cell/dye ratio? low_sol2 Adjust concentrations low2->low_sol2 uneven_sol1 Ensure single-cell suspension uneven1->uneven_sol1 uneven2 Improper mixing? uneven_sol2 Rapidly pipette to mix uneven2->uneven_sol2 death_sol1 Reduce dye concentration death1->death_sol1 death2 Staining time too long? death_sol2 Shorten incubation time death2->death_sol2

Caption: Troubleshooting logic for common issues encountered during PKH67 staining.

References

removing unbound PKH 67 dye after labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the removal of unbound PKH67 dye after cell and vesicle labeling.

Troubleshooting Guide

High background fluorescence, cell clumping, and low cell viability are common issues that can arise from inefficient removal of unbound PKH67 dye. This guide provides solutions to these specific problems.

ProblemPotential CauseRecommended Solution
High Background Fluorescence Incomplete removal of unbound dye.1. Stop Staining Effectively: Immediately after incubation with the dye, add an equal volume of a protein-containing solution like fetal bovine serum (FBS) or 1% bovine serum albumin (BSA) to quench the staining reaction.[1][2] 2. Thorough Washing: Wash the cell pellet at least three times with complete culture medium.[2][3] 3. Transfer to a Fresh Tube: During the first wash, transfer the cell suspension to a new polypropylene (B1209903) tube to minimize carryover of dye adsorbed to the original tube's walls.[1][2][3]
Formation of dye aggregates.1. Proper Dye Preparation: Prepare the 2x dye stock solution in Diluent C immediately before use to prevent aggregation.[1] 2. Avoid Serum During Labeling: Wash cells with serum-free medium before resuspending in Diluent C for labeling, as serum proteins can cause dye aggregation.[1][3] 3. Use Appropriate Stop Solution: Do not use serum-free medium or buffered salt solutions to stop the staining, as this can lead to the formation of dye aggregates that are difficult to remove.[2][3]
Cell Clumping Presence of DNA from dead cells.Before staining, incubate the cell suspension with 0.002% DNase at 37°C for 30 minutes to reduce clumping caused by DNA from damaged cells.[1]
High dye concentration.Reduce the concentration of PKH67 dye used for labeling. Over-labeling can lead to cell aggregation and reduced viability.[1]
Low Cell Viability/Recovery Over-labeling of cells.Optimize the dye concentration and staining time. A shorter incubation period (1-5 minutes) is often sufficient.[1] Over-labeling can compromise membrane integrity and lead to cell loss.[2][4]
Toxicity of the staining procedure.Include a control where cells are exposed only to Diluent C (without the dye) to assess any potential toxicity from the buffer itself.[1]

Frequently Asked Questions (FAQs)

Q1: How can I be sure that all the unbound PKH67 dye has been removed?

A1: After the final wash, the supernatant should be clear and free of any yellow color. You can also analyze a sample of the final cell suspension using flow cytometry. A tightly gated, brightly fluorescent cell population with low background fluorescence indicates successful removal of unbound dye. For extracellular vesicle labeling, running a "dye alone" control through your purification method (e.g., ultracentrifugation or size exclusion chromatography) can help confirm that free dye is being effectively separated from your vesicles.[5]

Q2: I'm still seeing high background after multiple washes. What else can I do?

A2: High background after extensive washing is often due to the presence of dye aggregates.[1][3] These aggregates can be similar in size to cells or extracellular vesicles and are difficult to remove by standard centrifugation.[6] To prevent their formation, ensure you are using fresh, properly prepared dye solutions and that your labeling and stopping buffers are appropriate. For extracellular vesicle labeling, consider using alternative purification methods like size-exclusion chromatography or ultracentrifugation with a sucrose (B13894) cushion to separate labeled vesicles from dye aggregates.[7]

Q3: Can I use a different buffer for washing the cells?

A3: It is highly recommended to use complete culture medium containing at least 10% serum for the washing steps.[1][3] The proteins in the serum help to bind and remove any residual unbound dye. Using serum-free medium or buffered salt solutions for washing can lead to the formation of dye aggregates.[2][3]

Q4: Is it normal to lose some cells during the washing process?

A4: Some cell loss can occur during centrifugation and resuspension steps. However, significant cell loss may indicate that the labeling conditions are too harsh. Over-labeling with PKH67 can affect cell membrane integrity and reduce cell recovery.[2][4] If you are experiencing high cell loss, consider reducing the dye concentration or the staining time.

Experimental Protocols

Standard Protocol for Removing Unbound PKH67 from Labeled Cells

This protocol is a standard method for washing cells after PKH67 labeling to remove unbound dye.

Methodology:

  • Stop Staining: After the desired staining time (typically 1-5 minutes), add an equal volume of complete culture medium containing at least 10% serum or a 1% BSA solution to the cell suspension. Incubate for 1 minute to allow the protein to bind to any excess dye.[1][2]

  • First Wash: Centrifuge the cell suspension at 400 x g for 10 minutes at room temperature.[3]

  • Transfer: Carefully aspirate the supernatant and resuspend the cell pellet in 5-10 mL of complete medium. Transfer the entire cell suspension to a new, sterile polypropylene conical tube.[2][3] This step is crucial to minimize the carryover of dye that may have adsorbed to the wall of the original tube.

  • Subsequent Washes: Centrifuge the cells at 400 x g for 5 minutes at room temperature. Aspirate the supernatant and resuspend the pellet in 5-10 mL of fresh, complete medium. Repeat this wash step two more times for a total of three washes.[2][3]

  • Final Resuspension: After the final wash, resuspend the cell pellet in the desired volume of complete medium for your downstream application.

Quantitative Data for Washing Protocols
ParameterRecommended ValueRationale
Centrifugation Speed 400 x gSufficient to pellet cells without causing excessive damage.
Centrifugation Time (Initial) 10 minutesEnsures complete pelleting of cells after the stop solution is added.[3]
Centrifugation Time (Washes) 5 minutesAdequate for pelleting cells during subsequent wash steps.[2][3]
Number of Washes At least 3Multiple washes are necessary to thoroughly remove unbound dye.[2][3]
Washing Buffer Complete medium with ≥10% serumSerum proteins bind to and help remove unbound dye.[1][3]

Visualizations

G cluster_workflow PKH67 Unbound Dye Removal Workflow start Labeled Cell Suspension stop_staining Stop Staining (Add Serum/BSA) start->stop_staining centrifuge1 Centrifuge (400 x g, 10 min) stop_staining->centrifuge1 transfer Transfer to New Tube centrifuge1->transfer wash1 Wash 1 (Complete Medium) transfer->wash1 centrifuge2 Centrifuge (400 x g, 5 min) wash1->centrifuge2 wash2 Wash 2 (Complete Medium) centrifuge2->wash2 centrifuge3 Centrifuge (400 x g, 5 min) wash2->centrifuge3 wash3 Wash 3 (Complete Medium) centrifuge3->wash3 centrifuge4 Centrifuge (400 x g, 5 min) wash3->centrifuge4 final_product Clean Labeled Cells centrifuge4->final_product

Caption: Workflow for removing unbound PKH67 dye.

G cluster_troubleshooting Troubleshooting Logic for High Background high_background High Background Fluorescence check_washing Washing Protocol Followed Correctly? high_background->check_washing check_aggregates Dye Aggregates Present? check_washing->check_aggregates Yes solution_washing Optimize Washing: - Increase wash steps - Transfer to new tube check_washing->solution_washing No solution_aggregates Prevent Aggregates: - Fresh dye solution - Serum-free labeling - Proper stop solution check_aggregates->solution_aggregates Yes resolved Problem Resolved check_aggregates->resolved No solution_washing->resolved solution_aggregates->resolved

Caption: Troubleshooting high background fluorescence.

References

PKH67 Labeling Efficiency: The Impact of Serum

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the impact of serum on PKH67 labeling efficiency. It includes troubleshooting advice and frequently asked questions to address common issues encountered during experimental procedures.

Troubleshooting Guide

Low staining intensity or high background fluorescence are common issues when using PKH67. The presence of serum during the labeling step is a primary cause of suboptimal results. This guide will help you diagnose and resolve these problems.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process to troubleshoot suboptimal PKH67 staining results.

G cluster_0 Troubleshooting PKH67 Labeling A Start: Suboptimal Staining (Low Intensity / High Background) B Did you wash cells with serum-free medium before labeling? A->B C ACTION: Wash cells 1-2 times with serum-free medium or buffer before resuspension in Diluent C. B->C No D Was serum present in Diluent C during labeling? B->D Yes C->D E ACTION: Ensure the labeling step in Diluent C is completely serum-free. D->E Yes F Did you use serum or BSA to stop the labeling reaction? D->F No E->F G ACTION: Use serum or a protein solution (e.g., 1% BSA) to quench the reaction and remove unbound dye. F->G No H Result: Optimized Staining F->H Yes G->H

Caption: Troubleshooting workflow for suboptimal PKH67 staining.

Frequently Asked Questions (FAQs)

Q1: Why is my PKH67 staining intensity low?

A1: Low staining intensity is often due to the presence of serum during the labeling step. Serum proteins and lipids bind to the PKH67 dye, reducing the effective concentration available to label the cell membrane.[1][2][3] To prevent this, it is crucial to wash your cells with a serum-free medium or buffer before resuspending them in Diluent C for labeling.[1][2][3] Another reason could be the use of a buffer containing physiologic salts (like PBS) instead of Diluent C, which causes the dye to form micelles and reduces staining efficiency.[2][3][4]

Q2: Can I label my cells in a medium containing serum?

A2: No, it is strongly advised against labeling cells in a medium that contains serum. The presence of serum will significantly decrease the labeling efficiency as the dye will bind to proteins and lipids in the serum.[1][3][4]

Q3: What is the purpose of adding serum after the labeling step?

A3: Adding serum or a protein-rich solution like 1% BSA is the recommended procedure to stop the staining reaction.[1][3] The proteins in the serum bind to any excess, unincorporated PKH67 dye, preventing it from labeling cells after the intended incubation period.[3]

Q4: I observe high background fluorescence in my negative control cell population. What could be the cause?

A4: High background in negative controls can be caused by the formation of dye aggregates or protein-dye complexes that are non-specifically taken up by cells.[5] This can occur if the staining reaction is not properly stopped with a protein solution, or if serum-free medium is used to stop the reaction, which can lead to the formation of dye aggregates.[3] Thorough washing after the stopping step is also critical to remove any unbound dye.

Q5: Should I use serum-free medium to wash the cells after stopping the reaction?

A5: No, after stopping the reaction with serum or BSA, you should use a complete medium (containing serum) for the subsequent washing steps.[2] Using serum-free medium for washing after the stop step can lead to the formation of cell-associated dye aggregates which can act as a reservoir for dye to transfer to unlabeled cells.[3]

Data Summary

The presence of serum during the labeling step has a significant negative impact on the final staining intensity. The following table summarizes the expected outcomes under different experimental conditions.

ConditionExpected Staining IntensityRationale
Labeling in Diluent C without Serum High Optimal condition. The dye is freely available to incorporate into the cell membrane.
Labeling in Diluent C with Serum Low to Very Low Serum proteins and lipids compete with the cell membrane for dye binding, reducing labeling efficiency.[1][2][3]
Washing with Serum-Free Medium Before Labeling Improves Staining Intensity Removes residual serum from the cell suspension, ensuring optimal dye availability.[1][2][3]
Stopping the Reaction with Serum/BSA Reduces Background Effectively quenches the staining reaction by binding to excess dye.[1][3]
Stopping the Reaction with Serum-Free Medium Potential for High Background Can lead to the formation of dye aggregates and subsequent non-specific uptake.[3]

Experimental Protocols

Standard PKH67 Labeling Protocol (Serum-Free)

This protocol is a generalized procedure for optimal PKH67 labeling. Concentrations and incubation times may need to be optimized for specific cell types.

G cluster_protocol PKH67 Staining Workflow prep_cells 1. Prepare Single Cell Suspension (2 x 10^7 cells) wash_cells 2. Wash Cells with Serum-Free Medium prep_cells->wash_cells resuspend_cells 3. Resuspend Cell Pellet in 1 mL Diluent C (2x Cells) wash_cells->resuspend_cells mix 5. Rapidly Mix 2x Cells and 2x Dye resuspend_cells->mix prep_dye 4. Prepare 2x PKH67 Dye Solution in 1 mL Diluent C prep_dye->mix incubate 6. Incubate for 1-5 minutes at Room Temperature mix->incubate stop 7. Stop Staining with Equal Volume of Serum or 1% BSA incubate->stop wash_final 8. Wash Cells 3x with Complete Medium stop->wash_final analyze 9. Resuspend for Analysis wash_final->analyze

Caption: Standard experimental workflow for PKH67 cell labeling.

Methodology:

  • Cell Preparation: Start with a single-cell suspension. Count the cells and transfer 2 x 10^7 cells to a conical polypropylene (B1209903) tube.

  • Washing: Centrifuge the cells (e.g., 400 x g for 5 minutes) and discard the supernatant. Wash the cell pellet once with a serum-free medium to remove any residual serum.[2][3]

  • Cell Suspension in Diluent C: Centrifuge the washed cells again and carefully aspirate the supernatant, leaving a loose cell pellet. Resuspend the cell pellet in 1 mL of Diluent C to create a 2x cell suspension (2 x 10^7 cells/mL).

  • Dye Preparation: Immediately before staining, prepare a 2x dye solution. For a final concentration of 2 µM, add 4 µL of the PKH67 ethanolic stock solution to 1 mL of Diluent C. Mix thoroughly.

  • Labeling: Rapidly add the 1 mL of 2x cell suspension to the 1 mL of 2x dye solution and immediately mix by pipetting. The final volume is 2 mL, with a cell concentration of 1 x 10^7 cells/mL and a dye concentration of 2 µM.[3]

  • Incubation: Incubate the cell/dye mixture for 1 to 5 minutes at room temperature. The optimal time may vary depending on the cell type.

  • Stopping the Reaction: Stop the staining by adding an equal volume (2 mL) of serum or 1% BSA solution and incubate for 1 minute.[3]

  • Final Washes: Fill the tube with complete medium (containing serum) and centrifuge the cells. Wash the cell pellet at least two more times with complete medium to ensure the removal of all unbound dye.[2] Transferring the cells to a fresh tube for the final wash can improve washing efficiency.[2]

  • Analysis: Resuspend the final cell pellet in the desired volume of complete medium for downstream applications and analysis.

References

Validation & Comparative

A Head-to-Head Comparison of PKH67 and DiI for Neuronal Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of neuronal tracing, the choice of a fluorescent label is a critical decision that can significantly impact experimental outcomes. Among the lipophilic dyes, PKH67 and DiI have emerged as two prominent options for delineating neuronal pathways. This guide provides an objective, data-driven comparison of their performance, complete with experimental protocols and visual workflows to aid in the selection of the most suitable tracer for your research needs.

Executive Summary

Both PKH67 and DiI are lipophilic dyes that intercalate into the cell membrane, providing stable, long-term labeling of neurons. DiI, a well-established tracer, is renowned for its use in fixed-tissue applications and its ability to diffuse over long distances. PKH67, a newer green-fluorescent dye, offers an alternative with distinct spectral properties and has been reported to exhibit reduced cell-to-cell transfer in some contexts. The selection between these two dyes will ultimately depend on the specific requirements of the experiment, including the model system (in vivo or in vitro), the need for live or fixed-tissue imaging, and the desired duration of the study.

At a Glance: PKH67 vs. DiI

FeaturePKH67DiI (DiIC18(3))
Fluorescence GreenOrange-Red
Excitation Max. 490 nm549 nm
Emission Max. 502 nm565 nm
Primary Application General cell membrane labeling, in vitro and in vivo cell trackingAnterograde and retrograde neuronal tracing, primarily in fixed tissues
Labeling Mechanism Stable incorporation of aliphatic tails into the lipid bilayerLateral diffusion of two long (C18) hydrocarbon chains within the lipid bilayer
Dye Transfer Reportedly low cell-to-cell transferCan exhibit transneuronal transfer in some experimental conditions[1]
Toxicity Generally considered non-toxic with minimal impact on cell viability and proliferation[2]Low cytotoxicity at typical concentrations, but can exhibit phototoxicity[3]

Quantitative Performance Data

A comparative study by Nagyova et al. (2014) on rat mesenchymal stem cells (rMSCs) provides valuable quantitative insights into the performance of PKH67 and DiI. While this study was not conducted on neurons, the data offers a strong indication of their relative performance in a cellular context.

ParameterPKH67DiI
Initial Labeling Efficiency 99.3 ± 1.6%98.4 ± 1.7%
Cell Viability (after 6 days) 91 ± 3.8%90 ± 1.5%
Dye Transfer (in co-culture) Almost no transfer observedAlmost no transfer observed

Data sourced from Nagyova et al., 2014.[4][5]

Mechanism of Action and Experimental Workflows

Both PKH67 and DiI function by integrating their lipophilic components into the neuronal cell membrane. This allows them to diffuse laterally along the axonal and dendritic processes, effectively tracing the neuron's morphology.

cluster_0 Labeling Mechanism Dye Lipophilic Dye (PKH67 or DiI) Membrane Neuronal Membrane Dye->Membrane Application Intercalation Intercalation into Lipid Bilayer Membrane->Intercalation Diffusion Lateral Diffusion along Axons and Dendrites Intercalation->Diffusion Tracing Neuronal Tracing Diffusion->Tracing

Caption: General mechanism of lipophilic dye labeling for neuronal tracing.

Below are typical experimental workflows for utilizing PKH67 for general cell labeling and DiI for neuronal tracing in fixed tissue.

cluster_pkh67 PKH67 Labeling Workflow (In Vitro) p1 Prepare Single Cell Suspension p2 Wash with Serum-Free Medium p1->p2 p3 Resuspend in Diluent C p2->p3 p4 Add PKH67 Dye Solution and Mix p3->p4 p5 Incubate for 1-5 minutes p4->p5 p6 Stop Staining with Serum/BSA p5->p6 p7 Wash Cells to Remove Unbound Dye p6->p7 p8 Analyze Labeled Cells p7->p8 cluster_dii DiI Tracing Workflow (Fixed Tissue) d1 Perfuse and Post-Fix Tissue (e.g., 4% PFA) d2 Dissect Brain Region of Interest d1->d2 d3 Apply DiI Crystal or Solution d2->d3 d4 Incubate in PFA (Days to Weeks at 37°C) d3->d4 d5 Section Tissue (e.g., Vibratome) d4->d5 d6 Mount Sections d5->d6 d7 Image with Fluorescence Microscopy d6->d7

References

A Researcher's Guide to Quantitative Analysis of PKH67 Fluorescence for Cell Tracking

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of PKH67 with alternative fluorescent dyes, supported by experimental data, for researchers, scientists, and drug development professionals.

In the dynamic field of cellular research, the ability to accurately track and quantify cell populations over time is paramount. PKH67, a green fluorescent lipophilic dye, has emerged as a widely utilized tool for cell membrane labeling, enabling the investigation of cellular proliferation, migration, and in vivo fate. This guide provides a comprehensive quantitative analysis of PKH67 fluorescence data, offering a comparative perspective against other common cell tracking dyes to aid researchers in selecting the optimal tool for their experimental needs.

Quantitative Performance Comparison

The selection of a fluorescent dye for cell tracking is a critical decision that influences the accuracy and interpretation of experimental results. The following tables present a quantitative comparison of PKH67 against other popular alternatives, focusing on key performance indicators.

Table 1: Comparison of Labeling Efficiency and Viability

This table provides a comparative analysis of the labeling efficiency and resulting cell viability for PKH67, DiI (a red lipophilic dye), and BrdU (a synthetic nucleoside analog). The data is based on a study of rat mesenchymal stem cells.[1]

ParameterPKH67DiIBrdU (5 µM)BrdU (10 µM)
Labeling Efficiency (%) 99.3 ± 1.698.4 ± 1.777.6 ± 4.691.2 ± 4.6
Cell Viability (%) 91.0 ± 3.890.0 ± 1.591.0 ± 0.876.9 ± 0.9

Table 2: General Performance Characteristics of PKH67 vs. CFSE

FeaturePKH67CFSE (Carboxyfluorescein succinimidyl ester)
Labeling Mechanism Intercalates into the cell membrane's lipid bilayer.Covalently binds to intracellular proteins.[2][3]
Staining Uniformity Can be less homogenous, leading to broader fluorescence peaks.Generally provides more homogenous staining, resulting in discrete fluorescence peaks for each cell generation.
Dye Transfer Prone to transfer between adjacent cells in culture due to membrane exchange.[2]Generally well-retained within cells with minimal transfer.[2]
Toxicity Generally low toxicity at optimal concentrations.Can be cytotoxic at higher concentrations, potentially affecting cell proliferation.[4][5]
Signal Stability Stable fluorescence in non-dividing cells.[6]Stable covalent binding to proteins.[7]
Proliferation Analysis Good for tracking cell populations; resolution of individual generations can be challenging.Considered a gold standard for resolving discrete cell generations in proliferation assays.

Experimental Protocols

Accurate and reproducible quantitative data begins with a robust and standardized experimental protocol. The following sections detail the methodologies for cell labeling with PKH67 and subsequent analysis by flow cytometry.

PKH67 Labeling Protocol for Flow Cytometry

This protocol is adapted from manufacturer guidelines and established research publications for labeling cells in suspension.

Materials:

  • PKH67 Fluorescent Cell Linker Kit (containing PKH67 dye in ethanol (B145695) and Diluent C)

  • Cells of interest in a single-cell suspension

  • Complete culture medium

  • Fetal Bovine Serum (FBS) or 1% Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), serum-free

  • Conical polypropylene (B1209903) tubes (15 mL and 50 mL)

  • Micropipettes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension.

    • Wash the cells once with serum-free medium or PBS to remove any residual serum proteins.

    • Centrifuge at 400 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 1 mL of Diluent C to create a 2X cell suspension (e.g., 2 x 10⁷ cells/mL).

  • Dye Preparation:

    • Immediately before use, prepare a 2X PKH67 staining solution. Dilute the PKH67 ethanolic stock solution into Diluent C. For a final staining concentration of 2 µM PKH67, you would prepare a 4 µM 2X solution.

  • Cell Staining:

    • Rapidly add 1 mL of the 2X cell suspension to 1 mL of the 2X PKH67 staining solution and immediately mix by pipetting. This will result in final concentrations of 1 x 10⁷ cells/mL and 2 µM PKH67.

    • Incubate the cell/dye mixture for 1 to 5 minutes at room temperature with periodic gentle mixing.

  • Stopping the Staining Reaction:

    • Stop the staining by adding an equal volume (2 mL) of serum (e.g., FBS) or 1% BSA and incubate for 1 minute. This will absorb the excess unbound dye.

  • Washing:

    • Dilute the sample with 8 mL of complete culture medium.

    • Centrifuge the cells at 400 x g for 10 minutes at room temperature.

    • Carefully remove the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.

    • Wash the cells a total of three times with complete medium to ensure complete removal of unbound dye. For the first wash, it is recommended to transfer the cell suspension to a fresh tube to minimize carry-over of dye adsorbed to the tube wall.

  • Final Resuspension and Analysis:

    • After the final wash, resuspend the cells in an appropriate volume of complete medium for your downstream application (e.g., cell culture or immediate flow cytometric analysis).

    • For flow cytometry, acquire data on a cytometer equipped with a 488 nm laser for excitation and an appropriate emission filter for green fluorescence (typically around 525/530 nm).

Quantitative Analysis of PKH67 Fluorescence by Flow Cytometry

The primary method for quantifying PKH67 fluorescence is flow cytometry. The data generated can be used to assess staining intensity, uniformity, and to track cell proliferation through dye dilution.

Data Acquisition and Analysis:

  • Gating Strategy:

    • Use forward scatter (FSC) and side scatter (SSC) to gate on the live, single-cell population, excluding debris and cell aggregates.

    • For proliferation assays, it is crucial to also include a gate to exclude dead cells, for example, by using a viability dye like Propidium Iodide (PI) or 7-AAD.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of the PKH67-positive cells in the appropriate detector (e.g., FITC or GFP channel).

    • The Mean Fluorescence Intensity (MFI) is a key metric representing the average fluorescence of the cell population.[8]

    • The Coefficient of Variation (CV) of the fluorescence intensity of the initial stained population (Generation 0) is a measure of staining uniformity. A lower CV indicates more homogenous staining.

  • Proliferation Analysis (Dye Dilution):

    • As cells divide, the PKH67 dye is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity with each cell division.

    • On a histogram of fluorescence intensity, each successive generation of divided cells will appear as a distinct peak with half the MFI of the preceding generation.

    • Specialized cell proliferation analysis software (e.g., in FlowJo or FCS Express) can be used to model the histogram data and calculate various proliferation metrics, such as the percentage of divided cells, the division index, and the proliferation index.

Visualizing Experimental Workflows and Cellular Processes

To further clarify the experimental and analytical processes, the following diagrams have been generated using Graphviz.

G cluster_prep Cell and Dye Preparation cluster_stain Staining and Washing cluster_analysis Data Acquisition and Analysis cell_prep Prepare Single-Cell Suspension wash_cells Wash Cells in Serum-Free Medium cell_prep->wash_cells resuspend_cells Resuspend in Diluent C (2X Concentration) wash_cells->resuspend_cells mix Rapidly Mix Cells and Dye resuspend_cells->mix dye_prep Prepare 2X PKH67 in Diluent C dye_prep->mix incubate Incubate 1-5 min at Room Temp mix->incubate stop_reaction Stop with Serum/BSA incubate->stop_reaction wash1 Wash 1x with Complete Medium stop_reaction->wash1 wash2 Wash 2x with Complete Medium wash1->wash2 acquire Acquire Data on Flow Cytometer wash2->acquire gate Gate on Live, Single Cells acquire->gate analyze Analyze Fluorescence (MFI, CV) gate->analyze model Model Proliferation (Dye Dilution) analyze->model

PKH67 Staining and Analysis Workflow

G cluster_g0 Generation 0 cluster_g1 Generation 1 cluster_g2 Generation 2 G0 Parent Cell (High MFI) G1_1 Daughter Cell 1 (1/2 MFI) G0->G1_1 G1_2 Daughter Cell 2 (1/2 MFI) G0->G1_2 G2_1 Granddaughter (1/4 MFI) G1_1->G2_1 G2_2 Granddaughter (1/4 MFI) G1_1->G2_2 G2_3 Granddaughter (1/4 MFI) G1_2->G2_3 G2_4 Granddaughter (1/4 MFI) G1_2->G2_4

PKH67 Dye Dilution with Cell Division

References

assessing cytotoxicity of PKH 67 compared to other dyes

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of PKH67 Cytotoxicity for Cell Tracking

In the realm of cellular and molecular biology, the ability to track living cells over time is crucial for understanding complex biological processes, from immune responses to cancer metastasis. Fluorescent lipophilic membrane dyes, such as PKH67, are invaluable tools for this purpose. However, a critical consideration for any live-cell imaging reagent is its potential cytotoxicity, as dye-induced artifacts can compromise experimental results. This guide provides a comparative analysis of the cytotoxicity of PKH67 against other commonly used cell tracking dyes, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.

Comparative Analysis of Cell Tracking Dyes

PKH67 is a green fluorescent dye that stably incorporates into the cell membrane's lipid regions.[1] It is widely used for in vitro and in vivo cell tracking, proliferation studies, and cytotoxicity assays.[1][2] Generally, PKH dyes, including PKH67, are considered to have low cytotoxicity and minimal impact on cell viability and proliferation when used at optimal concentrations.[3] However, like most fluorescent probes, higher concentrations can negatively affect cell health.[4]

This guide compares PKH67 with other prevalent cell tracking dyes: PKH26 (a red fluorescent analog), Carboxyfluorescein succinimidyl ester (CFSE), and the CellTracker™ family of dyes.

FeaturePKH67PKH26CFSECellTracker™ Dyes
Labeling Mechanism Stable intercalation into the lipid bilayer of the cell membrane.[1][3]Stable intercalation into the lipid bilayer of the cell membrane.Covalently binds to intracellular amine-containing proteins.[4][5]Covalently binds to intracellular amine-containing proteins.[5]
Fluorescence Green (Ex/Em: ~490/502 nm).[2]Red (Ex/Em: ~551/567 nm).[2]Green (Ex/Em: ~492/517 nm).Various colors available (e.g., Deep Red, Far Red).[5]
Reported Cytotoxicity Generally low at working concentrations.[4] In one study, the viability of labeled rat mesenchymal stem cells (rMSCs) was 91 ± 3.8%.[3]Generally low at working concentrations. Some studies suggest it is less homogenous in staining compared to CFSE.[6]Generally low at working concentrations.[4] Considered a gold standard for proliferation studies.[4]Generally low, with no greater toxicity than other tracking reagents reported after 3 days.[5][7]
Long-term Tracking Recommended for short-to-medium term in vivo studies (fluorescence half-life of 10-12 days).[1]Ideal for long-term in vivo studies (in vivo half-life > 100 days).Suitable for proliferation studies as fluorescence dilutes with each cell division.Excellent retention and bright fluorescence even after 72 hours.[5]
Cell-to-Cell Transfer Minimal.Minimal.Minimal due to covalent labeling.[4]Minimal due to covalent labeling.

Experimental Protocol: Assessing Dye Cytotoxicity via Flow Cytometry

This protocol outlines a general method for evaluating the cytotoxicity of a cell tracking dye, such as PKH67, by assessing cell viability and apoptosis.

1. Cell Preparation and Labeling:

  • Harvest cells and wash them once with a serum-free medium to remove any residual serum proteins.

  • Centrifuge the cells (e.g., at 400 x g for 5 minutes) to form a loose pellet.

  • Resuspend the cells in the provided diluent (e.g., Diluent C for PKH dyes) at a concentration of 2 x 10⁷ cells/mL.[1]

  • Prepare a 2X dye solution in the same diluent. For PKH67, a final concentration of 1-2 µM is often used.[1][8]

  • Rapidly mix equal volumes of the 2X cell suspension and 2X dye solution. The final concentrations will be 1 x 10⁷ cells/mL and the desired dye concentration.[1]

  • Incubate for 2-5 minutes at room temperature.

  • Stop the staining reaction by adding an equal volume of serum (e.g., FBS) and incubate for 1 minute.

  • Wash the labeled cells multiple times with a complete medium to remove unbound dye.[1]

2. Cell Culture and Treatment:

  • Plate the labeled cells in a suitable culture vessel.

  • Include an unlabeled control group and a vehicle control group (cells treated with the dye solvent alone).

  • Culture the cells for the desired period (e.g., 24, 48, 72 hours).

3. Viability and Apoptosis Staining:

  • Harvest the cells from all experimental groups.

  • Stain the cells with a viability dye (e.g., 7-AAD or Propidium Iodide) and an apoptosis marker (e.g., Annexin V-PE) according to the manufacturer's instructions.[9]

  • For example, co-culture PKH67-labeled target cells with effector cells. After incubation, stain with a viability probe like Zombie Red™ and fix.[10]

4. Flow Cytometry Analysis:

  • Acquire the samples on a flow cytometer.

  • Gate on the single-cell population.

  • For the labeled group, first, gate on the dye-positive cells (e.g., PKH67-positive).

  • Within the dye-positive population, quantify the percentage of viable (viability dye-negative, Annexin V-negative), early apoptotic (viability dye-negative, Annexin V-positive), and late apoptotic/necrotic cells (viability dye-positive).

  • Compare the viability and apoptosis profiles of the dye-labeled cells to the unlabeled and vehicle controls.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical experiment to assess the cytotoxicity of a fluorescent cell tracking dye.

G cluster_prep Cell Preparation & Labeling cluster_culture Culture & Incubation cluster_stain Viability Assessment cluster_analysis Data Acquisition & Analysis Harvest Harvest & Wash Cells Resuspend Resuspend in Diluent Harvest->Resuspend Label Label with Dye (e.g., PKH67) Resuspend->Label Wash Stop Staining & Wash Label->Wash Culture Culture Labeled & Control Cells (e.g., 24-72h) Wash->Culture Harvest2 Harvest All Cell Groups Culture->Harvest2 Stain Stain with Viability Dyes (e.g., 7-AAD, Annexin V) Harvest2->Stain FCM Flow Cytometry Acquisition Stain->FCM Analyze Gate & Quantify Viability/ Apoptosis FCM->Analyze Compare Compare Labeled vs. Controls Analyze->Compare

Caption: Workflow for assessing cell tracking dye cytotoxicity.

Conclusion

PKH67 is a reliable and widely used fluorescent dye for cell tracking with generally low cytotoxicity at recommended concentrations. Its stable membrane labeling makes it suitable for a variety of applications, including short- to medium-term in vivo studies.[1] When compared to alternatives like PKH26, CFSE, and CellTracker™ dyes, the choice of reagent depends on the specific experimental needs, such as the desired fluorescence color, the duration of the study, and whether the primary goal is to track cell location or proliferation.[4] For any cell tracking study, it is imperative to perform pilot experiments to determine the optimal dye concentration that provides bright, stable labeling without adversely affecting cell viability or function. The protocol provided in this guide offers a robust framework for conducting such essential validation experiments.

References

Navigating the Spectrum: A Comparative Guide to PKH67 in Multicolor Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing multicolor flow cytometry, the selection of fluorescent dyes is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides a comprehensive comparison of the green fluorescent dye PKH67 with common alternatives, focusing on the crucial aspect of spectral overlap and its management in complex multicolor panels.

PKH67 is a lipophilic dye that intercalates into the cell membrane, making it a valuable tool for cell tracking and proliferation studies.[1][2][3] Its stable and long-term labeling is a key advantage. However, its broad emission spectrum necessitates careful consideration of its compatibility with other fluorochromes in a multicolor panel to avoid significant spectral overlap, which can lead to erroneous data interpretation.

Spectral Properties of PKH67 and Common Green Alternatives

PKH67 is typically excited by the blue laser (488 nm) and its emission maximum is around 502 nm.[1][2][3][4] This places it in the same spectral region as other widely used green fluorescent dyes such as Fluorescein Isothiocyanate (FITC), Alexa Fluor 488, and Carboxyfluorescein Succinimidyl Ester (CFSE). The spectral characteristics of these dyes are summarized in the table below.

FluorochromeExcitation Max (nm)Emission Max (nm)Common Laser LineTypical Filter (nm)
PKH67 490502Blue (488 nm)515/30 or 530/30
FITC 495519Blue (488 nm)530/30
Alexa Fluor 488 495519Blue (488 nm)530/30
CFSE 492517Blue (488 nm)530/30

Understanding Spectral Overlap and Compensation

In multicolor flow cytometry, spectral overlap, or spillover, occurs when the emission spectrum of one fluorochrome extends into the detection channel of another.[5][6] This necessitates a process called compensation, where the spectral overlap is mathematically corrected to ensure that the signal detected in a specific channel originates only from the intended fluorochrome.[5][6] Inadequate compensation can lead to false positive signals and misinterpretation of results.

The following diagram illustrates the concept of spectral overlap and the necessity for compensation.

cluster_0 Laser Excitation cluster_1 Fluorochrome Emission cluster_2 Detection Channels Laser 488 nm Laser PKH67 PKH67 (Em: 502 nm) Laser->PKH67 Excites PE PE (Em: 578 nm) Laser->PE Excites Green_Detector Green Detector (e.g., 530/30 nm) PKH67->Green_Detector Primary Signal Yellow_Detector Yellow Detector (e.g., 585/40 nm) PKH67->Yellow_Detector Spectral Overlap (Spillover) PE->Yellow_Detector Primary Signal

Figure 1. Visualization of spectral overlap from PKH67 into the PE channel.

Quantitative Comparison of Spectral Spillover

The degree of spectral overlap is quantified by generating a spillover matrix, which indicates the percentage of a fluorochrome's signal that is detected in other channels. It is crucial to note that these values are highly dependent on the specific flow cytometer's configuration, including its lasers, filters, and detectors. The following table provides representative spillover values for PKH67 and its alternatives into common detection channels when excited by a 488 nm laser. These values are illustrative and must be determined empirically on your specific instrument.

Spilling Fluorochrome% Spillover into PE (585/40 nm)% Spillover into PE-Cy5 (695/40 nm)% Spillover into PerCP (670 LP)% Spillover into APC (660/20 nm)
PKH67 ~25-35%~1-5%~1-3%<1%
FITC ~20-30%<1%<1%<1%
Alexa Fluor 488 ~20-30%<1%<1%<1%
CFSE ~25-35%~1-5%~1-3%<1%

Note: These are estimated values and can vary significantly based on the instrument setup.

As the table indicates, both PKH67 and CFSE tend to have slightly higher spillover into the PE channel compared to FITC and Alexa Fluor 488. This is a critical consideration when designing a panel that includes PE or other fluorochromes in adjacent channels.

Experimental Protocol for Determining Spectral Overlap

To accurately compensate for spectral spillover, single-color controls must be run for each fluorochrome in the multicolor panel.

Objective: To determine the spectral spillover of PKH67 and its alternatives (FITC, Alexa Fluor 488, CFSE) into other fluorescence channels.

Materials:

  • Flow cytometer with a 488 nm laser and appropriate detectors for green, yellow, and red fluorescence (e.g., detectors for PE, PE-Cy5, PerCP, APC).

  • Cells or compensation beads.

  • PKH67 staining kit.

  • Antibodies conjugated to FITC, Alexa Fluor 488.

  • CFSE dye.

  • Unstained cells/beads (negative control).

  • Appropriate buffers (e.g., PBS, cell culture medium).

Methodology:

  • Prepare Single-Color Controls:

    • For each fluorochrome (PKH67, FITC, Alexa Fluor 488, CFSE), prepare a separate sample of cells or compensation beads stained with only that fluorochrome.

    • Follow the manufacturer's protocol for each staining procedure. For PKH67 and CFSE, titrate the dye concentration to achieve bright staining with minimal impact on cell viability. For antibody conjugates, use a concentration that provides a clear positive signal.

    • Prepare an unstained sample to serve as a negative control.

  • Instrument Setup:

    • Optimize the flow cytometer settings (laser delays, detector voltages) using the unstained and single-color controls to ensure that the positive and negative populations are on scale and well-separated.

  • Data Acquisition:

    • Acquire data for the unstained control.

    • Acquire data for each single-color control, ensuring to collect a sufficient number of events for accurate statistical analysis.

  • Compensation Calculation:

    • Using the flow cytometry analysis software, create a compensation matrix. The software will use the single-color controls to calculate the percentage of spillover from each fluorochrome into all other detectors.

The following workflow diagram illustrates the process of generating a compensation matrix.

Start Start Prepare_Controls Prepare Single-Color Controls (PKH67, FITC, etc.) and Unstained Control Start->Prepare_Controls Instrument_Setup Optimize Cytometer Settings Prepare_Controls->Instrument_Setup Acquire_Data Acquire Data for Each Control Instrument_Setup->Acquire_Data Calculate_Compensation Calculate Compensation Matrix using Software Acquire_Data->Calculate_Compensation Apply_Compensation Apply Compensation to Multicolor Samples Calculate_Compensation->Apply_Compensation End End Apply_Compensation->End

Figure 2. Workflow for generating a compensation matrix.

Recommendations for Multicolor Panel Design with PKH67

When incorporating PKH67 into a multicolor panel, the following considerations are crucial for minimizing the impact of spectral overlap:

  • Prioritize Brightness for Dim Markers: Assign brighter fluorochromes to markers with low expression levels and dimmer fluorochromes to highly expressed markers.

  • Avoid Adjacent Bright Signals: If possible, avoid placing a very bright PKH67 signal adjacent to a channel where a dim signal needs to be resolved.

  • Utilize Tandem Dyes Strategically: Tandem dyes, which shift the emission to longer wavelengths, can be used to move signals away from the green/yellow part of the spectrum, but be mindful of their potential for degradation and the need for lot-to-lot validation.

  • Leverage Spectral Viewers: Utilize online spectral viewer tools to visualize the excitation and emission spectra of your chosen fluorochromes and predict potential overlaps.

  • Empirical Testing is Key: Always perform a pilot experiment with all the fluorochromes in your panel to confirm the compensation matrix and assess the resolution of all populations of interest.

The logical relationship for successful panel design can be visualized as follows:

Panel_Design Successful Multicolor Panel Design Know_Instrument Know Your Instrument (Lasers, Filters) Panel_Design->Know_Instrument Know_Fluorochromes Understand Fluorochrome Spectra & Brightness Panel_Design->Know_Fluorochromes Know_Biology Know Your Biology (Antigen Density) Panel_Design->Know_Biology Minimize_Spillover Minimize Spectral Overlap Know_Instrument->Minimize_Spillover Know_Fluorochromes->Minimize_Spillover Know_Biology->Minimize_Spillover Optimize_Compensation Accurate Compensation Minimize_Spillover->Optimize_Compensation High_Resolution_Data High-Resolution Data Optimize_Compensation->High_Resolution_Data

Figure 3. Key considerations for successful multicolor panel design.

Conclusion

PKH67 is a powerful tool for cell tracking and proliferation analysis in flow cytometry. However, its broad emission spectrum requires careful consideration and management of spectral overlap in multicolor panels. By understanding the spectral properties of PKH67 and its alternatives, diligently performing single-color controls to establish an accurate compensation matrix, and adhering to best practices in panel design, researchers can successfully integrate this valuable dye into their experiments and obtain high-quality, reliable data.

References

A Researcher's Guide to PKH67: Data Interpretation and Comparison with Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescent cell labeling, the lipophilic dye PKH67 is a widely used tool for cell tracking, proliferation studies, and cytotoxicity assays. Its stable incorporation into the cell membrane and bright green fluorescence make it a valuable reagent. However, accurate data interpretation requires a thorough understanding of its characteristics, potential artifacts, and performance relative to other available dyes. This guide provides an objective comparison of PKH67 with common alternatives, supported by experimental data, detailed protocols, and visual workflows to aid in experimental design and analysis.

Performance Comparison of Cell Labeling Drones

The selection of a cell labeling dye depends on the specific experimental requirements, such as the duration of the study, the cell type, and the instrumentation available. Below is a summary of the key performance characteristics of PKH67 compared to other frequently used lipophilic and intracellular dyes.

FeaturePKH67PKH26DiICFSEBrdU
Excitation/Emission (nm) 490/502[1][2][3]551/567[4]~549/~565~495/~519N/A (requires antibody detection)
Labeling Location Cell Membrane[1][5]Cell Membrane[6]Cell Membrane[7][8]Cytoplasm (covalent binding to proteins)[9]Nucleus (incorporation into DNA)[7][8]
In Vivo Half-Life 10-12 days[1][6][10][11]>100 days[6]Long-termLong-termDiluted with each cell division[7][8]
Dye Transfer Reduced compared to PKH2, but can occur[6][10][11]Minimal[6]Minimal[7][8]Generally well-retained, low transfer[12]No transfer
Cytotoxicity Low when used at optimal concentrations[11]LowLow at optimal concentrations[7][8]LowCan be toxic at higher concentrations[7][8]
Labeling Efficiency High (e.g., 99.3 ± 1.6% for rMSCs)[7][8]HighHigh (e.g., 98.4 ± 1.7% for rMSCs)[7][8]HighDependent on cell cycle (S-phase)[8]
Cell Viability Post-Labeling High (e.g., 91 ± 3.8% for rMSCs)[7][8]HighHigh (e.g., 90 ± 1.5% for rMSCs)[7][8]HighCan be reduced at higher concentrations (e.g., 76.9 ± 0.9% with 10 µM BrdU)[7][8]

Experimental Protocols

Accurate and reproducible results with PKH67 depend on a carefully executed staining protocol. The following is a generalized methodology for labeling cells in suspension. Optimization for specific cell types and experimental conditions is crucial.

PKH67 General Cell Labeling Protocol

Materials:

  • PKH67 Fluorescent Cell Linker Kit (containing PKH67 ethanolic dye solution and Diluent C)

  • Cells in single-cell suspension

  • Serum-free medium or buffer

  • Complete culture medium containing serum or 1% BSA solution

  • Polypropylene centrifuge tubes

Procedure:

  • Cell Preparation: Wash cells once with serum-free medium to remove proteins that can interfere with staining. Centrifuge at 400 x g for 5 minutes and carefully aspirate the supernatant, leaving a loose cell pellet.[5]

  • Prepare 2x Cell Suspension: Resuspend the cell pellet in Diluent C to a concentration of 2 x 10^7 cells/mL.

  • Prepare 2x Dye Solution: Immediately before staining, prepare a 4 µM PKH67 working solution in Diluent C. For example, add 4 µL of the stock PKH67 solution to 1 mL of Diluent C.[5] It is critical to prepare this solution fresh as PKH67 can hydrolyze in aqueous solutions.[2][3]

  • Staining: Rapidly add an equal volume of the 2x cell suspension to the 2x dye solution and immediately mix by pipetting. The final concentrations will be 1 x 10^7 cells/mL and 2 µM PKH67.[1] The staining process is very rapid.[5]

  • Stop Staining: After 1-5 minutes of incubation at room temperature, stop the reaction by adding an equal volume of serum or a 1% BSA solution.[1] This step is crucial to prevent over-labeling and the formation of dye aggregates.[13]

  • Washing: Centrifuge the cells at 400 x g for 10 minutes. Resuspend the cell pellet in 5-10 mL of complete medium and transfer to a fresh tube to minimize carryover of unbound dye.[1] Wash the cells two more times with complete medium.

  • Final Resuspension: Resuspend the final cell pellet in complete medium for cell counting, viability assessment, and subsequent experiments.[1]

Data Interpretation and Common Artifacts

Common Artifacts:
  • Dye Aggregates: The formation of fluorescent dye aggregates is a common issue, often resulting from the presence of salts during the staining step or improper stopping of the staining reaction.[5][13] These aggregates can be taken up by phagocytic cells or adhere to cell surfaces, leading to false-positive signals.

  • Labeling of Non-Cellular Particles: PKH67 is a lipophilic dye and will stain any lipid-containing particles, including lipoproteins and extracellular vesicles (EVs) that may be present in cell culture medium or biological fluids.[14][15] This can lead to a significant background signal and misinterpretation of cellular uptake studies.

  • Cell-to-Cell Transfer: Although PKH67 has a longer aliphatic tail to reduce cell-to-cell transfer compared to its predecessor PKH2, some transfer can still occur, particularly in co-culture experiments.[6][10][11]

  • Heterogeneous Staining: Incomplete disaggregation of adherent cells or improper mixing during the staining procedure can result in uneven labeling of the cell population.[5][13]

Troubleshooting:
ProblemPossible CauseSolution
Low Staining Intensity Presence of serum during labeling.[13] Dye aggregation due to salts or delayed use of working solution.[13]Wash cells thoroughly with serum-free buffer before staining.[13] Prepare the 2x dye solution immediately before use and ensure cells are suspended in Diluent C.[13]
High Cell Death Dye concentration too high.[13] Prolonged exposure to Diluent C.[1]Titrate the dye concentration to determine the optimal level for your cell type.[13] Minimize the staining time to 1-5 minutes.[5]
High Background Fluorescence Incomplete removal of unbound dye. Formation of dye aggregates.[13]Perform thorough washing steps, including transferring the cell pellet to a fresh tube.[1] Use serum or BSA to effectively stop the staining reaction and bind excess dye.[13]
Cell Clumping Poor cell viability before staining. Incomplete dispersion of adherent cells.Use a viable, single-cell suspension for staining. Consider treating with DNase if clumping is an issue.[13]

Visualizing Workflows and Artifacts

To further clarify the experimental process and potential pitfalls, the following diagrams illustrate the standard PKH67 staining workflow and a common artifact scenario.

G cluster_0 PKH67 Staining Workflow A Prepare Single-Cell Suspension B Wash with Serum-Free Medium A->B C Resuspend in Diluent C (2x Cells) B->C E Mix 2x Cells and 2x Dye C->E D Prepare 2x PKH67 in Diluent C D->E F Incubate 1-5 min E->F G Stop with Serum/BSA F->G H Wash Cells 3x G->H I Analyze Labeled Cells H->I

Caption: Standard experimental workflow for labeling cells with PKH67.

G cluster_1 Artifact Formation: Dye Aggregates J Improper Staining Stop (e.g., serum-free medium) K Unbound PKH67 Forms Micelles/Aggregates J->K L Aggregates Co-pellet with Cells K->L M False Positive Signal (Non-specific uptake or adherence) L->M

Caption: Formation of PKH67 aggregates leading to potential artifacts.

References

Safety Operating Guide

Proper Disposal of PKH67: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals utilizing the green fluorescent dye PKH67 must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. Due to its chemical properties, PKH67 and associated materials are classified as hazardous waste and require specific handling and disposal methods. This guide provides essential, step-by-step instructions for the proper disposal of PKH67 waste streams.

Hazard Classification and Disposal Summary

PKH67 is typically supplied as a solution in ethanol (B145695), which classifies it as a flammable liquid and an eye irritant. Improper disposal, such as pouring it down the sink, is prohibited due to its ignitability (B1175610) and potential to harm aquatic life.[1][2] All waste materials contaminated with PKH67 must be treated as hazardous waste.

Waste TypeHazard ClassificationDisposal Container
Unused/Expired PKH67 Solution Flammable Liquid, Eye IrritantLabeled, sealed, non-metallic hazardous waste container for flammable liquids.
Used PKH67 Staining Solution Flammable Liquid, Eye IrritantLabeled, sealed, non-metallic hazardous waste container for flammable liquids.
Contaminated Labware (e.g., pipette tips, tubes, gloves) Solid Hazardous WasteLabeled, sealed container (e.g., 5-gallon bucket or 30-gallon drum with liner) for solid hazardous waste.[3]
Rinseate from Cleaning Contaminated Glassware Flammable LiquidLabeled, sealed, non-metallic hazardous waste container for flammable liquids.

Standard Operating Procedure (SOP) for PKH67 Disposal

This protocol outlines the necessary steps for the safe handling and disposal of all waste generated from experiments involving PKH67.

Waste Segregation and Collection
  • Liquid Waste:

    • Designate a specific, sealed, and properly labeled hazardous waste container for all liquid PKH67 waste. This includes unused, expired, and used staining solutions.

    • The container should be made of a material compatible with ethanol and should not be metallic.[4]

    • Ensure the container is clearly labeled with "Hazardous Waste," "PKH67," "Ethanol Solution," and displays the flammable liquid hazard symbol. All chemical constituents and their approximate percentages should be listed.[3][5]

    • Collect all liquid waste containing PKH67 in this designated container. Do not mix with other types of chemical waste, especially oxidizers, acids, or bases, to prevent dangerous reactions.[2]

    • Keep the waste container closed at all times, except when adding waste.[3][6]

  • Solid Waste:

    • Designate a separate, labeled container for all solid waste contaminated with PKH67. This includes gloves, pipette tips, centrifuge tubes, and any other disposable materials that have come into contact with the dye.

    • This container should also be clearly labeled as "Hazardous Waste" and indicate that it contains PKH67-contaminated materials.

Storage of Hazardous Waste
  • Store all PKH67 hazardous waste containers in a designated Satellite Accumulation Area (SAA).[5][7]

  • The SAA should be located at or near the point of waste generation and be under the direct control of laboratory personnel.[4][5]

  • If the waste is flammable, it should be stored in a flammable storage cabinet.[7]

  • Ensure that incompatible waste types are segregated within the SAA to prevent accidental mixing. For example, store flammable liquids separately from corrosive or reactive wastes.[5]

Disposal of Empty PKH67 Vials
  • A container that has held a hazardous waste is also considered hazardous waste until it is properly cleaned.

  • To render the original PKH67 vial non-hazardous, it must be triple-rinsed with a suitable solvent (such as ethanol).

  • The rinseate from this process must be collected and disposed of as liquid hazardous waste in the designated container.[8]

  • After triple-rinsing, deface or remove the original label from the empty vial before disposing of it as regular laboratory glass waste.[8]

Arranging for Waste Pickup
  • Do not allow hazardous waste to accumulate in the laboratory. Most regulations limit the storage time in an SAA.[4]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your full hazardous waste containers.[6][8]

  • Follow your institution's specific procedures for waste pickup requests.

PKH67 Waste Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste generated from PKH67 usage.

PKH67_Disposal_Workflow cluster_generation Waste Generation Point cluster_liquid Liquid Waste Stream cluster_solid Solid Waste Stream cluster_container Empty Container Stream cluster_storage_disposal Storage and Final Disposal start Experiment Using PKH67 Completed waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Used solution, rinseate) waste_type->liquid_waste Liquid solid_waste Solid Waste (Gloves, tips, tubes) waste_type->solid_waste Solid empty_vial Empty PKH67 Vial waste_type->empty_vial Empty Vial collect_liquid Collect in Labeled Flammable Liquid Hazardous Waste Container liquid_waste->collect_liquid store_saa Store Waste Containers in Satellite Accumulation Area (SAA) collect_liquid->store_saa collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_solid->store_saa triple_rinse Triple-Rinse Vial empty_vial->triple_rinse collect_rinseate Collect Rinseate as Liquid Hazardous Waste triple_rinse->collect_rinseate deface_label Deface Label triple_rinse->deface_label collect_rinseate->collect_liquid dispose_glass Dispose as Regular Lab Glass deface_label->dispose_glass ehs_pickup Contact EHS for Waste Pickup store_saa->ehs_pickup

Caption: Workflow for the safe disposal of PKH67 waste.

References

Personal protective equipment for handling PKH 67

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for PKH67

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling PKH67, a green fluorescent cell linker dye. Adherence to these procedures is essential for ensuring laboratory safety and experimental success.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against potential hazards when working with PKH67. The ethanolic solution of PKH67 is a flammable liquid and can cause serious eye irritation.[1]

Recommended Personal Protective Equipment for Handling PKH67

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile GlovesWear nitrile gloves to protect hands from exposure.[2] Change gloves when contaminated or if the integrity is compromised.[2] Never reuse disposable gloves.[3]
Eye Protection Safety Goggles with Side ShieldsRequired to protect against splashes of the dye solution.[2][3]
Body Protection Laboratory CoatA lab coat must be worn to protect skin and clothing.[2][4] Coats with snap closures are preferred for quick removal in an emergency.[3]
Footwear Closed-toe ShoesRequired in all laboratory areas to protect against spills.[3]

Note: Always consult your institution's specific safety protocols and the material safety data sheet (MSDS) for the most comprehensive guidance.[5]

Operational and Disposal Plans

Proper handling, storage, and disposal of PKH67 are crucial for maintaining its stability and preventing laboratory contamination.

Handling and Storage

  • The PKH67 ethanolic dye solution can be stored at room temperature or refrigerated.

  • Keep the dye solution tightly capped when not in use to prevent evaporation.

  • Protect the dye solution from bright, direct light.

  • If crystals are observed in the dye solution, warm it slightly in a 37°C water bath and sonicate or vortex until they redissolve.

  • PKH67 is easily hydrolyzed and deteriorates in aqueous solutions; therefore, avoid contact with water during storage and preparation.[6][7] Working solutions should be prepared immediately before use.[7]

Disposal

  • Dispose of unused PKH67 and contaminated materials in accordance with local, state, and federal regulations for chemical waste.

  • Consult the component-specific Safety Data Sheet for detailed disposal considerations.[1]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of PKH67, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don appropriate PPE: Lab coat, gloves, safety goggles B Prepare a designated, clean workspace A->B C Bring PKH67 and Diluent C to room temperature B->C D Prepare 2X dye solution in Diluent C immediately prior to use C->D E Perform cell labeling procedure D->E F Stop the reaction by adding serum or BSA solution E->F G Wash cells to remove unbound dye F->G H Dispose of contaminated waste in designated chemical waste containers G->H I Clean and decontaminate work area H->I J Remove PPE and wash hands thoroughly I->J

Safe handling workflow for PKH67.

Experimental Protocol: General Cell Membrane Labeling with PKH67

This protocol provides a step-by-step guide for labeling a suspension of single cells with PKH67.

Materials

  • PKH67 Green Fluorescent Cell Linker Kit (includes PKH67 ethanolic dye solution and Diluent C)

  • Cell suspension in serum-free medium

  • Complete medium (containing serum or 1% BSA)

  • Polypropylene (B1209903) centrifuge tubes

  • Pipettes and tips

  • Centrifuge

Procedure

  • Cell Preparation:

    • Start with a single-cell suspension of 2 x 10^7 cells in a conical polypropylene tube.

    • Wash the cells once with serum-free medium to remove any residual serum proteins.[8]

    • Centrifuge the cells at 400 x g for 5 minutes to form a loose pellet.[8]

    • Carefully aspirate the supernatant, leaving no more than 25 µL.[8]

  • Staining:

    • Prepare a 2X cell suspension by adding 250 µL of Diluent C to the cell pellet and gently pipetting to resuspend.[8]

    • Immediately prior to staining, prepare a 2X dye solution (4 µM) by adding 4 µL of the PKH67 ethanolic dye solution to 1 mL of Diluent C in a separate polypropylene tube and mix well.

    • Rapidly add the 1 mL of 2X cell suspension to the 1 mL of 2X dye solution and immediately mix by pipetting. The final concentrations will be 1 x 10^7 cells/mL and 2 µM PKH67.

  • Stopping the Reaction:

    • Incubate the cell/dye mixture for 1 to 5 minutes at room temperature.

    • Stop the staining by adding an equal volume (1 mL) of serum or a 1% BSA solution and incubate for 1 minute to allow the binding of excess dye.

  • Washing:

    • Dilute the sample with an equal volume of complete medium.

    • Centrifuge the cells at 400 x g for 10 minutes at 20-25°C.

    • Carefully remove the supernatant and resuspend the cell pellet in 10 mL of complete medium.

    • Transfer the cell suspension to a fresh sterile conical tube to minimize carryover of unbound dye.

    • Wash the cell pellet two more times with 10 mL of complete medium.

  • Final Resuspension:

    • After the final wash, resuspend the cell pellet in an appropriate volume of complete medium for your downstream application.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for cell labeling with PKH67.

cluster_cell_prep Cell Preparation cluster_staining_proc Staining Procedure cluster_washing Washing A Wash cells with serum-free medium B Centrifuge and remove supernatant A->B C Resuspend cell pellet in Diluent C (2X Cell Suspension) B->C E Combine 2X Cell Suspension with 2X Dye Solution C->E D Prepare 2X PKH67 dye solution in Diluent C D->E F Incubate for 1-5 minutes E->F G Stop staining with serum or BSA F->G H Centrifuge and resuspend in complete medium G->H I Transfer to a fresh tube H->I J Repeat wash two more times I->J K Resuspend in final volume of complete medium J->K

Experimental workflow for PKH67 cell labeling.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.